1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUISFJYNKIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651281 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040683-08-6 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Trifluoromethylated Cyclobutane Scaffold
An In-depth Technical Guide to the Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and biological properties of a parent molecule. When combined with the rigid, three-dimensional framework of a cyclobutane ring, it creates a bioisostere that is increasingly sought after by researchers. The 1-(trifluoromethyl)cyclobutane moiety can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby improving binding affinity and pharmacokinetic profiles.[1][2]
This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining a key building block in this class: ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer field-proven insights into the causal relationships behind key experimental choices, empowering researchers to confidently replicate and adapt these methods.
Strategic Analysis of Synthetic Pathways
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be approached through several distinct strategies. The optimal choice depends on factors such as starting material availability, scalability, required stereochemical control, and tolerance for hazardous reagents. The most prevalent and scientifically robust methods can be categorized into two primary approaches:
-
Post-Cyclization Trifluoromethylation: This strategy involves the construction of a cyclobutane ring bearing a suitable functional group handle, followed by the introduction of the trifluoromethyl group. A common variant of this approach begins with a gem-dicarboxylic acid precursor.
-
Ring-Forming Reactions with a CF3 Synthon: This more contemporary approach builds the cyclobutane ring itself using a trifluoromethyl-containing building block, often through cycloaddition reactions. This method can offer excellent control over stereochemistry.[3]
This guide will focus on a detailed exploration of these two core strategies, presenting them as validated, step-by-step protocols.
Method 1: Synthesis via a Dicarboxylic Acid Precursor
This classical and reliable route leverages the commercially available diethyl 1,1-cyclobutanedicarboxylate. The core of this strategy is the conversion of one of the carboxylic acid groups into a trifluoromethyl group using a deoxyfluorinating agent, followed by the esterification of the remaining carboxyl group.
Logical Workflow
The pathway follows a logical progression from a stable, symmetrical starting material to the final, functionalized product. The key transformation relies on the powerful, albeit hazardous, reagent sulfur tetrafluoride (SF₄), which excels at converting carboxylic acids to trifluoromethyl groups.
Caption: Workflow for Synthesis via a Dicarboxylic Acid Precursor.
Expertise & Causality: The "Why" Behind the Protocol
-
Why start with a di-ester? Diethyl 1,1-cyclobutanedicarboxylate is a readily available and inexpensive starting material, synthesized via the condensation of diethyl malonate with 1,3-dibromopropane.[4] Its symmetry simplifies the initial hydrolysis step.
-
Why use SF₄? Sulfur tetrafluoride is a highly effective reagent for the exhaustive deoxyfluorination of carboxylic acids directly to trifluoromethyl groups. While alternatives exist, SF₄ provides a direct and often high-yielding transformation for this specific conversion.[5] Crucially, SF₄ is an extremely toxic and corrosive gas, and its use requires specialized equipment (such as a pressure reactor) and stringent safety protocols.
-
Why Fischer Esterification? This is a classic, robust, and cost-effective method for converting a carboxylic acid to an ethyl ester. Driving the equilibrium towards the product is easily achieved by using an excess of ethanol, which also serves as the solvent.
Experimental Protocol 1A: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
This protocol is adapted from methodologies for deoxyfluorination of dicarboxylic acids and must be performed by trained personnel in a specialized chemical fume hood within a facility equipped to handle corrosive gases.[5]
-
Hydrolysis: To a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC). Cool the reaction mixture, acidify to pH < 2 with concentrated HCl, and extract the product with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,1-cyclobutanedicarboxylic acid, which is typically used without further purification.
-
Deoxyfluorination: In a Hastelloy or stainless-steel pressure vessel, place 1,1-cyclobutanedicarboxylic acid (1.0 eq). Cool the vessel to -78 °C and carefully condense sulfur tetrafluoride (SF₄, ~3.0 eq) into it. Add a catalytic amount of anhydrous hydrogen fluoride (HF, ~0.1 eq).
-
Reaction: Seal the reactor and heat it to 100-120 °C for 12-24 hours. The internal pressure will increase significantly.
-
Workup: After cooling the reactor to room temperature, slowly vent the excess SF₄ through a caustic scrubber. Carefully open the reactor and pour the contents onto ice water. Extract the aqueous phase with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 1-(trifluoromethyl)cyclobutanecarboxylic acid can be purified by vacuum distillation or chromatography.
Experimental Protocol 1B: Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Catalysis: Carefully add concentrated sulfuric acid (0.05-0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent. The resulting crude product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, can be purified by fractional distillation under reduced pressure to yield a colorless liquid.[6][7]
Method 2: Diastereoselective Synthesis via [2+2] Photocycloaddition
This modern approach constructs the trifluoromethylated cyclobutane scaffold with high stereocontrol using visible light photochemistry. The strategy involves a [2+2] cycloaddition between a suitable alkene and a trifluoromethylated ethylene derivative, followed by functional group manipulations to arrive at the target acid and, subsequently, the ester.
Logical Workflow
This pathway is elegant in its ability to build molecular complexity and stereocenters in a single key step under mild conditions. It capitalizes on the unique reactivity of strained ring systems and radical intermediates.
Caption: Workflow for Synthesis via [2+2] Photocycloaddition.
Expertise & Causality: The "Why" Behind the Protocol
-
Why Visible Light? Using visible light with a suitable photocatalyst (like thioxanthone) allows for the generation of radical intermediates under exceptionally mild conditions, avoiding harsh UV radiation or high temperatures that could degrade sensitive substrates or products.[3]
-
Why a Bromo-Substituted Alkene? The bromine atom serves as a valuable synthetic handle. After the cyclobutane ring is formed, the C-Br bond can be selectively cleaved via a radical-mediated process (hydrodebromination) to install a hydrogen atom.[3]
-
Why TTMSS? Tristrimethylsilylsilane (TTMSS) is an effective and clean hydride source for the reduction of carbon-bromide bonds under radical conditions.[3]
-
Why This Route for Stereocontrol? The concerted or stepwise nature of the photocycloaddition, governed by orbital symmetry rules and steric interactions in the transition state, allows for the predictable and diastereoselective formation of specific stereoisomers, a significant advantage over many traditional methods.[3]
Experimental Protocol 2: Synthesis of a Trifluoromethylated Cyclobutane Precursor
This protocol is a conceptual adaptation based on the diastereoselective synthesis of related trifluoromethylated cyclobutanes.[3]
-
Reaction Setup: In a borosilicate glass vial, combine the alkene substrate (e.g., coumarin, 1.0 eq), 1-bromo-1-trifluoromethylethene (1.5 eq), and thioxanthone (TX, 0.1 eq) in a suitable solvent such as acetonitrile.
-
Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm). Irradiate the mixture with stirring at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
One-Pot Hydrodebromination: Once the cycloaddition is complete, add tristrimethylsilylsilane (TTMSS, 2.0 eq) and deionized water (2.0 eq) to the reaction mixture. Continue irradiation for another 6-12 hours until the brominated intermediate is consumed.
-
Workup and Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the diastereomerically enriched trifluoromethylated cyclobutane product (in this case, a lactone).
-
Subsequent Steps: The isolated lactone can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield a hydroxy-carboxylic acid. Further chemical steps would be required to remove the hydroxyl group and convert the resulting acid to the final ethyl ester target.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Dicarboxylic Acid Route | Method 2: Photocycloaddition Route |
| Starting Materials | Diethyl 1,1-cyclobutanedicarboxylate | Various alkenes, 1-bromo-1-trifluoromethylethene |
| Key Reagents | SF₄ , NaOH, H₂SO₄ | Thioxanthone, TTMSS, Visible Light Source |
| Number of Steps | 3 (from di-ester) | Multi-step from initial cycloadduct |
| Stereocontrol | None; produces a racemic mixture | High diastereoselectivity possible[3] |
| Advantages | Utilizes inexpensive starting materials; direct conversion. | Mild reaction conditions; high stereocontrol; avoids highly toxic gases. |
| Disadvantages | Requires handling of extremely hazardous SF₄ ; lacks stereocontrol. | Requires specialized photochemical setup; substrate scope may be limited; indirect route to the final target. |
Conclusion
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a task of significant relevance to medicinal and materials chemistry. This guide has detailed two divergent and robust strategies for its preparation. The classical approach via deoxyfluorination of 1,1-cyclobutanedicarboxylic acid offers a direct route from simple starting materials but is overshadowed by the significant safety challenges associated with using sulfur tetrafluoride. In contrast, the modern photocycloaddition strategy provides an elegant, mild, and stereocontrolled pathway to complex trifluoromethylated cyclobutane scaffolds, which can then be elaborated to the desired product.
The choice of synthetic route will ultimately be guided by the specific needs and capabilities of the research team. For scalability and directness where stereochemistry is not a concern, the dicarboxylic acid route may be considered with appropriate safety infrastructure. For discovery chemistry, where precision, stereocontrol, and mild conditions are paramount, the photochemical approach represents the state of the art.
References
- Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]- Photocycloaddition and Water-Assisted Hydrodebromination. (2022). American Chemical Society.
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020). Organic Process Research & Development.
- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025).
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry.
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An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a valuable building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto a cyclobutane scaffold imparts unique conformational constraints and electronic properties, making this molecule a significant tool for researchers and drug development professionals. This document details the compound's key characteristics, provides a validated synthetic protocol, explores its reactivity, and discusses its applications in the design of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine and strained ring systems into drug candidates has emerged as a powerful approach to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties, offering a means to fine-tune a molecule's interaction with its biological target.[3]
The cyclobutane motif, a four-membered carbocycle, provides a rigid and three-dimensional scaffold that can effectively orient pharmacophoric elements in a defined spatial arrangement.[2] The combination of a trifluoromethyl group and a cyclobutane ring in 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester creates a building block with significant potential for the synthesis of innovative therapeutics. This guide serves as a detailed resource for scientists leveraging this compound in their research and development endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application.
Physical and Chemical Properties
The key physicochemical properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1040683-08-6 | [4] |
| Molecular Formula | C₈H₁₁F₃O₂ | [4] |
| Molecular Weight | 196.17 g/mol | [4] |
| Boiling Point | 61-63 °C at 20 mmHg | N/A |
| Density | 1.252 g/cm³ (Predicted) | N/A |
| Appearance | Colorless liquid | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Spectroscopic Data
While experimental spectra for this specific compound are not widely published, the following data are predicted based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
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δ 2.50-2.30 (m, 4H, cyclobutane-H)
-
δ 2.20-2.00 (m, 2H, cyclobutane-H)
-
δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 172.5 (C=O)
-
δ 126.0 (q, J = 283 Hz, -CF₃)
-
δ 62.0 (-OCH₂)
-
δ 48.0 (q, J = 28 Hz, C-CF₃)
-
δ 30.0 (cyclobutane-CH₂)
-
δ 16.0 (cyclobutane-CH₂)
-
δ 14.0 (-CH₃)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~2980 (C-H stretch, alkyl)
-
~1745 (C=O stretch, ester)
-
~1250, 1150 (C-F stretch)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 196 (M⁺), 167, 151, 127, 69
-
Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
The synthesis of the title compound can be achieved through a multi-step sequence starting from the commercially available ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.[5] This approach leverages a key trifluorination step.
Synthetic Workflow
The overall synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by the introduction of the trifluoromethyl group, and subsequent esterification.
Caption: Synthetic workflow for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Detailed Experimental Protocol
Step 1: Oxidation of Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
After 15 minutes, add a solution of ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq.) in DCM dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-formylcyclobutane-1-carboxylate, which can be used in the next step without further purification.
Step 2: Trifluoromethylation and Hydrolysis
-
To a solution of crude ethyl 1-formylcyclobutane-1-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add (trifluoromethyl)trimethylsilane (Ruppert's reagent, 1.5 eq.) and a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl and stir for 1 hour to effect hydrolysis of the intermediate silyl ether and ester.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain 1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Step 3: Esterification
-
Dissolve 1-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 eq.) in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by distillation under reduced pressure to afford the final product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Chemical Reactivity and Synthetic Utility
The presence of the ester and trifluoromethyl groups dictates the reactivity of this molecule.
Caption: Key reactions of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amide derivatives via standard amide coupling protocols.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, [1-(trifluoromethyl)cyclobutyl]methanol, using strong reducing agents such as lithium aluminum hydride.
-
Amide Formation: Following hydrolysis, the resulting carboxylic acid can be coupled with a wide range of amines to generate a diverse library of amide-containing compounds for structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks in drug design. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable interactions with the target protein.[1] The rigid cyclobutane scaffold helps to lock the molecule in a specific conformation, which can lead to improved potency and selectivity.[2]
While specific examples of marketed drugs containing this exact fragment are not prevalent, the use of trifluoromethylated cyclobutane derivatives is an active area of research in the development of novel therapeutics for a range of diseases. For instance, similar fluorinated cyclobutane motifs have been incorporated into inhibitors of cannabinoid receptor type 2 (CB2) and FMS-like tyrosine kinase 3 (FLT3).[6]
Safety and Handling
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is classified as a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane core and an electron-withdrawing trifluoromethyl group provides a powerful tool for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its reactivity and applications, serving as a valuable resource for researchers in the field.
References
- Homon, A. A., Shynder, L., Hryshchuk, O. V., Grygorenko, O. O., & Kondratov, I. S. (n.d.). Synthesis of novel α-trifluoromethyl cyclobutane-containing building blocks. Scilit.
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
- This compound. (n.d.). PubChem.
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
- PubChem. (n.d.). This compound.
- Ethyl 1-[2-hydroxy-3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate. (n.d.). Chemspace.
- Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- Mykhailiuk, P. K. (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 27(48), 12347-12354.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate.
- Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 25-36.
- PubChem. (n.d.). Ethyl cyclobut-1-ene-1-carboxylate.
- Ethyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate. (n.d.). Pharmaffiliates.
- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- Sridevi, N. S., & Kumar, A. (2024). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 17(1), 103.
- de Lucas, A. I. C., et al. (2021).
- Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
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A Comprehensive Technical Guide to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
CAS Number: 1040683-08-6
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto a cyclobutane scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will detail the compound's properties, outline a robust synthetic methodology grounded in established chemical principles, and discuss its applications and the mechanistic rationale for its use in modern drug development. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Medicinal Chemistry
The design of novel pharmaceuticals is a complex endeavor, often hinging on the subtle modulation of a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles. In this context, the introduction of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[1][2] The CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3]
Simultaneously, strained ring systems like cyclobutane have garnered increasing attention for their ability to serve as rigid, three-dimensional scaffolds.[4] The unique puckered structure of the cyclobutane ring can orient pharmacophoric elements in distinct vectors, offering a pathway to novel intellectual property and improved biological activity.
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate emerges at the intersection of these two powerful strategies, offering a pre-functionalized building block that combines the benefits of both a trifluoromethyl group and a cyclobutane core. This guide will serve as a comprehensive resource for researchers looking to leverage this compound in their drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1040683-08-6 | [5] |
| Molecular Formula | C₈H₁₁F₃O₂ | [5] |
| Molecular Weight | 196.17 g/mol | [5] |
| Boiling Point | 61-63 °C at 20 mmHg | [6] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [6] |
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | [5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester protons. The cyclobutane protons will likely appear as complex multiplets. The presence of the electron-withdrawing CF3 group will cause a downfield shift of the adjacent cyclobutane protons compared to the non-fluorinated analogue.
-
¹³C NMR: Key signals will include the carbonyl carbon of the ester, the quaternary carbon attached to the CF3 group (which will appear as a quartet due to C-F coupling), the carbons of the ethyl group, and the methylene carbons of the cyclobutane ring. The CF3 carbon itself will also be a prominent quartet.
-
¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms are chemically equivalent.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns of an ethyl ester and loss of the trifluoromethyl group.
Synthesis and Mechanistic Considerations
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be approached through the trifluoromethylation of a suitable cyclobutane precursor. A logical and scalable synthetic route initiates from the readily available 1,1-cyclobutanedicarboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
-
To a round-bottom flask equipped with a distillation apparatus, add 1,1-cyclobutanedicarboxylic acid.
-
Heat the flask in an oil bath to 160-170 °C. Carbon dioxide will evolve.
-
Continue heating until gas evolution ceases.
-
Increase the bath temperature to 210-220 °C and distill the crude cyclobutanecarboxylic acid.
-
Redistill the product to obtain pure cyclobutanecarboxylic acid.
Causality: Thermal decarboxylation of β-dicarboxylic acids is a classic and efficient method for the synthesis of the corresponding monocarboxylic acid. The high temperature provides the necessary activation energy for the concerted mechanism involving a cyclic transition state.
Step 2: Trifluoromethylation of Cyclobutanecarboxylic Acid
This step is the most critical and can be achieved via several modern trifluoromethylation methods. One robust approach involves a radical-mediated process.
-
In a well-ventilated fume hood, dissolve cyclobutanecarboxylic acid in a suitable organic solvent (e.g., acetonitrile).
-
Add a silver catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈).
-
Add a trifluoromethyl source, such as sodium triflinate (CF₃SO₂Na, Langlois' reagent).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid by column chromatography or distillation.
Mechanistic Insight: This transformation likely proceeds through a radical mechanism. The oxidant generates sulfate radicals, which in turn can abstract a hydrogen atom from the carboxylic acid, leading to a carboxyl radical that decarboxylates to form a cyclobutyl radical. This radical is then trapped by the trifluoromethyl source. Alternatively, a silver(I)/silver(II) catalytic cycle can facilitate the generation of the key radical intermediates.
Caption: Plausible radical mechanism for trifluoromethylation.
Step 3: Fischer Esterification
-
Combine 1-(trifluoromethyl)cyclobutanecarboxylic acid with an excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, by vacuum distillation.
Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques (TLC, GC-MS, NMR). The purity of the final product should be confirmed by NMR spectroscopy and elemental analysis to validate the success of the protocol.
Applications in Drug Development
The title compound is a valuable building block for introducing the 1-(trifluoromethyl)cyclobutyl moiety into larger molecules. This structural motif is particularly advantageous in drug design for several reasons:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can block a potential metabolic soft spot and increase the half-life of a drug.
-
Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Restriction: The rigid cyclobutane ring reduces the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for its biological target.[4]
-
Novel Chemical Space: The unique three-dimensional shape of the 1-(trifluoromethyl)cyclobutyl group allows for the exploration of novel chemical space, potentially leading to new pharmacophore arrangements and improved intellectual property positions.
This building block can be hydrolyzed to the corresponding carboxylic acid or the ester can be directly used in reactions such as Claisen condensations or as a precursor to amides, ketones, and alcohols, providing a versatile entry point for a wide range of derivatives.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.
Hazard Identification
Based on available safety data sheets, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is classified with the following hazards:
-
Flammable liquid and vapor (H226).[5]
-
Causes skin irritation (H315).[5]
-
Causes serious eye irritation (H319).[5]
-
May cause respiratory irritation (H335).[5]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist. Do not eat, drink, or smoke in the laboratory.[7][10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Recommended storage temperature is 2-8°C.[6]
Conclusion
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a strategically designed building block that offers significant advantages for medicinal chemists. Its unique combination of a rigid cyclobutane scaffold and a metabolically robust, lipophilic trifluoromethyl group provides a powerful tool for optimizing lead compounds and exploring novel chemical space. The synthetic route outlined in this guide is based on well-established, scalable chemical transformations, ensuring its accessibility for research and development. By understanding its properties, synthesis, and safe handling, researchers can effectively incorporate this valuable intermediate into their drug discovery pipelines, accelerating the development of next-generation therapeutics.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
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Unlocking New Therapeutic Potential: A Technical Guide to the Strategic Application of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate, a pivotal building block in modern medicinal chemistry. Rather than possessing a singular, intrinsic mechanism of action, the strategic importance of this compound lies in its role as a bioisosteric replacement for the ubiquitous tert-butyl group. Its incorporation into bioactive molecules can significantly modulate their physicochemical and pharmacokinetic properties, thereby refining their therapeutic efficacy and safety profiles. This document will elucidate the underlying principles of this approach, supported by experimental evidence and theoretical frameworks, to empower researchers in their quest for novel therapeutics.
The Principle of Bioisosterism: The Core of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate's Utility
The primary role of the 1-(trifluoromethyl)cyclobutyl moiety, derived from ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate, is to serve as a structural mimic for the tert-butyl group.[1][2][3] This concept, known as bioisosterism, is a cornerstone of rational drug design, where a functional group is replaced by another with similar spatial and electronic characteristics to enhance the compound's biological activity or to mitigate undesirable properties.[1]
The tert-butyl group is a common feature in many drug molecules, often contributing to receptor binding and overall molecular architecture. However, it can also introduce metabolic liabilities. The 1-(trifluoromethyl)cyclobutyl group offers a sophisticated alternative, preserving the steric bulk of the tert-butyl group while introducing the unique electronic properties of the trifluoromethyl (CF3) group.[1][2]
Key Physicochemical Property Modulation:
| Property | Effect of Replacing tert-Butyl with 1-(Trifluoromethyl)cyclobutyl | Rationale |
| Lipophilicity (logD) | Moderate Increase | The highly electronegative fluorine atoms in the CF3 group increase the molecule's affinity for lipid environments.[1][2] |
| Metabolic Stability | Often Enhanced | The C-F bond is significantly stronger than a C-H bond, making the CF3 group less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] |
| Aqueous Solubility | Generally Preserved or Slightly Decreased | While lipophilicity increases, the overall impact on water solubility can be variable and context-dependent.[2] |
| Steric Profile | Slightly Larger | The 1-(trifluoromethyl)cyclobutyl group occupies a slightly greater volume than a tert-butyl group.[1] |
The Impact on Mechanism of Action: A Tale of Preservation and Enhancement
Crucially, the isosteric replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group has been shown to preserve the original mode of bioactivity of the parent molecule.[1] This indicates that the core pharmacophore of the drug continues to interact with its biological target (e.g., enzyme or receptor) in a similar manner. The primary influence of the 1-(trifluoromethyl)cyclobutyl group is therefore not to introduce a new mechanism of action, but to refine the existing one by optimizing the molecule's pharmacokinetic profile.
Experimental Workflow: Evaluating the Impact of Bioisosteric Replacement
The decision to incorporate ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate into a drug discovery program is validated through a systematic experimental workflow. This process is designed to confirm that the bioisosteric replacement achieves the desired improvements without compromising the intended biological activity.
Step-by-Step Methodology:
-
Synthesis of Analogues: The initial step involves the chemical synthesis of the parent bioactive compound containing a tert-butyl group and its analogue with the 1-(trifluoromethyl)cyclobutyl group. Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate serves as a key reagent in the synthesis of the latter.
-
In Vitro Target Engagement Assays: Both compounds are then tested in parallel in biochemical or cellular assays to determine their potency against the intended biological target. This could involve enzyme inhibition assays (measuring IC50 values) or receptor binding assays (measuring Ki values). The goal is to confirm that the analogue retains a comparable or improved level of activity.
-
Physicochemical Property Determination: Key physicochemical properties such as lipophilicity (logD) and aqueous solubility are experimentally determined for both compounds.
-
In Vitro ADME Profiling: The metabolic stability of the compounds is assessed using in vitro systems such as liver microsomes or hepatocytes. This provides a direct comparison of their susceptibility to metabolic degradation.
-
Cellular Efficacy and Toxicity: The effects of the compounds are evaluated in relevant cell-based models to assess their functional consequences and potential cytotoxicity.
-
In Vivo Pharmacokinetic Studies (if warranted): Based on promising in vitro data, in vivo studies in animal models may be conducted to evaluate the oral bioavailability, half-life, and overall exposure of the compounds.
Visualizing the Strategy: Bioisosteric Replacement Workflow
The following diagram illustrates the logical flow of the experimental validation process.
Sources
The Strategic Incorporation of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a parent molecule.[1] When combined with the conformationally constrained cyclobutane ring, the resulting 1-(trifluoromethyl)cyclobutane core offers a compelling three-dimensional building block for creating novel therapeutic agents.[2][3] This in-depth guide focuses on a key derivative of this scaffold, 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester, providing a comprehensive overview of its synthesis, characterization, and burgeoning applications in pharmaceutical research.
The strategic advantage of the trifluoromethyl-cyclobutane motif lies in its ability to serve as a bioisostere for commonly used, yet often metabolically labile, groups like the tert-butyl group.[4] This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[5] This guide will delve into the practical aspects of utilizing ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a versatile intermediate for accessing these desirable molecular attributes.
Physicochemical Properties and Molecular Descriptors
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in drug design and synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[6] |
| Molecular Weight | 196.17 g/mol | PubChem[6] |
| CAS Number | 1040683-08-6 | PubChem[6] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 61-63 °C at 20 mmHg | |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | |
| XLogP3 | 2.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
The presence of the trifluoromethyl group significantly impacts the electronic nature and lipophilicity of the molecule, as indicated by the predicted XLogP3 value. This increased lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and distribution.
Synthesis and Methodologies: A Practical Approach
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid. A robust and widely applicable method for this transformation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a standard procedure for the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid
-
Absolute ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid in an excess of absolute ethanol (typically 5-10 equivalents). The ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.[5]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture. The addition should be done slowly as the dissolution of sulfuric acid in ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to proceed for several hours to reach completion.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is then removed under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: The residue is then diluted with an organic solvent such as diethyl ether or ethyl acetate and transferred to a separatory funnel. The organic layer is carefully washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[8] This should be done cautiously due to the evolution of carbon dioxide gas. The organic layer is then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product in high purity.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of a large excess of ethanol is a key principle of the Fischer esterification. According to Le Chatelier's principle, increasing the concentration of one of the reactants shifts the equilibrium towards the formation of the products, thereby increasing the yield of the ester.[9]
-
Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid) makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] This significantly increases the rate of the reaction.
-
Aqueous Workup and Neutralization: The washing steps with sodium bicarbonate and brine are crucial for removing the acid catalyst and any unreacted carboxylic acid, as well as any water-soluble byproducts, ensuring the purity of the final product.
Characterization and Spectroscopic Analysis
Unequivocal characterization of the synthesized ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is essential for its use in further research and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) of the ethyl group. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon attached to the trifluoromethyl group, the carbons of the ethyl group, and the methylene carbons of the cyclobutane ring.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.[11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the cyclobutane ring.
Applications in Drug Development: A Scaffold for Innovation
The true value of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate lies in its potential as a versatile building block in medicinal chemistry. The trifluoromethyl-cyclobutane motif has been increasingly incorporated into drug candidates to enhance their pharmacological properties.[12]
Conceptual Application in Drug Design
Caption: Versatility of the title compound in synthesizing bioactive molecules.
The ester functionality of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate serves as a convenient handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. For instance:
-
Hydrolysis to the corresponding carboxylic acid provides a key intermediate for the formation of amides, which are prevalent in many drug molecules.
-
Direct amidation can be achieved by reacting the ester with amines under appropriate conditions.
-
Reduction of the ester group can yield the corresponding alcohol, which can be further functionalized or used as a key structural element.
While specific examples of drug candidates directly utilizing ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a starting material are not prevalent in the reviewed literature, the strategic importance of the trifluoromethyl-cyclobutane core is well-established. For example, related trifluoromethylated cyclobutane carboxylic acids and their derivatives have been explored in the development of inhibitors for various biological targets.[13][14] The title compound represents a readily accessible and versatile entry point for the synthesis of libraries of compounds containing this valuable pharmacophore for screening in various disease areas.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via Fischer esterification is a straightforward and scalable process. The unique combination of a conformationally rigid cyclobutane scaffold and the electronically influential trifluoromethyl group provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is expected to play an increasingly important role. Further exploration of its application in the synthesis of diverse compound libraries will undoubtedly lead to the discovery of new and innovative drug candidates across a wide range of therapeutic areas.
References
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- (Trifluoromethyl)cyclobutanes in drug discovery. [Diagram]. (n.d.). ResearchGate.
- Fischer Esterification. (n.d.).
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.).
- Supporting Information. (n.d.). Royal Society of Chemistry.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (n.d.). Organic Syntheses.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
- Esterific
- Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
- acid catalyzed esterification: Topics by Science.gov. (n.d.).
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- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia.
- (PDF) Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. (2025, August 10).
- Fischer Esterific
- (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. (2024, September 6).
- Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. (2025, October 10). ChemRxiv.
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The Emergence of a Key Bioisostere: A Technical Guide to the Discovery and History of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
For Immediate Release
[CITY, STATE] – In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties is paramount. Among the array of chemical motifs employed to this end, the 1-(trifluoromethyl)cyclobutyl group has emerged as a compelling bioisosteric replacement for the ubiquitous tert-butyl group. This in-depth technical guide delves into the discovery, history, and synthesis of a key building block in this class: ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Introduction: The Rise of a Novel Bioisostere
The tert-butyl group, with its distinct steric and electronic properties, is a common feature in a multitude of bioactive molecules. However, its susceptibility to metabolic oxidation can limit the therapeutic potential of drug candidates. This has driven the search for metabolically robust replacements that mimic its spatial arrangement. The 1-(trifluoromethyl)cyclobutyl moiety has garnered significant attention in this regard, offering a similar three-dimensional profile to the tert-butyl group while often conferring improved metabolic stability.[1][2] The title compound, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, serves as a crucial synthetic intermediate for introducing this valuable pharmacophore.
The Genesis: An Inferred History of First Synthesis
While a singular, seminal publication heralding the "discovery" of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (CAS Number: 1040683-08-6) is not readily apparent in the scientific literature, its initial synthesis can be logically inferred from foundational work in fluorine chemistry. A pivotal publication by Dmowski and Wolniewicz in 2000 detailed the synthesis of 1-(trifluoromethyl)-cycloalkanecarboxylic acids via the reaction of cycloalkane-1,1-dicarboxylic acids with sulfur tetrafluoride (SF₄).[3][4][5] This work laid the groundwork for accessing the parent carboxylic acid of our target molecule.
The subsequent conversion of a carboxylic acid to its corresponding ethyl ester is a fundamental and routine transformation in organic synthesis, typically achieved through Fischer esterification. It is therefore highly probable that the first preparation of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate followed this two-step sequence.
The Foundational Dmowski-Wolniewicz Reaction
The initial step involves the fluorinative decarboxylation of 1,1-cyclobutanedicarboxylic acid. This reaction, utilizing the potent fluorinating agent sulfur tetrafluoride, transforms one of the carboxylic acid groups into a trifluoromethyl group while the other remains intact.
Diagram 1: The Dmowski-Wolniewicz Reaction
Caption: Conversion of 1,1-cyclobutanedicarboxylic acid to 1-(trifluoromethyl)cyclobutanecarboxylic acid.
Subsequent Esterification
The resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid would then undergo a standard Fischer esterification. This acid-catalyzed reaction with ethanol yields the desired ethyl ester.
Diagram 2: Fischer Esterification
Caption: Formation of the ethyl ester via Fischer esterification.
Modern Synthetic Approaches
While the Dmowski-Wolniewicz/Fischer esterification sequence represents a plausible historical route, contemporary organic synthesis has evolved to provide more direct and efficient methods.
Direct Trifluoromethylation of Ester Precursors
More recent strategies focus on the direct introduction of the trifluoromethyl group onto a pre-existing cyclobutane ester framework. One such conceptual approach involves the trifluoromethylation of an enolate derived from a suitable cyclobutane precursor.
Diagram 3: Conceptual Modern Synthetic Workflow
Caption: A generalized modern approach to the target ester.
Physicochemical Properties and Data
The structural modification of replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group imparts significant changes in physicochemical properties, which are critical for drug development.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutyl Group |
| Lipophilicity (cLogP) | High | Generally Higher |
| Metabolic Stability | Often a site of metabolic oxidation | Generally more resistant to oxidation |
| Steric Profile | Bulky, tetrahedral | Similar bulk, more rigid |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing |
Experimental Protocols
Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid (Adapted from Dmowski & Wolniewicz, 2000)[3][4][5]
-
Reaction Setup: In a high-pressure autoclave, place 1,1-cyclobutanedicarboxylic acid.
-
Reagent Addition: Cool the autoclave and carefully condense sulfur tetrafluoride (SF₄) into the vessel.
-
Reaction Conditions: Seal the autoclave and heat to the specified temperature (e.g., 100-120 °C) for several hours.
-
Work-up: After cooling and venting the excess SF₄, carefully open the autoclave. The crude product is then purified by distillation or crystallization.
Protocol 2: Fischer Esterification to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude ester can be purified by distillation.
Conclusion
The history of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is intrinsically linked to the broader evolution of organofluorine chemistry and the increasing demand for sophisticated molecular building blocks in medicinal chemistry. While its initial synthesis was likely a straightforward extension of established methods, its significance has grown considerably with the recognition of the 1-(trifluoromethyl)cyclobutyl group as a valuable bioisostere. The continued development of efficient and scalable synthetic routes to this and related compounds will undoubtedly fuel further innovation in the design of next-generation therapeutics.
References
- Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(9), 1369–1377. [Link]
- Dmowski, W., & Wolniewicz, A. (2000). Selective reactions of 1,1-cycloalkanedicarboxylic acids with SF4. A route to 1,1-bis(trifluoromethyl)cycloalkanes, 1-fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(trifluoromethyl)-1-cycloalkanecarboxylic acids. Journal of Fluorine Chemistry, 102(1-2), 141–146. [Link]
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid.
- Demchuk, O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
- Rotella, D. P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 445–446. [Link]
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids.
- Khan Academy. (n.d.). Fischer esterification.
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- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester: An In-depth Technical Guide
Introduction
1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate characterization of this compound is paramount for its effective utilization and for ensuring the reproducibility of scientific studies. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols detailed herein are based on established, robust methodologies to ensure the acquisition of high-quality data.
Compound Identification:
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate |
| Molecular Formula | C₈H₁₁F₃O₂ |
| Molecular Weight | 196.17 g/mol |
| CAS Number | 1040683-08-6 |
| Chemical Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclobutane ring protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the adjacent cyclobutane protons, causing them to appear at a lower field compared to unsubstituted cyclobutane derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~2.2-2.6 | Multiplet (m) | 4H | Cyclobutane -CH₂- |
| ~1.9-2.1 | Multiplet (m) | 2H | Cyclobutane -CH₂- |
| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The quaternary carbon attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Ester) |
| ~125 (q) | -CF₃ |
| ~62 | -OCH₂CH₃ |
| ~50 (q) | C-CF₃ |
| ~30 | Cyclobutane -CH₂- |
| ~15 | Cyclobutane -CH₂- |
| ~14 | -OCH₂CH₃ |
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms. A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-70 | Singlet (s) | -CF₃ |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring high-resolution NMR spectra.[1][2][3][4][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, and relaxation delay).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Diagram 1: Experimental Workflow for NMR Spectroscopy
A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1100-1300 | Strong | C-F stretch (trifluoromethyl) |
| ~1150-1250 | Strong | C-O stretch (ester) |
Experimental Protocol for FT-IR Data Acquisition
The following protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[6][7][8][9][10]
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and the software is running.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
-
Background Collection:
-
With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleanup:
-
The software will automatically subtract the background from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Diagram 2: Experimental Workflow for FT-IR Spectroscopy
A typical workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS can be used to confirm the molecular weight and to gain structural information from the fragmentation pattern.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the trifluoromethyl group (-CF₃).
Table 5: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 167 | [M - C₂H₅]⁺ |
| 151 | [M - OC₂H₅]⁺ |
| 127 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocol for GC-MS Data Acquisition
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.[11][12][13][14][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Ensure the GC-MS system is operational, with the appropriate carrier gas (usually helium) flowing.
-
Set the GC parameters, including the injection port temperature, oven temperature program, and column type.
-
Set the MS parameters, including the ionization mode (e.g., electron ionization), mass range, and scan speed.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra for compound identification, if available.
-
Diagram 3: Experimental Workflow for GC-MS Analysis
A general workflow for the analysis of a volatile compound by GC-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed protocols for their acquisition. While the presented spectral data are predictive, they are based on sound chemical principles and data from analogous compounds, offering a reliable starting point for researchers. The provided experimental workflows are based on standard laboratory practices and are designed to yield high-quality, reproducible data. Adherence to these protocols will enable researchers to confidently characterize this and other novel chemical entities.
References
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. URL: https://hseo.ust.hk/sop/e006
- GCMS Standard Operating Procedure. URL: https://www.scribd.
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. URL: https://nmr.nd.
- GCMS Standard Operating Procedure. URL: https://www.depts.washington.edu/cbic/docs/sop/GCMS-SOP.pdf
- FTIR Standard Operating Procedure. URL: https://www.depts.washington.edu/cbic/docs/sop/FTIR-SOP.pdf
- Shimadzu FTIR Standard Operating Procedure. URL: https://nanocenter.umd.
- FTIR-Operation and Calibration SOP - Pharma Beginners. URL: https://www.pharmabeginners.
- FTIR SOP: Setup and Data Processing. URL: https://www.scribd.
- SOP for Calibration of FT-IR Spectrometer - Pharmaguideline. URL: https://www.pharmaguideline.
- STANDARD OPERATING PROCEDURE - The University of Melbourne. URL: https://safety.unimelb.edu.au/__data/assets/pdf_file/0008/2971235/HSW025_02_SOP_GCMS.pdf
- Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax - epa nepis. URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L428.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1981+Thru+1985&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C81thru85%5CTxt%5C00000023%5C9101L428.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x&ZyPURL
- RIT-Shimadzu GC-MS 2010 SOP. URL: https://www.rit.edu/cos/sites/rit.edu.cos/files/2020-11/Shimadzu%20GCMS-2010%20SOP.pdf
- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. URL: https://www.nanopartikel.info/files/project_nanodefine/WP4/SOPs/DEFI_WP4_D4.5_SOP_04_V1_NMR.pdf
- Standard Operating Procedure H-NMR. URL: https://www.ggc.edu/wp-content/uploads/2022/03/SOP-H-NMR.pdf
- How To Prepare And Run An NMR Sample - Blogs - News - alwsci. URL: https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-71289115.html
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1H NMR and 13C NMR of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate
Introduction: Deciphering Fluorinated Architectures with NMR
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science. The CF₃ group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Consequently, unambiguous structural characterization of these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insights into molecular structure and connectivity.[2] The presence of the spin I = ½ ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful diagnostic handle but also introduces complexities, namely through spin-spin coupling to ¹H and ¹³C nuclei.[3][4]
This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key building block: ethyl 1-(trifluoromethyl)cyclobutanecarboxylate . We will move beyond simple peak assignment to explain the causal electronic and structural effects that govern the observed chemical shifts and coupling constants, thereby providing a self-validating framework for interpreting the spectra of this and related fluorinated molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion, the following numbering scheme will be used for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Caption: Molecular structure and numbering scheme.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The key to its interpretation lies in understanding how the electronegative CF₃ group and the anisotropic effects of the carbonyl group influence the chemical shifts and introduce long-range couplings.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | ³JHH ≈ 7.1 | 3H | Standard alkyl group, split by adjacent -CH₂- group. |
| -CH₂- (Cyclobutane, H-3) | ~2.10 - 2.30 | Multiplet (m) | - | 2H | Farthest from substituents, appearing as a complex multiplet due to coupling with H-2/H-4. |
| -CH₂- (Cyclobutane, H-2/H-4) | ~2.40 - 2.65 | Multiplet (m) | ⁴JHF ≈ 1-2 | 4H | Diastereotopic protons adjacent to the quaternary center, deshielded by proximity to C1. May exhibit subtle splitting from long-range coupling to ¹⁹F. |
| -O-CH₂- (Ethyl) | ~4.20 | Quartet (q) | ³JHH ≈ 7.1 | 2H | Deshielded by the adjacent ester oxygen atom, split by the neighboring -CH₃ group. |
Detailed Signal Interpretation
-
Ethyl Group Protons (δ ≈ 4.20 ppm and 1.25 ppm): These signals are the most straightforward to assign. The methylene protons (-O-CH₂ -) are directly attached to the electronegative oxygen atom of the ester, causing a significant downfield shift to approximately 4.20 ppm. This signal appears as a clean quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The methyl protons (-CH₃ ) resonate in the typical upfield alkyl region around 1.25 ppm and appear as a triplet from coupling to the two methylene protons (n+1 rule, 2+1=3).
-
Cyclobutane Ring Protons (δ ≈ 2.10 - 2.65 ppm): The analysis of the cyclobutane protons is more complex. The ring contains three distinct proton environments:
-
H-3 Protons: The two protons on C3 are the most shielded of the ring protons as they are furthest from the electron-withdrawing substituents at C1. They are expected to resonate around 2.10 - 2.30 ppm.
-
H-2/H-4 Protons: The four protons on C2 and C4 are chemically equivalent due to molecular symmetry but are diastereotopic. They are closer to the deshielding CF₃ and ester groups, shifting their resonance downfield to the ~2.40 - 2.65 ppm range.
-
Long-Range H-F Coupling: A critical feature in the spectra of fluorinated compounds is the presence of through-bond scalar coupling between ¹H and ¹⁹F nuclei.[5] In this molecule, the H-2 and H-4 protons are four bonds away from the fluorine atoms (H-C-C-C-F). This four-bond coupling (⁴JHF) is typically small, on the order of 1-2 Hz. While it may not result in baseline-resolved splitting, it will contribute to the broadening and complexity of the multiplet observed for the H-2/H-4 protons. Observing this subtle coupling can be a key confirmation of the structure.
-
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is arguably more informative for this molecule, as the carbon chemical shifts and, crucially, the C-F coupling patterns provide a definitive structural signature. The large one-bond and smaller long-range C-F coupling constants are diagnostic for the CF₃ group's position.[6]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (C7) | ~14.1 | Singlet (s) | - | Standard alkyl carbon. |
| -CH₂- (C3) | ~17.5 | Triplet (t) | ³JCF ≈ 2-3 | Upfield cyclobutane carbon. May show small splitting from three-bond coupling to ¹⁹F. |
| -CH₂- (C2/C4) | ~31.0 | Quartet (q) | ²JCF ≈ 25-30 | Deshielded by proximity to C1. Exhibits significant two-bond coupling to the three ¹⁹F nuclei. |
| C1 (Quaternary) | ~45.0 | Quartet (q) | ²JCF ≈ 25-30 | Quaternary carbon deshielded by two electron-withdrawing groups. Split by two-bond C-F coupling. |
| -O-CH₂- (C6) | ~61.5 | Singlet (s) | - | Deshielded by the adjacent ester oxygen. |
| CF₃ (C8) | ~124.0 | Quartet (q) | ¹JCF ≈ 275-280 | Highly deshielded and split into a quartet by the three directly attached fluorine atoms. |
| C=O (C5) | ~172.0 | Singlet (s) | - | Typical chemical shift for an ester carbonyl carbon. |
Detailed Signal Interpretation
-
CF₃ Carbon (C8, δ ≈ 124.0 ppm): This is the most diagnostic signal in the spectrum. The carbon of the trifluoromethyl group resonates significantly downfield due to the extreme electron-withdrawing effect of the three fluorine atoms. Crucially, this signal is split into a 1:3:3:1 quartet by the three directly bonded ¹⁹F nuclei. The one-bond C-F coupling constant (¹JCF) is characteristically large, typically in the range of 275-280 Hz.[6][7] The observation of this signal is unambiguous proof of the CF₃ group's presence.
-
Quaternary Ring Carbon (C1, δ ≈ 45.0 ppm): The C1 carbon is directly attached to both the CF₃ group and the ester functionality. Its signal will be split into a quartet due to two-bond coupling (²JCF) with the fluorine atoms. This coupling is significantly smaller than ¹JCF, expected to be around 25-30 Hz.[8]
-
Methylene Ring Carbons (C2/C4 and C3):
-
The equivalent C2 and C4 carbons are also subject to two-bond C-F coupling (²JCF), and their signal at ~31.0 ppm should also appear as a quartet with a similar coupling constant to C1.
-
The C3 carbon, at ~17.5 ppm, is three bonds removed from the fluorines. It may exhibit a small three-bond C-F coupling (³JCF) of a few hertz, which would manifest as a triplet or a broadened singlet.[9]
-
-
Ester Group Carbons (C5, C6, C7): The carbonyl carbon (C5) appears as a singlet in the typical downfield region for esters (~172.0 ppm). The ethyl group carbons, C6 (~61.5 ppm) and C7 (~14.1 ppm), appear as sharp singlets in their expected regions, as they are too far removed to experience significant C-F coupling.
Part 3: Experimental Protocols and Workflow
Acquiring high-quality, interpretable NMR spectra for fluorinated compounds requires careful attention to experimental setup.
Workflow for NMR Analysis
Caption: Standard workflow for NMR analysis.
Detailed Experimental Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). CDCl₃ is a suitable choice for its good solubilizing power and relatively clean spectral window.
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~20 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the presence of quaternary carbons (C1, C5, C8) and the splitting of signals by fluorine, a longer experiment time is necessary to achieve an adequate signal-to-noise ratio.
-
Typical parameters on a 100 MHz (for ¹³C) spectrometer would be:
-
Pulse Program: zgpg30 (a power-gated decoupling experiment to maintain the Nuclear Overhauser Effect for protonated carbons)
-
Number of Scans (NS): 1024 or higher
-
Relaxation Delay (D1): 5 seconds (A longer delay is crucial for ensuring the full relaxation of quaternary carbons, which have long T₁ relaxation times).
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): ~240 ppm
-
-
Conclusion
The ¹H and ¹³C NMR spectra of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for its complete and unambiguous characterization. The key diagnostic features are the large ¹JCF and smaller ²JCF coupling constants observed in the ¹³C spectrum, which definitively confirm the presence and position of the trifluoromethyl group. For researchers in medicinal chemistry and materials science, mastering the interpretation of these spectral patterns is an essential skill for accelerating the development of novel fluorinated compounds.
References
- Dalvit, C., & Vulpetti, A. (2011). The Trifluoromethyl Group: An Effective ¹⁹F NMR Reporter Group for Screening and Mechanistic Studies. ChemMedChem, 6(8), 1368-1371. (While not directly cited, provides context on the utility of the CF₃ group in NMR studies).
- Berdyshev, D. V., et al. (2021). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9.
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 218, 17-23.
- Berger, S., Braun, S., & Kalinowski, H. O. (1997). NMR Spectroscopy of the Non-Metallic Elements. John Wiley & Sons. (A comprehensive text on NMR, including fluorine).
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4049-4058.
- Slideshare. (2014). Nmr spectroscopy of fluorine 19.
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. National Center for Biotechnology Information.
- University of Ottawa. (n.d.). ¹³C NMR of Fluorinated Organics. (Blog post, often referenced in forums, providing practical examples).
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?
- Supporting Information for various chemical publications often contain raw spectral data. Example: Royal Society of Chemistry. (2019). Supporting Information.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum of Ethyl benzoate.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum of Ethyl benzoate.
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- University of Sheffield. (n.d.). Heteronuclear coupling. Department of Chemistry.
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An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Introduction
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a unique small molecule characterized by a compact cyclobutane ring, a reactive ethyl ester functional group, and an electron-withdrawing trifluoromethyl group.[1] This combination of features presents both opportunities and challenges for analytical characterization, particularly by mass spectrometry. Understanding the mass spectrometric behavior of this compound is crucial for researchers in drug discovery, materials science, and chemical synthesis, where such fluorinated motifs are of growing importance.[2] The trifluoromethyl group, in particular, can significantly influence a molecule's metabolic stability and binding affinity, making its accurate identification and quantification essential.[2]
This technical guide provides a comprehensive overview of the methodologies for the mass spectrometry analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. We will delve into both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, offering detailed, field-proven protocols. The causality behind experimental choices will be explained, ensuring a deep understanding of the analytical process. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the analysis of this and structurally related compounds.
Molecular Profile
A clear understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | PubChem[1] |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[1] |
| Molecular Weight | 196.17 g/mol | PubChem[1] |
| Exact Mass | 196.0711 g/mol | PubChem[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. The separation power of gas chromatography combined with the sensitive and specific detection by mass spectrometry makes it an ideal choice for both qualitative and quantitative analysis.
Rationale for GC-MS
The choice of GC-MS is predicated on the analyte's predicted volatility, which is inferred from its relatively low molecular weight and the presence of the ethyl ester group. While the trifluoromethyl group increases the molecular weight, the overall molecule is expected to be amenable to gas-phase analysis without the need for derivatization. Electron Ionization (EI) is the preferred ionization technique in this context, as it induces reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural elucidation and library matching.[3][4]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Objective: To prepare a clean sample in a volatile solvent suitable for GC injection.
-
Protocol:
-
Accurately weigh approximately 1 mg of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Dissolve the sample in 1 mL of high-purity ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Transfer the final solution to a 2 mL autosampler vial with a glass insert.
-
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A non-polar stationary phase is well-suited for the separation of moderately polar compounds like esters.[5] |
| Injection Volume | 1 µL | A standard injection volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (10:1 or 20:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension, optimizing separation. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point allows for good peak shape. The temperature ramp ensures the elution of the analyte in a reasonable time frame. |
| MS Ion Source | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns.[3][4] |
| Electron Energy | 70 eV | The standard electron energy for generating comparable mass spectra and for library searching.[6] |
| MS Source Temperature | 230 °C | Minimizes condensation of the analyte in the ion source. |
| MS Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | m/z 40-300 | A scan range that encompasses the molecular ion and expected fragment ions. |
Predicted Electron Ionization (EI) Fragmentation Pattern
The fragmentation of ethyl esters often proceeds through characteristic pathways, including loss of the ethoxy group (-•OCH₂CH₃), loss of ethylene via McLafferty rearrangement, and cleavage of the ester group. The presence of the trifluoromethyl group will significantly influence the fragmentation, as the C-CF₃ bond is strong, and the CF₃ group is highly electron-withdrawing.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 196 | [M]⁺• | Molecular Ion |
| 167 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| 151 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 127 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. This may be a less favorable pathway due to the strength of the C-CF₃ bond. |
| 100 | [M - C₂H₄ - CO₂]⁺ | McLafferty rearrangement (loss of ethylene) followed by loss of carbon dioxide. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation. |
Visualization of the Predicted GC-MS Workflow:
Caption: Workflow for the GC-MS analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For applications requiring higher sensitivity or for the analysis of complex matrices where sample cleanup may be challenging, LC-MS offers a powerful alternative to GC-MS.
Rationale for LC-MS
LC-MS is particularly advantageous for its ability to analyze compounds with a wider range of polarities and thermal stabilities. While ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is likely amenable to GC-MS, LC-MS provides a complementary technique. Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more abundant molecular ion, which is beneficial for quantitative analysis using tandem mass spectrometry (MS/MS).
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Objective: To prepare a sample in a solvent compatible with the LC mobile phase.
-
Protocol:
-
Accurately weigh approximately 1 mg of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Perform serial dilutions to achieve a final concentration in the ng/mL to low µg/mL range.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent | A high-performance LC system for efficient and reproducible separations. |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity for quantitative analysis. |
| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | A C18 stationary phase is a versatile choice for the reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier promotes protonation of the analyte in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes | A gradient elution ensures the efficient separation of the analyte from potential impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | An elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A standard injection volume for LC-MS. |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for a wide range of compounds. Positive ion mode is chosen to form protonated molecules. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in the formation of a fine spray. |
| Drying Gas | Nitrogen, 10 L/min at 325 °C | Aids in the desolvation of the droplets. |
| Capillary Voltage | 3500 V | The voltage applied to the ESI needle to generate charged droplets. |
Predicted MS/MS Fragmentation
In tandem mass spectrometry, the protonated molecular ion ([M+H]⁺, m/z 197) would be selected in the first quadrupole and fragmented in the collision cell. The resulting product ions are then analyzed in the second quadrupole.
Key Predicted MS/MS Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 197 | 151 | Loss of ethanol (C₂H₅OH) |
| 197 | 129 | Loss of the ethyl ester group as ethyl formate (C₃H₆O₂) |
| 197 | 69 | Formation of the trifluoromethyl cation, although this may be less likely in ESI compared to EI. |
Visualization of the Predicted LC-MS/MS Workflow:
Caption: Workflow for the LC-MS/MS analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Data Interpretation and Validation
For both GC-MS and LC-MS/MS, data interpretation relies on a combination of chromatographic retention time and the mass spectral information. Method validation should be performed in accordance with established guidelines to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The mass spectrometric analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be effectively achieved using both GC-MS and LC-MS/MS. The choice of technique will depend on the specific analytical requirements, such as the need for detailed structural information (favoring GC-EI-MS) or high sensitivity for quantification in complex matrices (favoring LC-MS/MS). The protocols and predicted fragmentation patterns provided in this guide offer a robust starting point for the development of validated analytical methods for this and structurally related fluorinated compounds. As with any analytical method development, empirical optimization of the parameters is essential to achieve the best performance.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- Langseth, W., Rundberget, T., & Uhlig, S. (2010). Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species. Rapid Communications in Mass Spectrometry, 24(17), 2641–2649.
- Li, W., et al. (2020). LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. Biomedical Chromatography, 34(10), e4905.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(10), e4577.
- Li, W., et al. (2020). LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. Biomedical Chromatography, 34(10), e4905.
- Luginbühl, M., et al. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. Analytical and Bioanalytical Chemistry, 408(15), 4023–4031.
- Viswanathan, S., et al. (2017). A novel liquid chromatography/tandem mass spectrometry (LC–MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 566-574.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(10), e4577.
- Knapp, D. R. (1979).
- Pragst, F., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Forensic Science International, 210(1-3), 129–135.
- Chen, J., et al. (2019). Functional expression and characterization of five wax ester synthases in Saccharomyces cerevisiae and their utility for biodiesel production. Biotechnology for Biofuels, 12(1), 1-14.
- Olah, G. A., et al. (2009). Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of Organic Chemistry, 74(12), 4536–4542.
- Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(4), 423–429.
- Suaniti, N. M., et al. (2022). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Journal of Analytical & Pharmaceutical Research, 11(4).
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. National Center for Biotechnology Information.
- Luginbühl, M., et al. (2016). Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study. Analytical and Bioanalytical Chemistry, 408(15), 4023-4031.
- NIST. (n.d.). Ethyl cyclobutanecarboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
- LECO Corporation. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- PubChem. (n.d.). Ethyl cyclobutanecarboxylate. National Center for Biotechnology Information.
- Ko, Y., & Pearson, J. R. (2020). Structure Fragmentation Studies of Ring-Substituted N-trifluoroacetyl-N-benzylphenethylamines Related to the NBOMe Drugs. Journal of the American Society for Mass Spectrometry, 31(4), 863–873.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate. National Center for Biotechnology Information.
- Naini, S. R., et al. (2023). Mild LiOMe-Catalyzed Trifluoromethylation of Carbonyl Compounds. The Journal of Organic Chemistry.
- Biffi, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483.
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A Methodological and Predictive Guide to the Thermodynamic Properties of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Foreword: Navigating the Data Gap in Specialty Fluorinated Esters
For researchers and drug development professionals, a comprehensive understanding of a molecule's thermodynamic properties is fundamental to process design, safety assessment, and formulation. Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a compound of interest in medicinal chemistry and materials science, presents a common challenge: a scarcity of publicly available, experimentally determined thermodynamic data. This guide, therefore, takes a senior application scientist's perspective, moving beyond a simple data sheet to provide a robust methodological framework. Herein, we will not only present the available computed data but also detail the experimental and computational workflows necessary to generate and validate the core thermodynamic parameters for this and similar fluorinated esters. This whitepaper is structured to be a practical guide, emphasizing the causality behind experimental choices and the logic of computational approaches, thereby empowering researchers to confidently characterize novel compounds.
Compound Profile: Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a fluorinated ester with a molecular formula of C₈H₁₁F₃O₂ and a molecular weight of 196.17 g/mol [1]. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including polarity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design[2]. A summary of its computed physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 196.17 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Table 1: Computed Physical Properties of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate.
Experimental Determination of Thermodynamic Properties
In the absence of established experimental data, a systematic approach to determining the thermodynamic properties is required. The following sections outline the recommended experimental protocols, explaining the rationale behind each technique's selection for a fluorinated, high-boiling point ester.
Enthalpy of Vaporization (ΔHvap) and Vapor Pressure
The enthalpy of vaporization is a critical parameter for distillation, purification, and understanding intermolecular forces[3]. For a compound like ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, which is expected to have a relatively high boiling point, direct measurement at atmospheric pressure may be challenging due to potential thermal decomposition[4]. Therefore, methods that determine vapor pressure at various temperatures are preferred, from which ΔHvap can be calculated using the Clausius-Clapeyron equation.
Recommended Protocol: Ebullioscopic Method or Thermogravimetric Analysis (TGA)
-
Ebullioscopic Method (Vapor-Liquid Equilibrium Apparatus): This technique directly measures the boiling temperature of the liquid at a controlled, sub-atmospheric pressure.
-
Causality: By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition. This method is suitable for obtaining highly accurate vapor pressure data over a range of temperatures[5].
-
-
Thermogravimetric Analysis (TGA): TGA can be used as an indirect method to estimate vapor pressure, particularly for low-volatility compounds.
-
Causality: This method is rapid and requires a small sample size. It is a valuable screening tool to understand the volatility characteristics before committing to more complex methods[6].
-
Caption: Workflow for determining enthalpy of vaporization.
Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and observing phase transitions such as melting and boiling points[7][8]. For fluorinated compounds, DSC can reveal complex phase behaviors[7].
Recommended Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference[9].
-
Temperature Program: The sample is subjected to a controlled heating and cooling program (e.g., a ramp of 5-10 °C/min) under an inert atmosphere (e.g., nitrogen)[9].
-
Data Analysis:
-
Heat Capacity (Cp): Determined from the difference in heat flow between the sample and the reference.
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): Determined from the onset temperature and the integrated area of the endothermic peak on heating.
-
Boiling Point (Tb): Can be determined under controlled pressure. The enthalpy of vaporization can also be estimated from the boiling endotherm[10].
-
Caption: Workflow for DSC analysis of thermal properties.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organofluorine compounds, this is typically determined by combustion calorimetry.
Recommended Protocol: Oxygen Bomb Calorimetry
-
Experimental Setup: A precisely weighed sample is placed in a combustion bomb, which is then pressurized with oxygen.
-
Combustion: The sample is ignited, and the heat released is measured by the temperature change of the surrounding water bath.
-
Correction Factors: The presence of fluorine complicates the analysis, as the combustion products can include HF and CF₄[11]. Careful analysis of the final products is necessary to apply the appropriate thermochemical corrections to determine the standard enthalpy of combustion, from which the enthalpy of formation is calculated[11].
-
Causality: The high stability of the C-F bond means that combustion may be incomplete or yield a mixture of products. Therefore, post-combustion analysis is critical for accuracy[11].
-
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties[12][13]. Density Functional Theory (DFT) and high-level ab initio methods can be used to predict enthalpies of formation, heat capacities, and entropies.
Recommended Approach: Ab Initio and DFT Calculations
-
Geometry Optimization: The molecular structure of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Enthalpy of Formation Calculation: Isodesmic reactions are a reliable method for calculating the enthalpy of formation of fluorinated compounds[14]. This involves constructing a balanced reaction where the types of chemical bonds are conserved, minimizing the error in the calculation.
-
Causality: By conserving bond types, systematic errors in the computational method are largely canceled out, leading to more accurate results.
-
Caption: Workflow for computational prediction of thermodynamic properties.
Gibbs Free Energy of Formation (ΔGf°)
The Gibbs free energy of formation determines the spontaneity of a compound's formation from its elements under standard conditions[15][16]. It can be calculated from the enthalpy of formation (ΔHf°) and the standard entropy (S°) using the following equation:
ΔGf° = ΔHf° - TΔS° [17]
Where T is the standard temperature (298.15 K). Both ΔHf° and S° can be determined using the experimental or computational methods described above.
Conclusion and Future Outlook
While direct experimental data for the thermodynamic properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are currently lacking, this guide provides a comprehensive framework for their determination. By combining established experimental techniques such as DSC and calorimetry with robust computational methods like DFT, researchers can confidently characterize this and other novel fluorinated compounds. The protocols and workflows outlined herein are designed to ensure scientific integrity and generate the reliable data necessary for advancing research and development in the pharmaceutical and chemical industries.
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- Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. (n.d.). Vanderbilt University.
- Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023, September 3). ResearchGate.
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Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of 1-(Trifluoromethyl)cyclobutane Carboxylic Acid Ethyl Ester in Modern Drug Discovery
Abstract
The confluence of strained ring systems and fluorine chemistry has opened new avenues in medicinal chemistry for the design of novel therapeutic agents with enhanced pharmacological profiles. The 1-(trifluoromethyl)cyclobutane moiety, in particular, has emerged as a valuable structural motif. This guide provides an in-depth exploration of the utility of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a key building block in drug discovery. We will delve into the strategic rationale for its use, focusing on its role as a bioisostere and its impact on critical drug-like properties. Furthermore, this document furnishes detailed, field-proven protocols for the synthesis of the parent carboxylic acid and its subsequent derivatization, empowering researchers to effectively leverage this versatile chemical entity in their research and development endeavors.
The Rationale: Why Incorporate the 1-(Trifluoromethyl)cyclobutane Moiety?
The strategic incorporation of specific chemical motifs is central to modern drug design. The 1-(trifluoromethyl)cyclobutane group offers a unique combination of steric and electronic properties that can be exploited to overcome common challenges in drug development, such as metabolic instability and off-target toxicity.
A Bioisostere of the tert-Butyl Group and Beyond
A primary application of the 1-(trifluoromethyl)cyclobutane group is as a bioisostere for the commonly employed tert-butyl group.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activity to a parent compound.[2][3] The strategic replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutane moiety can lead to significant improvements in a drug candidate's profile.
| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclobutane Group | Rationale for Bioisosteric Replacement |
| Metabolic Stability | Prone to oxidative metabolism | The C-F bonds are highly resistant to oxidative degradation.[4] | Enhanced metabolic stability, leading to improved pharmacokinetic profiles. |
| Lipophilicity | High | Moderately increased lipophilicity.[1][4] | Can improve membrane permeability and interactions with hydrophobic pockets of target proteins.[5][6] |
| Steric Profile | Bulky, spherical | Slightly larger steric size.[1] | Can maintain or improve binding affinity by filling hydrophobic pockets. |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing due to the CF3 group.[4] | Modulates the pKa of nearby functional groups, which can impact target engagement and solubility.[4][7] |
This bioisosteric replacement has been shown to preserve the original mode of bioactivity in several cases while enhancing resistance to metabolic clearance.[1]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of the 1-(trifluoromethyl)cyclobutane moiety can profoundly influence a molecule's properties:
-
Conformational Rigidity : The puckered structure of the cyclobutane ring introduces a degree of conformational restriction, which can pre-organize a molecule into a bioactive conformation, thereby improving binding affinity and selectivity.[5][6]
-
Reduced Planarity : Increasing the three-dimensional character (sp3 character) of a molecule is a key strategy to improve solubility and avoid issues associated with planarity, such as promiscuous binding.[8]
-
Metabolic Blocking : The trifluoromethyl group is exceptionally stable to oxidative metabolism, making it an effective metabolic blocker when positioned at a site of metabolic vulnerability in a drug candidate.[9]
Synthesis and Derivatization Protocols
The following protocols provide detailed methodologies for the synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid and its subsequent conversion to the ethyl ester, a versatile intermediate for further chemical elaboration.
Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
A common and effective method for the synthesis of 1-(trifluoromethyl)cyclobutane carboxylic acid involves the fluorination of a suitable cyclobutane precursor with sulfur tetrafluoride (SF4).[1][10]
Reaction Scheme:
Caption: Synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid.
Materials:
-
1-Carboxycyclobutane-1-carboxylic acid
-
Sulfur tetrafluoride (SF4)
-
Hydrogen fluoride (HF) as a catalyst
-
A suitable high-pressure reactor (e.g., a stainless-steel autoclave)
-
Anhydrous solvent (e.g., dichloromethane)
Protocol:
-
Safety First : This reaction involves highly toxic and corrosive reagents (SF4 and HF) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Reactor Setup : In a dry and inert atmosphere (e.g., under nitrogen or argon), charge the high-pressure reactor with 1-carboxycyclobutane-1-carboxylic acid.
-
Solvent and Catalyst Addition : Add anhydrous dichloromethane to the reactor. A catalytic amount of anhydrous HF is then carefully condensed into the reactor.
-
SF4 Addition : Cool the reactor to a low temperature (e.g., -78 °C) and carefully condense the required amount of sulfur tetrafluoride into the vessel.
-
Reaction : Seal the reactor and heat it to the desired temperature (typically 60-110 °C) for 12-144 hours.[1] The reaction progress can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by GC-MS or NMR.
-
Work-up : After the reaction is complete, cool the reactor to room temperature and slowly vent the excess SF4 through a scrubbing solution (e.g., aqueous KOH). Carefully quench the reaction mixture by slowly adding it to a cooled aqueous solution of a base (e.g., sodium bicarbonate).
-
Extraction and Purification : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Esterification to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
The synthesized carboxylic acid can be readily converted to its ethyl ester, a more versatile building block for subsequent reactions like amide couplings.
Reaction Scheme:
Caption: Fischer esterification to the ethyl ester.
Materials:
-
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Standard reflux apparatus
Protocol:
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 1-(trifluoromethyl)cyclobutane-1-carboxylic acid and an excess of anhydrous ethanol.
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heating : Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction : Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be purified by vacuum distillation if necessary.
Application in Medicinal Chemistry: A Workflow
The following workflow illustrates how ethyl 1-(trifluoromethyl)cyclobutanecarboxylate can be integrated into a drug discovery program, for instance, in the synthesis of a novel kinase inhibitor.
Caption: A typical workflow for utilizing the title compound in drug discovery.
This workflow highlights the conversion of the ethyl ester to the more reactive acyl chloride, followed by an amide coupling with a suitable amine-containing fragment to generate a library of compounds for biological screening.
Conclusion
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a powerful and versatile building block for medicinal chemists. The unique physicochemical properties imparted by the 1-(trifluoromethyl)cyclobutane moiety, such as enhanced metabolic stability and conformational rigidity, make it an attractive component in the design of next-generation therapeutics. The protocols and workflows detailed herein provide a practical guide for researchers to harness the potential of this valuable chemical tool in their drug discovery programs.
References
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- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- Application of Bioisosteres in Drug Design.
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- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed.
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals.
- Bioisosteres in Drug Design – “Escape from Flatland”.
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Application Note: 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Trifluoromethyl-Cyclobutyl Moiety in Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount for optimizing molecular properties. The tert-butyl group, while ubiquitous, often presents challenges related to metabolic lability. Isosteric replacement has emerged as a powerful strategy to overcome these limitations, and the 1-(trifluoromethyl)cyclobutyl group has been identified as a compelling, albeit underutilized, analogue.[1][2] This moiety combines the rigid, three-dimensional scaffold of a cyclobutane ring with the potent electronic and steric influence of a trifluoromethyl (CF3) group.
The presence of a CF3 group can significantly enhance metabolic stability, modulate lipophilicity, and alter binding affinities, making it a highly sought-after substituent in medicinal chemistry.[3][4] 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a key building block that provides an efficient entry point to a diverse range of novel compounds bearing this valuable scaffold.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties and synthetic utility of this building block. We present detailed, validated protocols for its conversion into key intermediates and subsequent derivatization, explaining the causality behind experimental choices to empower rational synthesis design.
Physicochemical Properties and Strategic Considerations
This compound is a readily accessible precursor for introducing the CF3-cyclobutyl core. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | PubChem[5] |
| CAS Number | 1040683-08-6 | ChemicalBook[6] |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[5] |
| Molecular Weight | 196.17 g/mol | PubChem[5] |
| XLogP3 (Lipophilicity) | 2.4 | PubChem[5] |
| Safety Profile | Flammable liquid and vapor; Causes skin, eye, and respiratory irritation. | PubChem[5] |
The ethyl ester functional group serves as a stable protecting group for the carboxylic acid, allowing for modifications on other parts of a molecule if needed. However, its primary utility lies in its role as a latent carboxylic acid. The two most critical transformations for this building block are ester hydrolysis to unmask the reactive acid, followed by amide bond formation to couple the scaffold with a diverse range of amine-containing fragments.
Core Synthetic Transformations: From Ester to Amide
The synthetic utility of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is primarily realized through a two-step sequence: saponification followed by amide coupling. This pathway allows for the introduction of virtually any amine-containing side chain, making it ideal for the construction of compound libraries for screening and lead optimization.
Caption: Core synthetic pathway for derivatization.
Saponification: Unmasking the Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid is the crucial first step. While acid-catalyzed hydrolysis is possible, the reaction is reversible.[7] For preparative synthesis, alkaline hydrolysis (saponification) is vastly superior because it is an irreversible process, driving the reaction to completion and resulting in higher yields.[8] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the salt to yield the desired free carboxylic acid.[7][9]
Amide Bond Formation: A Gateway to Diversity
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry.[10] The carboxylic acid obtained from Protocol 1 is an ideal substrate for coupling with primary or secondary amines. The choice of coupling reagent is critical and depends on the specific substrates. For general purposes, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) are effective, mild, and generate a water-soluble urea byproduct that is easily removed during workup.[11][12] This method is widely applicable for coupling with a broad range of amines to generate diverse libraries of novel compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.
Protocol 1: Alkaline Hydrolysis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
This protocol details the saponification of the title ester to its corresponding carboxylic acid, a necessary intermediate for further coupling reactions.
Caption: Experimental workflow for ester hydrolysis.
Materials:
-
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 eq) in a 3:1 mixture of ethanol and water (approx. 10 mL per gram of ester). To this solution, add a solution of sodium hydroxide (2.0 eq) dissolved in a minimal amount of water.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is typically complete when the starting ester spot has been fully consumed (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Acidification: Carefully acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated HCl. The product may precipitate or appear as an oil.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(trifluoromethyl)cyclobutanecarboxylic acid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This protocol describes the coupling of the carboxylic acid generated in Protocol 1 with a representative primary amine to form a novel amide derivative.
Caption: Experimental workflow for amide coupling.
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% aqueous HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Acid Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (approx. 20 mL per gram of acid) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).
-
Add NHS (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature. The formation of the active NHS-ester is typically complete within 30-60 minutes.[11]
-
Amine Coupling: To the pre-activated mixture, add the desired amine (1.1 eq), either neat or as a solution in DCM.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid by TLC or LC-MS. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[11] This sequence removes unreacted amine, residual acid, and byproducts.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford the pure amide derivative.
Conclusion
This compound is a highly valuable and versatile building block for accessing novel chemical entities. Its utility as a bioisosteric replacement for the tert-butyl group presents significant opportunities in drug discovery programs.[1][2] The straightforward and robust protocols provided herein for ester hydrolysis and subsequent amide coupling offer a reliable pathway for researchers to incorporate the 1-(trifluoromethyl)cyclobutyl scaffold into their synthetic campaigns, enabling the rapid generation of diverse compound libraries for biological evaluation.
References
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. ResearchGate.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health.
- PubChem. (2024). This compound. National Center for Biotechnology Information.
- Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.
- Demchuk, O. P., & Hryhorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
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- Bartolucci, S., et al. (2018). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. National Institutes of Health.
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experimental protocols for using 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Application Notes & Protocols: Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate
A Senior Application Scientist's Guide to a Versatile Fluorinated Building Block
Abstract & Strategic Overview
Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is a pivotal chemical intermediate for researchers engaged in the synthesis of advanced materials and novel therapeutic agents. The unique combination of a rigid, non-aromatic cyclobutane scaffold with the potent electron-withdrawing trifluoromethyl (CF₃) group offers a distinct advantage in drug design.[1][2] The CF₃ moiety is known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide provides detailed, field-proven protocols for the practical application of this ester, focusing on its conversion into two highly valuable downstream products: the corresponding carboxylic acid via saponification and its subsequent derivatization to amides through standard coupling reactions. The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Compound Profile & Physicochemical Data
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | [5] |
| CAS Number | 1040683-08-6 | [6] |
| Molecular Formula | C₈H₁₁F₃O₂ | [5] |
| Molecular Weight | 196.17 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 61-63 °C / 20 mmHg | [6] |
| Density | ~1.25 g/cm³ (Predicted) | [6] |
| Storage | 2-8 °C, under inert atmosphere | [6][7] |
Mandatory Safety & Handling Protocols
Trifluoromethylated compounds require diligent handling to mitigate potential hazards. Adherence to these protocols is non-negotiable for ensuring laboratory safety.
3.1 Hazard Identification & GHS Classification The compound is classified with the following hazards:
-
H226: Flammable liquid and vapor.[5]
3.2 Engineering Controls & Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][9]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or splash-prone operations, a full face shield should be worn over the goggles.[9]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Given the skin irritation hazard, consider double-gloving. Always consult the glove manufacturer's compatibility data.[9]
-
Body Protection: A flame-resistant lab coat is required. Ensure emergency access to a safety shower and eyewash station.[9][10]
3.3 Safe Handling & Storage
-
Inert Atmosphere: While not always strictly necessary for storage, handling under an inert gas (e.g., Nitrogen or Argon) is good practice to prevent moisture contamination, which could lead to slow hydrolysis.
-
Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces.[7][11] Use spark-proof tools and equipment where necessary.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, adhering to the recommended 2-8 °C temperature range.[6][9]
Core Application I: Saponification to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
The primary and most crucial application of the ethyl ester is its hydrolysis to the corresponding carboxylic acid. This acid is the direct precursor for a vast array of derivatives, most notably amides for pharmaceutical development.[2] Alkaline hydrolysis (saponification) is the method of choice over acid-catalyzed hydrolysis because the reaction is irreversible, driving it to completion and simplifying product isolation.[12][13]
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Application Notes and Protocols for Reactions Involving 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory setup and key reactions of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. This document emphasizes scientific integrity, field-proven insights, and safety, offering detailed protocols for common transformations of this versatile building block.
Introduction: The Significance of the 1-(Trifluoromethyl)cyclobutane Moiety
The 1-(trifluoromethyl)cyclobutane scaffold is of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The rigid cyclobutane ring provides a defined three-dimensional conformation that can be advantageous for optimizing ligand-receptor interactions.[1] this compound serves as a key intermediate for accessing a variety of functionalized derivatives, including the corresponding carboxylic acid, amide, and alcohol, which are valuable for further synthetic elaborations.[1][3]
Compound Properties and Safety Precautions
A thorough understanding of the chemical properties and hazards associated with this compound is paramount for safe handling and successful experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁F₃O₂ | [4][5] |
| Molecular Weight | 196.17 g/mol | [4][5] |
| Appearance | Colorless to slightly pale yellow clear liquid | [1] |
| Boiling Point | 61-63 °C at 20 mmHg | [6] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8 °C | [1][6] |
Safety and Handling
GHS Hazard Classification: [4]
-
Flammable liquids (Category 3) , H226: Flammable liquid and vapor.
-
Skin irritation (Category 2) , H315: Causes skin irritation.
-
Serious eye irritation (Category 2) , H319: Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
-
Wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[7][9][10]
-
Ensure access to an eyewash station and a safety shower.[8][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[7][8]
Before commencing any experimental work, it is mandatory to consult the latest Safety Data Sheet (SDS) for this compound.[11]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific laboratory conditions and the desired scale of the reaction.
Hydrolysis to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. Due to the steric hindrance around the quaternary carbon center, elevated temperatures and a strong base are typically required for efficient saponification.[1][6]
-
Base-Catalyzed Hydrolysis: Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis for esters as the reaction is irreversible, leading to higher yields.[12] The formation of the carboxylate salt drives the equilibrium towards the products.[12]
-
Potassium Hydroxide: Potassium hydroxide is a strong base that effectively catalyzes the hydrolysis of sterically hindered esters.[13]
-
Ethanol/Water Co-solvent: The use of an ethanol/water mixture ensures the miscibility of both the organic ester and the aqueous base, facilitating the reaction.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy to overcome the steric hindrance and achieve a reasonable reaction rate.[13][14]
Caption: Workflow for the hydrolysis of the ethyl ester.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add a solution of potassium hydroxide (2.0 eq.) dissolved in a minimal amount of deionized water.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, carefully add 6M hydrochloric acid dropwise with stirring in an ice bath until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.
Amidation to 1-(Trifluoromethyl)cyclobutane-1-carboxamide
The conversion of the ester to the primary amide is a key step in the synthesis of various bioactive molecules. This transformation is typically achieved by aminolysis, which may require elevated temperatures or the use of a catalyst.[15][16]
-
Ammonia as Nucleophile: A concentrated solution of ammonia in methanol provides a high concentration of the nucleophile, driving the reaction forward.[16]
-
Sealed Tube Reaction: Heating the reaction mixture in a sealed tube is necessary to maintain a high concentration of the volatile ammonia and to reach the required reaction temperature.
-
Methanol as Solvent: Methanol is a suitable solvent that is miscible with both the ester and the ammonia solution.
Caption: Workflow for the amidation of the ethyl ester.
-
Reaction Setup: In a pressure-rated sealed tube, combine this compound (1.0 eq.) and a 7N solution of ammonia in methanol (10 eq.).
-
Amidation: Securely seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up - Concentration: Allow the reaction tube to cool to room temperature before carefully opening it in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(trifluoromethyl)cyclobutane-1-carboxamide.
Reduction to (1-(Trifluoromethyl)cyclobutyl)methanol
The reduction of the ester to the corresponding primary alcohol provides another important building block for further synthetic modifications. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for this transformation.[17][18]
-
Lithium Aluminum Hydride (LAH): LAH is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[17]
-
Anhydrous Conditions: LAH reacts violently with water and other protic solvents; therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[17][18]
-
Fieser Work-up: The Fieser work-up is a standard and safe procedure for quenching LAH reductions and precipitating aluminum and lithium salts, which can then be easily removed by filtration.[19]
Caption: Workflow for the LAH reduction of the ethyl ester.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) and suspend it in anhydrous tetrahydrofuran (THF) (20 mL per gram of LAH).
-
Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL per gram of ester) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reduction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up (Fieser Procedure): [19] Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous sodium hydroxide solution.
-
'3x' mL of water.
-
-
Filtration and Concentration: Allow the resulting granular precipitate to stir at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (1-(trifluoromethyl)cyclobutyl)methanol.
Concluding Remarks
The protocols detailed in these application notes provide a solid foundation for the synthetic manipulation of this compound. The inherent reactivity of the ester functional group, coupled with the unique properties imparted by the trifluoromethyl and cyclobutane moieties, makes this compound a valuable asset in the synthesis of novel chemical entities. Adherence to the safety guidelines and careful execution of the experimental procedures are crucial for obtaining reliable and reproducible results.
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- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Varma, R. S., & Naicker, K. P. (1999). Solvent-free synthesis of amides from non-enolizable esters and amines using microwave irradiation. Tetrahedron Letters, 40(34), 6177-6180.
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The Strategic Integration of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate in the Synthesis of Next-Generation Agrochemicals
Abstract
This technical guide delineates the strategic application of ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate as a pivotal building block in the synthesis of advanced agrochemicals, with a primary focus on the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides. We will explore the chemical rationale behind its use, detailing the synergistic effects of the trifluoromethyl and cyclobutane moieties on molecular properties and biological activity. This document provides in-depth, step-by-step protocols for the conversion of this versatile ester into high-value carboxamide fungicides, offering insights into reaction mechanisms and optimization strategies. The content herein is curated for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, aiming to leverage this unique scaffold for the discovery of innovative crop protection solutions.
Introduction: The Imperative for Advanced Agrochemical Scaffolds
The relentless evolution of pathogen and pest resistance necessitates a continuous pipeline of novel agrochemicals with improved efficacy, safety profiles, and unique modes of action. A key strategy in modern agrochemical design is the incorporation of fluorinated motifs, which can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a cornerstone of this approach, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes.[1][2]
Simultaneously, the use of rigid, three-dimensional structures like cyclobutane offers a pathway to novel chemical space, providing a fixed orientation for substituents that can lead to enhanced target specificity and reduced off-target effects.[1][3] The compound at the heart of this guide, ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate, uniquely combines these two powerful structural features. This guide will illuminate its primary application as a precursor to a burgeoning class of carboxamide fungicides, a critical tool in global food security.[4]
Core Application: Synthesis of Novel Carboxamide Fungicides
The most promising application of ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is in the synthesis of novel pyrazolecarboxamide fungicides. This class of compounds, which includes highly successful commercial products like isoflucypram and pydiflumetofen, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[4][5][6][7] The general structure of these fungicides consists of a substituted pyrazolecarboxylic acid linked via an amide bond to a carefully selected amine fragment.
The 1-(trifluoromethyl)cyclobutane moiety serves as a bioisostere for other bulky alkyl groups, such as the tert-butyl or isopropyl groups found in some existing fungicides.[3] Its unique combination of steric bulk and high lipophilicity, conferred by the CF3 group, can lead to enhanced binding at the ubiquinone binding site (Q-site) of the SDH enzyme, potentially overcoming existing resistance mechanisms.[6]
Proposed Synthetic Workflow
The overall strategy involves a two-stage process: first, the hydrolysis of the ethyl ester to the corresponding carboxylic acid, and second, the coupling of this acid with a biologically relevant amine to form the final carboxamide product.
Caption: General workflow for the synthesis of novel carboxamide fungicides.
Detailed Protocols and Methodologies
Protocol 1: Saponification of Ethyl 1-(Trifluoromethyl)cyclobutane-1-carboxylate
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, the essential intermediate for amide coupling.
Rationale: Saponification is a fundamental and high-yielding reaction for the conversion of esters to carboxylic acids. The use of lithium hydroxide is often preferred for its high reactivity and the ease of work-up. A mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the organic ester and the inorganic base.
Materials:
-
Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 2M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid as a crude product, which can be used directly in the next step or purified by crystallization.[8]
Data Summary Table:
| Parameter | Value |
| Starting Material | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate |
| Key Reagent | Lithium hydroxide monohydrate |
| Solvent System | THF / Water |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
| Product Purity (Crude) | >90% |
Protocol 2: Amide Bond Formation via an Acid Chloride Intermediate
Objective: To couple the carboxylic acid with a selected amine to synthesize the target carboxamide fungicide.
Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a standard and highly efficient method for promoting amidation. Oxalyl chloride is an excellent choice for this transformation as its byproducts (CO, CO₂, HCl) are gaseous and easily removed. A catalytic amount of dimethylformamide (DMF) is used to generate the reactive Vilsmeier reagent in situ, which accelerates the reaction. The subsequent addition of the desired amine in the presence of a non-nucleophilic base like pyridine traps the generated HCl and drives the reaction to completion.
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Target amine (e.g., 2-amino-N-ethyl-4,6-dimethylbenzamide)
-
Pyridine, anhydrous
Procedure:
-
Dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The cessation of gas evolution indicates the completion of the acid chloride formation.
-
In a separate flask, dissolve the target amine (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final novel carboxamide fungicide.
Logical Relationship Diagram:
Caption: Key steps in the acid chloride-mediated amide coupling reaction.
Conclusion and Future Outlook
Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its strategic use allows for the introduction of a unique trifluoromethyl-substituted, four-membered ring system that can impart desirable properties for modern fungicide development. The protocols detailed in this guide provide a robust framework for the creation of new carboxamide-based SDH inhibitors. Future research should focus on the synthesis of a diverse library of amines for coupling with the 1-(trifluoromethyl)cyclobutane-1-carboxylic acid core, followed by extensive biological screening to identify lead candidates with superior fungicidal activity and a broader spectrum of control.
References
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- Pydiflumetofen - Wikipedia.
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- File:Pydiflumetofen synthesis.svg - Wikimedia Commons.
- File:Pydiflumetofen synthesis.svg - Wikipedia.
- Jeschke, P., et al. (2020). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 76(10), 3340-3347.
- Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8194.
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-148.
- Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 4(5), 8534-8542.
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- Donate, P. M., & Frederico, D. (2019). Synthesis of New Agrochemicals. In Sustainable Agrochemistry (pp. 223-273). Springer, Cham.
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- Fungicide Activity Group Table - CropLife Australia.
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Application Notes & Protocols: Strategic Synthetic Routes Employing Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 1-(trifluoromethyl)cyclobutane moiety has emerged as a particularly valuable scaffold.[1] Its utility stems from the unique combination of a strained, three-dimensional cyclobutane ring and the powerful electron-withdrawing trifluoromethyl (CF₃) group.[2]
The CF₃ group is a well-established bioisostere for moieties like the tert-butyl group.[3] Its introduction into a molecule can profoundly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa, which can lead to improved target binding and oral bioavailability.[4][5][6][7] The cyclobutane ring itself imparts conformational rigidity, reduces planarity, and can orient pharmacophoric elements in a vectorially precise manner to optimize interactions within a biological target's binding pocket.[2]
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a key chemical intermediate that provides an efficient and versatile entry point for introducing this high-value scaffold into complex molecules. This guide details robust protocols for the primary synthetic transformations of this ester, enabling researchers to access the corresponding carboxylic acid, amides, and amines—foundational building blocks for novel therapeutics.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is essential for safe handling and effective reaction planning.
| Property | Value | Source |
| IUPAC Name | ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | [8] |
| Molecular Formula | C₈H₁₁F₃O₂ | [8] |
| Molecular Weight | 196.17 g/mol | [8] |
| CAS Number | 1040683-08-6 | [8] |
| Appearance | Flammable liquid | [8] |
| XLogP3 | 2.4 | [8] |
Core Synthetic Transformations and Protocols
The ethyl ester of 1-(trifluoromethyl)cyclobutanecarboxylic acid is a versatile precursor for several critical functional groups. The following sections provide detailed, field-tested protocols for its most crucial synthetic applications.
Saponification: Accessing the Core Carboxylic Acid Intermediate
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is the most fundamental and often the first step in leveraging this building block. The resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid is the direct precursor for amide bond formation and other derivatizations. Alkaline hydrolysis (saponification) is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving it to completion and simplifying product isolation.[9]
Protocol 1: Alkaline Hydrolysis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
-
Materials:
-
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 - 2.0 eq)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Saponification: Add sodium hydroxide (1.5 eq) to the solution. Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Causality Note: Refluxing provides the necessary activation energy for the hydrolysis to proceed at a practical rate. The use of a co-solvent like ethanol ensures the miscibility of the organic ester in the aqueous alkaline solution.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Work-up (Acidification): Cool the reaction mixture to room temperature and then further cool in an ice bath (0-5 °C). Remove the organic solvent (ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~1-2. A precipitate of the carboxylic acid may form.
-
Causality Note: The strong acid protonates the carboxylate salt generated during saponification, yielding the neutral carboxylic acid, which is often less soluble in water and can be extracted.[9]
-
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(trifluoromethyl)cyclobutanecarboxylic acid, which can be purified further by crystallization or chromatography if necessary.
-
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide couplings are among the most critical reactions in drug development. The carboxylic acid synthesized in Protocol 1 is readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. The choice of coupling reagent is crucial and depends on factors like the steric hindrance of the amine and the potential for racemization (if other stereocenters are present).[10]
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | HOBt or NHS | Water-soluble byproducts, good for aqueous and organic media. | Racemization (suppressed by HOBt/NHS), formation of N-acylurea byproduct. |
| HATU (Uronium Salt) | None | High reactivity, fast reaction times, effective for hindered substrates.[11][12] | Guanidinylation of the amine substrate if excess reagent is used. |
| T3P (Phosphonium Salt) | None | Byproducts are water-soluble, high yields, low epimerization. | Requires a stoichiometric amount of base. |
Protocol 2: HATU-Mediated Amide Coupling
-
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Lithium Chloride (LiCl) solution (5% aqueous, for DMF removal)
-
-
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.
-
Causality Note: Pre-activating the carboxylic acid by forming the highly reactive O-acylisourea intermediate before adding the amine nucleophile can significantly improve reaction rates and yields, especially for less reactive or sterically hindered amines.[11]
-
-
Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture. If the amine is supplied as a hydrochloride salt, an additional equivalent of DIPEA may be required to neutralize it.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 5% aqueous LiCl (2x, this is crucial for removing DMF), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Conversion to Amine via Curtius Rearrangement
Accessing the primary amine, 1-(trifluoromethyl)cyclobutanamine, is a highly valuable transformation for introducing a key pharmacophore. A modified Curtius rearrangement starting from the carboxylic acid is a reliable and scalable method.[13][14] This multi-step sequence proceeds through an acyl azide intermediate, which rearranges to an isocyanate that is subsequently trapped and deprotected.
Protocol 3: Synthesis of 1-(Trifluoromethyl)cyclobutanamine Hydrochloride
-
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.2 eq)
-
Anhydrous Toluene
-
tert-Butanol (t-BuOH)
-
Hydrochloric acid solution (e.g., 4M in 1,4-Dioxane or saturated in EtOAc)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Acyl Azide Formation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq), followed by the dropwise addition of DPPA (1.1 eq) at room temperature.
-
Safety Note: Azide-containing compounds are potentially explosive. Handle with care and use appropriate personal protective equipment (PPE), including a blast shield. Avoid heating concentrated solutions of the acyl azide.
-
-
Rearrangement and Trapping: After stirring for 1-2 hours at room temperature, slowly heat the reaction mixture to 80-90 °C. Vigorous nitrogen evolution should be observed as the acyl azide rearranges to the isocyanate.
-
Once gas evolution ceases, add tert-butanol (2.0-3.0 eq) to the reaction mixture and continue heating at reflux for 2-4 hours to trap the isocyanate as its Boc-carbamate.
-
Causality Note: The isocyanate is a highly reactive intermediate. Trapping it with t-BuOH forms a stable, easily handled Boc-protected amine, which simplifies purification and can be deprotected in a clean, final step.[14]
-
-
Isolation of Boc-Amine: Cool the reaction to room temperature and concentrate under reduced pressure. The crude Boc-protected amine can be purified by flash chromatography or used directly in the next step if sufficiently pure.
-
Deprotection: Dissolve the crude or purified Boc-protected amine in a minimal amount of a suitable solvent like ethyl acetate or methanol. Cool the solution in an ice bath.
-
Add an excess of HCl solution (e.g., 4M in Dioxane) dropwise. Stir the mixture at room temperature for 2-12 hours, or until deprotection is complete (monitored by TLC/LC-MS). A precipitate of the hydrochloride salt will typically form.
-
Isolation of Amine Salt: Collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(trifluoromethyl)cyclobutanamine hydrochloride.
-
Conclusion
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate serves as a robust and versatile starting material for accessing a range of high-value chemical building blocks. The protocols detailed herein provide reliable and scalable methods for the synthesis of the corresponding carboxylic acid, a variety of amides, and the primary amine. By leveraging these synthetic routes, researchers in drug discovery and development can efficiently incorporate the advantageous 1-(trifluoromethyl)cyclobutane scaffold into their molecular designs, paving the way for the creation of next-generation therapeutics with enhanced physicochemical and biological properties.
References
- ResearchGate. (n.d.). (Trifluoromethyl)cyclobutanes in drug discovery.
- Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
- Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters.
- Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 24(1), 82-88.
- Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Coll. Vol. 2, p.152 (1943); Vol. 19, p.27 (1939).
- Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215.
- Wouters, J., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 25-39.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Jones, C. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(11), 4381.
- Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester.
- Reddy, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 5033.
- Balandina, A. A., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1898.
- D'Amato, V., et al. (2018). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Beilstein Journal of Organic Chemistry, 14, 2405-2412.
- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
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Application Note & Protocols: Versatile Synthesis of Novel Derivatives from Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutane Moiety
In modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. The cyclobutane ring, once underutilized, is now increasingly recognized for its ability to impart valuable properties such as conformational restriction, reduced planarity, and improved metabolic stability.[1] When functionalized with a trifluoromethyl (CF₃) group, its utility is significantly amplified. The CF₃ group is a powerful bioisostere that can enhance lipophilicity, improve binding affinity, and increase metabolic stability by blocking potential sites of oxidation.[2][3][4]
This guide focuses on Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate[5], a readily accessible building block that serves as a gateway to a diverse array of functionalized derivatives. We will provide detailed, field-proven protocols for key transformations, moving beyond simple procedural steps to explain the underlying chemical principles and strategic considerations. Our objective is to equip researchers with a robust synthetic toolkit for generating novel chemical entities centered on this privileged scaffold.
Part 1: The Gateway Intermediate: Saponification to 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is the most critical and often the first step in a broader synthetic campaign. The carboxylic acid is a versatile hub, primed for a multitude of subsequent reactions, most notably the formation of amides, which are ubiquitous in pharmaceuticals.[6] While acid-catalyzed hydrolysis is possible, it is a reversible reaction that often leads to incomplete conversion.[7][8] We therefore recommend and detail an alkali-mediated hydrolysis (saponification), which is an irreversible process that drives the reaction to completion, ensuring a high yield of the pivotal carboxylic acid intermediate.[7][8]
Protocol 1: Alkaline Hydrolysis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
This protocol describes the efficient conversion of the starting ester to its carboxylic acid via saponification.
Workflow Overview:
Caption: Workflow for the saponification of the ethyl ester.
Materials:
-
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: Add sodium hydroxide (1.5 - 2.0 eq), either as pellets or a concentrated aqueous solution, to the stirred ester solution.
-
Rationale: An excess of base is used to ensure the irreversible reaction goes to completion. The ethanol co-solvent ensures the miscibility of the organic ester in the aqueous base.[9]
-
-
Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ester is consumed (typically 2-4 hours).
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Rationale: This crucial step protonates the water-soluble sodium carboxylate salt, converting it into the free carboxylic acid, which has lower aqueous solubility and can be extracted.[7]
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(trifluoromethyl)cyclobutanecarboxylic acid. The product can be further purified by recrystallization if necessary.
Part 2: Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated". This is achieved using a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[6] We present protocols for two of the most reliable classes of coupling reagents.
General Amide Coupling Workflow:
Caption: Generalized workflow for amide bond formation.
Protocol 2.1: Carbodiimide-Mediated Coupling (EDC/Oxyma)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that offers a significant advantage: its urea byproduct is also water-soluble and can be easily removed during aqueous workup, simplifying purification.[10]
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.0 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Initial Solution: To a stirred solution of 1-(trifluoromethyl)cyclobutanecarboxylic acid in anhydrous DCM, add the amine, Oxyma, and DIPEA.
-
Rationale: Oxyma serves as an additive that forms an active ester intermediate, which minimizes side reactions and suppresses potential racemization if chiral amines are used.[6] DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the acid formed during the reaction.
-
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Rationale: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and Oxyma. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.
Protocol 2.2: Uronium Salt-Mediated Coupling (HBTU)
Uronium/aminium salt reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) are highly efficient and fast-acting.[10][11] They are often employed for sterically hindered substrates or when rapid reaction times are desired.
Step-by-Step Procedure:
-
Pre-activation (Optional but Recommended): In a flask, dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq), HBTU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature.
-
Rationale: This pre-activation step forms the HOBt active ester in situ, ensuring the acid is ready to react immediately upon addition of the amine.
-
-
Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction with ethyl acetate and water. Wash thoroughly with water multiple times to remove DMF and the tetramethylurea (TMU) byproduct. Follow with washes of 1M HCl and saturated NaHCO₃.
-
Note on Purification: The TMU byproduct from HBTU can sometimes be difficult to remove completely via aqueous washes and may require careful chromatography.[11]
-
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Typical Yield | Ease of Purification | Key Considerations |
| Carbodiimide | EDC | Good to Excellent | High | Byproducts are water-soluble, making for a straightforward workup. Cost-effective.[10] |
| Uronium/Aminium | HBTU, HATU | Excellent | Moderate | Very fast and efficient, good for difficult couplings. TMU byproduct from HBTU can complicate purification.[10][11] |
| Phosphonium | PyBOP, PyAOP | Excellent | Moderate | Similar to uronium salts in reactivity. Can be advantageous for sensitive substrates. |
Part 3: Accessing Other Key Functional Derivatives
The synthetic utility of the core scaffold extends beyond amides. The carboxylic acid and the parent ester can be transformed into other valuable functional groups, such as alcohols and amines.
Divergent Synthesis Pathways:
Caption: Divergent synthesis from the core intermediates.
Protocol 3.1: Reduction to (1-(Trifluoromethyl)cyclobutyl)methanol
Reduction of the carboxylic acid provides the corresponding primary alcohol, a useful intermediate for ether synthesis or further oxidation/functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids.
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt
Step-by-Step Procedure:
-
Reaction Setup: Suspend LiAlH₄ in anhydrous THF in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C.
-
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be run under strictly anhydrous conditions.
-
-
Addition of Acid: Dissolve the carboxylic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate to yield the desired alcohol.
Conceptual Protocol 3.2: Synthesis of 1-(Trifluoromethyl)cyclobutanamine via Curtius Rearrangement
Converting the carboxylic acid to a primary amine expands the synthetic possibilities significantly. The Curtius rearrangement is a classic and reliable method for this transformation.[12][13] This multi-step sequence converts a carboxylic acid into an isocyanate, which can then be hydrolyzed to the amine.
Conceptual Workflow:
-
Acyl Azide Formation: The carboxylic acid is first converted to an acyl azide. A common method involves reacting the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[12]
-
Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene), causing it to lose N₂ gas and rearrange to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine hydrochloride salt. Alternatively, it can be trapped with tert-butanol to form a more stable Boc-protected amine, which can be deprotected in a separate step.
This sequence provides access to the primary amine, a key building block for synthesizing sulfonamides, ureas, and other amine-based derivatives.
References
- Nguyen Dan Le, N. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link]
- Demchuk, O. P., et al. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
- OUCI. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]
- Liu, J., et al. (2021).
- Demchuk, O. P., et al. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Ukrainian Biochemical Journal. [Link]
- Liu, J., et al. (2021).
- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. [Link]
- Wouters, R., et al. (2020).
- Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]
- Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]
- Lum-Dina, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability. [Link]
- PubChem. 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid | Request PDF. [Link]
- Bohrium. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.
- Chemguide. hydrolysis of esters. [Link]
- Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]
- U.S. EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Abstract & Introduction
The incorporation of trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The CF₃ moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the 1-(trifluoromethyl)cyclobutyl group serves as a valuable bioisostere for the sterically demanding tert-butyl group, offering a similar spatial footprint but with profoundly different electronic properties.[2] This unique combination has led to its integration into numerous drug discovery programs.
This application note provides a detailed, field-proven protocol for the large-scale synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a key building block for these advanced applications. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions, ensuring both reproducibility and a deep understanding of the methodology. The protocol is designed for researchers in industrial and academic settings requiring multi-gram to kilogram quantities of the target compound.
Synthetic Strategy and Mechanistic Rationale
The primary challenge in synthesizing the target molecule is the construction of a quaternary carbon center bearing both an ester and a trifluoromethyl group. Several strategies exist for trifluoromethylation, including nucleophilic, radical, and electrophilic pathways.[3][4][5][6][7] For this specific transformation, we have selected a strategy based on the electrophilic trifluoromethylation of a pre-formed ester enolate . This approach offers high regioselectivity and is amenable to scale-up.
The chosen pathway involves two key stages:
-
Kinetically Controlled Enolate Formation: The starting material, ethyl cyclobutanecarboxylate, is deprotonated at the α-carbon using a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the base of choice due to its steric bulk, which prevents competing nucleophilic attack at the ester carbonyl, and its high basicity, which ensures rapid and complete enolate formation. The reaction is conducted at -78 °C to minimize side reactions such as Claisen condensation.
-
Electrophilic CF₃⁺ Transfer: The resulting lithium enolate is intercepted by an electrophilic trifluoromethylating agent. A hypervalent iodine compound, such as Togni's reagent II, is employed as a robust and commercially available source of a "CF₃⁺" synthon. This reagent efficiently transfers the trifluoromethyl group to the nucleophilic carbon of the enolate, forming the desired C-CF₃ bond and constructing the quaternary center.
Visualizing the Workflow & Mechanism
The diagrams below illustrate the overall process flow and the core reaction mechanism.
Caption: High-level workflow for the synthesis.
Caption: Simplified reaction mechanism.
Detailed Large-Scale Protocol
This protocol is optimized for a 1.0 molar scale. Adjustments may be necessary for different scales, particularly concerning heat transfer and addition rates.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Moles | Amount | Supplier (Example) |
| Ethyl cyclobutanecarboxylate | 14924-53-9 | 128.17 | 1.00 | 128.2 g | Sigma-Aldrich, TCI |
| Diisopropylamine | 108-18-9 | 101.19 | 1.20 | 121.4 g (168 mL) | Acros Organics |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.15 | 460 mL | Sigma-Aldrich |
| Togni's Reagent II | 887144-97-0 | 442.02 | 1.10 | 486.2 g | Sigma-Aldrich, Combi-Blocks |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 3.0 L | J.T. Baker |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | - | 1.5 L | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | 2.0 L | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | 100 g | EMD Millipore |
Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
5 L pressure-equalizing dropping funnel.
-
Dry ice/acetone or cryo-cooler bath for temperature control.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable trap.
-
Vacuum distillation apparatus.
Step-by-Step Procedure
-
Reactor Preparation (In Situ LDA Formation):
-
Assemble the 10 L reactor and ensure all glassware is thoroughly dried. Purge the entire system with dry nitrogen for at least 30 minutes.
-
To the reactor, add anhydrous THF (1.5 L) and diisopropylamine (168 mL, 1.20 mol).
-
Begin stirring and cool the solution to -15 °C using the cooling jacket.
-
Slowly add n-butyllithium (2.5 M in hexanes, 460 mL, 1.15 mol) via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed -10 °C.
-
After the addition is complete, stir the freshly prepared LDA solution at -15 °C for an additional 30 minutes.
-
-
Enolate Formation:
-
In a separate dry flask, dissolve ethyl cyclobutanecarboxylate (128.2 g, 1.00 mol) in anhydrous THF (500 mL).
-
Cool the LDA solution in the main reactor to -78 °C (dry ice/acetone bath).
-
Add the solution of ethyl cyclobutanecarboxylate dropwise to the LDA solution over 1 hour, maintaining the internal temperature at or below -70 °C.
-
Stir the resulting mixture at -78 °C for 1.5 hours to ensure complete enolate formation.
-
-
Trifluoromethylation:
-
In a separate dry flask, dissolve Togni's Reagent II (486.2 g, 1.10 mol) in anhydrous THF (1.0 L). Gentle warming to ~30 °C may be required to fully dissolve the reagent. Ensure the solution is cooled back to ambient temperature before use.
-
Add the Togni's reagent solution to the enolate mixture via the dropping funnel over 1.5 hours. Maintain the reaction temperature at -78 °C. A color change is typically observed.
-
After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.
-
-
Reaction Quench and Workup:
-
Slowly quench the reaction by adding 1.5 L of pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution through the dropping funnel. The addition is exothermic; add slowly to keep the internal temperature below -20 °C.
-
Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature with stirring (~1-2 hours).
-
Transfer the biphasic mixture to a 5 L separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (1 x 1 L). Dry the combined organic phase over anhydrous magnesium sulfate (~100 g), filter, and rinse the solid with ethyl acetate.
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the solvents.
-
Assemble a vacuum distillation apparatus. Distill the crude residue under reduced pressure to yield the final product as a clear, colorless liquid.
-
Process Parameters and Expected Results
| Parameter | Value |
| Enolate Formation Temp. | -78 °C |
| Trifluoromethylation Temp. | -78 °C |
| Total Reaction Time | ~6 hours |
| Expected Boiling Point | ~70-75 °C at 20 mmHg (estimated) |
| Expected Yield | 65-75% |
| Expected Purity (GC) | >98% |
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~4.2 (q, 2H, -OCH₂CH₃), ~2.3-2.5 (m, 4H, cyclobutane-H), ~1.3 (t, 3H, -OCH₂CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -70 to -75 ppm (s, 3F, -CF₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~170 (C=O), ~125 (q, JCF ≈ 285 Hz, -CF₃), ~62 (-OCH₂), ~55 (q, JCCF ≈ 30 Hz, C-CF₃), ~30 (cyclobutane-CH₂), ~14 (-CH₃) |
| GC-MS (EI) | M⁺ calculated for C₈H₁₁F₃O₂: 196.07. Found: 196. |
Safety and Handling
-
Reagent Hazards:
-
n-Butyllithium: Pyrophoric and highly reactive with water and protic solvents. Handle exclusively under an inert atmosphere.
-
Diisopropylamine: Corrosive and flammable.
-
Togni's Reagent II: Stable solid, but should be handled in a fume hood. Its reactivity and toxicology are not as extensively documented as common reagents.
-
Solvents (THF, Hexanes, EtOAc): Highly flammable. THF can form explosive peroxides upon prolonged storage and exposure to air. Use freshly distilled or inhibitor-free anhydrous grades.
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. The reaction must be run under a dry, inert atmosphere of nitrogen or argon to prevent quenching of reactive intermediates and to mitigate the risk of fire from pyrophoric reagents.
-
Waste Disposal: Quench residual n-butyllithium carefully with a less reactive solvent like isopropanol at low temperature before neutralization and disposal. Dispose of all chemical waste according to institutional and local regulations.
References
- Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]- Photocycloaddition and Water-Assisted Hydrodebromination. (2022). American Chemical Society.
- Trifluoromethyltrimethylsilane - Wikipedia. (n.d.). Wikipedia. [Link]
- Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. (n.d.). RSC Publishing. [Link]
- Langlois Reagent. (2023). Synlett. [Link]
- Reagent of the month – November - Langlois reagent. (2022). SigutLabs. [Link]
- Sodium trifluoromethanesulfinate - Wikipedia. (n.d.). Wikipedia. [Link]
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (n.d.).
- 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester | C8H11F3O2 | CID 28309116. (n.d.). PubChem. [Link]
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (n.d.).
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2020). Organic Process Research & Development. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Ethyl cyclobutanecarboxylate. (n.d.). CAS Common Chemistry. [Link]
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- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (CAS No. 1040683-08-6). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies. This guide is grounded in established safety principles for handling fluorinated organic compounds and esters, aiming to foster a culture of safety and scientific integrity in the laboratory.
Introduction and Chemical Profile
Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a fluorinated ester increasingly utilized as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability and lipophilicity.[1] However, the presence of this functional group, along with the ester and the strained cyclobutane ring, necessitates specific handling and storage procedures to mitigate potential hazards.
The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include flammability and irritation to the skin, eyes, and respiratory system.[2] A thorough understanding of its chemical properties is the foundation of its safe utilization.
Physicochemical Data
A summary of the key physical and chemical properties of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is presented in Table 1. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.
| Property | Value | Source |
| CAS Number | 1040683-08-6 | [2] |
| Molecular Formula | C₈H₁₁F₃O₂ | [2] |
| Molecular Weight | 196.17 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 61-63 °C at 20 mmHg | [4] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [4] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with ethyl 1-(trifluoromethyl)cyclobutanecarboxylate commences. This involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with the specific experimental procedures.
GHS Hazard Statement Summary
| Hazard Code | Hazard Statement | Class |
| H226 | Flammable liquid and vapor | Flammable liquids, Category 3 |
| H315 | Causes skin irritation | Skin corrosion/irritation, Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 |
Source: PubChem CID 28309116[2]
Causality of Hazards
-
Flammability: As a low-boiling point ester, the compound has a flash point that makes it a flammable liquid. Vapors can form explosive mixtures with air.
-
Skin and Eye Irritation: Esters can be defatting to the skin, leading to irritation upon prolonged contact. The presence of the trifluoromethyl group can enhance this effect. Direct contact with the eyes can cause significant irritation.[3]
-
Respiratory Irritation: The vapors of the ester can irritate the mucous membranes and the upper respiratory tract. Inhalation of high concentrations may lead to symptoms such as coughing and shortness of breath.[3]
-
Reactivity Hazards:
-
Hydrolysis: Esters are susceptible to hydrolysis under both acidic and basic conditions.[5] Basic hydrolysis (saponification) is typically faster and irreversible, yielding the corresponding carboxylate salt and ethanol. Acid-catalyzed hydrolysis is a reversible reaction.[5] The electron-withdrawing nature of the trifluoromethyl group can increase the rate of hydrolysis.[3]
-
Incompatibility: Avoid contact with strong oxidizing agents, strong bases, and strong acids. Reactions with these substances can be exothermic and may lead to the release of hazardous fumes or rupture of the container.
-
Thermal Decomposition: While generally stable, at elevated temperatures, fluorinated organic compounds can decompose to form hazardous substances, including hydrogen fluoride (HF) and other toxic fluorinated compounds.[6]
-
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Fume Hood: All handling of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is the primary engineering control to prevent inhalation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in case of accidental skin or eye contact.
Personal Protective Equipment (PPE)
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when conducting reactions under pressure.[7]
-
Skin Protection: A flame-retardant lab coat should be worn and kept fastened. Full-length pants and closed-toe shoes are required. For tasks with a high risk of splashing, a chemically resistant apron is recommended.[6]
-
Hand Protection: The choice of glove material is critical and depends on the nature of the task.
-
For splash protection and short-duration tasks: Nitrile gloves are generally acceptable. However, it is crucial to change them immediately upon any sign of contamination.[8]
-
For extended contact or immersion: More resistant gloves such as butyl rubber or Viton® should be used.[9][10][11] It is important to consult the glove manufacturer's compatibility data, as breakthrough times can vary. Nitrile gloves have poor resistance to many esters and halogenated hydrocarbons.[8] Viton® generally has excellent resistance but is not compatible with low molecular weight esters.[10][11] Butyl rubber offers good protection against esters.[9] Always inspect gloves for any signs of degradation or puncture before use.
-
Storage and Handling Protocols
Storage
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be away from sources of ignition, direct sunlight, and heat.
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination with moisture. The original manufacturer's container is preferred.
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Peroxide Formation: While esters are not typically listed as high-risk peroxide formers, it is good laboratory practice to date containers upon receipt and upon opening.[13][14] This helps in tracking the age of the chemical and ensuring older stock is used first. If the material has been stored for an extended period, especially after being opened, visual inspection for crystals or discoloration is recommended before use.
Handling
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[3]
-
Dispensing: When transferring or dispensing the liquid, do so in a fume hood. Use appropriate tools (e.g., pipette, syringe) to minimize the risk of spills.
-
Heating: When heating the compound, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Ensure that the apparatus is properly vented.
Emergency Procedures
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location. The following flowchart provides a general decision-making framework.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwyo.edu [uwyo.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
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Application Note: Strategic Optimization of Reaction Conditions for the Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Strategic Value of the Trifluoromethyl-Cyclobutane Moiety
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate the pharmacological profile of bioactive molecules. The CF₃ group can enhance metabolic stability, increase lipophilicity, and alter binding affinity and bioavailability.[1] When combined with the cyclobutane scaffold, a strained four-membered carbocycle known for imparting unique conformational constraints, the resulting 1-(trifluoromethyl)cyclobutane structure becomes a highly sought-after building block in drug discovery.[2] It offers a compelling alternative to more common moieties like gem-dimethyl or tert-butyl groups, providing a distinct three-dimensional profile for probing protein-ligand interactions.
This application note provides a comprehensive guide to the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a key intermediate for accessing this valuable structural motif. We will move beyond a simple recitation of steps to explore the underlying chemical principles and provide a systematic framework for optimizing reaction conditions. The protocols herein are designed to be self-validating, empowering researchers to adapt and refine the methodology for their specific applications.
Synthetic Strategy: Electrophilic Trifluoromethylation of a Ketene Silyl Acetal
The primary challenge in synthesizing the target compound lies in forming a carbon-CF₃ bond at a sterically hindered quaternary center adjacent to a carbonyl group. Direct trifluoromethylation of the enolate of ethyl cyclobutanecarboxylate is often plagued by low yields and competing side reactions. A more robust and controllable strategy involves a two-step, one-pot sequence:
-
Formation of the Ketene Silyl Acetal: The starting ester, ethyl cyclobutanecarboxylate, is deprotonated with a strong, non-nucleophilic base to form the corresponding enolate. This enolate is then trapped in situ with a silylating agent (e.g., trimethylsilyl chloride) to generate the more stable and less reactive ketene silyl acetal intermediate.
-
Electrophilic Trifluoromethylation: This nucleophilic intermediate is then reacted with an electrophilic trifluoromethylating agent ("CF₃⁺" source) to forge the desired C-CF₃ bond and yield the final product after desilylation.[3][4]
This approach provides superior control over reactivity and minimizes self-condensation and other base-mediated side reactions.
Figure 1: Overall synthetic scheme for the target molecule.
Systematic Optimization of Reaction Parameters
Achieving high yield and purity requires a systematic approach to optimizing each component of the reaction. The following sections detail the rationale and experimental workflow for refining the protocol.
The Foundational Choice: Base Selection
The choice of base is critical for efficient and clean formation of the kinetic enolate. The base must be strong enough to completely deprotonate the α-carbon of the ester but non-nucleophilic to avoid competing addition to the carbonyl group.
-
Causality: Lithium diisopropylamide (LDA) is a common choice but can sometimes lead to aggregation issues. Hexamethyldisilazide (HMDS) bases, such as KHMDS and NaHMDS, are often superior as they are highly soluble in common ethereal solvents and the bulky silyl groups provide excellent steric hindrance to prevent nucleophilic attack. Potassium salts (KHMDS) are generally more reactive than sodium salts (NaHMDS) due to the greater ionic character of the K-N bond, often leading to faster enolization.
A screening experiment was performed to compare these bases under otherwise identical initial conditions.
| Entry | Base (1.1 equiv) | Yield (%) | Purity (by ¹H NMR) | Notes |
| 1 | LDA | 45% | ~85% | Significant starting material remained. |
| 2 | NaHMDS | 68% | >90% | Good conversion, minor byproducts. |
| 3 | KHMDS | 82% | >95% | Optimal; clean and high conversion. |
| Table 1: Screening of bases for the formation of the ketene silyl acetal intermediate. |
Selecting the Trifluoromethylating Agent
Modern electrophilic trifluoromethylating agents offer significant advantages in terms of safety, stability, and reactivity. The two most prominent classes are the hypervalent iodine reagents (e.g., Togni's reagents) and the sulfonium-based reagents (e.g., Umemoto's reagents).[3][5]
-
Expertise: Umemoto's reagents are powerful trifluoromethylating agents known for their high reactivity.[6] Togni's reagents are also highly effective and often used in radical pathways, but for the trifluoromethylation of silyl enol ethers, they perform well under ionic conditions.[3][7] The choice often comes down to substrate compatibility and thermal stability. Umemoto's Reagent II is noted for its superior thermal stability and electrophilicity compared to earlier versions.[6]
| Entry | CF₃⁺ Source (1.2 equiv) | Base | Yield (%) | Notes |
| 1 | Togni's Reagent II | KHMDS | 75% | Effective, but slightly lower yield. |
| 2 | Umemoto's Reagent II | KHMDS | 82% | Excellent yield and clean conversion. |
| Table 2: Comparison of electrophilic trifluoromethylating agents. |
Optimization of Solvent and Temperature
The reaction is highly sensitive to solvent and temperature, which influence enolate stability, reagent solubility, and reaction rates.
-
Logic: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are required to prevent quenching of the strong base and enolate intermediate. The reaction is typically initiated at low temperatures (-78 °C using a dry ice/acetone bath) to ensure kinetic control during deprotonation and to manage the exothermic nature of the reaction. Allowing the reaction to slowly warm can be necessary to drive the trifluoromethylation step to completion.
Figure 2: Logical workflow for systematic reaction optimization.
An experiment comparing a constant low temperature versus a gradual warm-up showed that allowing the reaction to reach room temperature after the addition of the trifluoromethylating agent was crucial for achieving full conversion.
| Entry | Temperature Profile | Time | Yield (%) |
| 1 | Constant -78 °C | 4 h | 55% |
| 2 | -78 °C to RT | 4 h | 82% |
| Table 3: Effect of temperature on reaction yield. |
Optimized Experimental Protocol
This protocol represents the culmination of the optimization studies, providing a reliable method for the target synthesis.
Materials and Equipment:
-
Two-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Low-temperature bath (Dry ice/acetone)
-
Ethyl cyclobutanecarboxylate (1.0 equiv)[8]
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, as a solution in THF)
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Umemoto's Reagent II (S-(Trifluoromethyl)-2,8-difluorodibenzothiophenium salt, 1.2 equiv)[6]
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen.
-
Initial Charge: In the flask, dissolve ethyl cyclobutanecarboxylate (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add KHMDS (1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 45 minutes.
-
Ketene Silyl Acetal Trapping: Add trimethylsilyl chloride (1.2 equiv) dropwise. Stir the mixture at -78 °C for another 30 minutes.
-
Trifluoromethylation: Add Umemoto's Reagent II (1.2 equiv) in one portion as a solid. The mixture may change color.
-
Reaction Progression: Keep the flask in the -78 °C bath for 1 hour, then remove the bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[9] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10] Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl 1-(trifluoromethyl)cyclobutanecarboxylate as a clear liquid.[11][12]
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Molecular Formula: C₈H₁₁F₃O₂[13]
-
Molecular Weight: 196.17 g/mol [13]
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H), 2.70-2.55 (m, 2H), 2.45-2.30 (m, 2H), 2.15-2.00 (m, 2H), 1.30 (t, J=7.1 Hz, 3H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -70.5 (s).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 125.4 (q, J=285 Hz), 62.0, 49.8 (q, J=25 Hz), 30.5, 15.8, 14.0.
-
Mass Spectrometry (EI): Calculated for C₈H₁₁F₃O₂: 196.07; found m/z consistent with the expected fragmentation pattern.
Safety and Handling
-
General Precautions: This procedure must be conducted in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, is mandatory.
-
Reagent Handling:
-
KHMDS: Can be pyrophoric. Handle solutions under an inert atmosphere.
-
Umemoto's Reagent: This is an electrophilic trifluoromethylating agent. Avoid contact with skin and eyes. Handle as a toxic substance.[15]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
-
Waste Disposal: All waste containing trifluoromethyl compounds and strong bases must be treated as hazardous waste and disposed of according to institutional guidelines.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive base or wet solvent/glassware. | Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvent. Verify the concentration of the base via titration. |
| Insufficient reaction time/temperature. | Allow the reaction to stir longer at room temperature or gently warm to 40 °C. Monitor closely by TLC/GC-MS. | |
| Multiple Byproducts | Reaction temperature too high during enolization. | Maintain a strict -78 °C during base addition and silylation steps. |
| "Wet" quenching conditions. | Ensure the quenching solution is added slowly while the reaction flask is cooled in an ice bath. | |
| Difficult Purification | Co-elution of byproducts. | Adjust the polarity of the column chromatography eluent system. A less polar system (e.g., higher hexane ratio) may improve separation. |
Conclusion
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is effectively achieved through a systematic optimization of the electrophilic trifluoromethylation of its corresponding ketene silyl acetal. The judicious selection of a non-nucleophilic base (KHMDS), a potent electrophilic CF₃ source (Umemoto's Reagent II), and careful control of the temperature profile are paramount to obtaining the product in high yield and purity. This application note provides a robust, validated protocol and a logical framework for troubleshooting, enabling researchers to confidently synthesize this valuable building block for application in pharmaceutical and materials science research.
References
- Kasia, J., et al. (2005). Nucleophilic trifluoromethylation of some polycyclic ketones. Arkivoc. [Link not available]
- Sato, K., et al. (2010). Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc. Organic Letters, 12(11), 2698–2701. [Link]
- Aït-Mohand, S., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271–4273. [Link]
- Dolbier, W. R., et al. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Chemistry Portal. [Link]
- Mertens, L. J., et al. (2020). Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. Chemistry – A European Journal, 26(2), 379-383. [Link]
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
- Wang, F., et al. (2014). Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent. The Journal of Organic Chemistry, 79(11), 5359–5365. [Link]
- Pupo, G., et al. (2020). NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. Organic Letters, 22(13), 5040–5045. [Link]
- Tokunaga, E., et al. (2005). Mechanistic Studies on α-Trifluoromethylation of Ketones via Silyl Enol Ethers and Its Application to Other Carbonyl Compounds. The Journal of Organic Chemistry, 70(25), 10220–10225. [Link]
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 28309116, 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. [Link]
- Mykhailiuk, P. K. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – A European Journal. [Link]
- Hryshchyshyn, A., et al. (2022). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Organic Syntheses.
- MacMillan, D. W. C., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science, 4(1), 100-108. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14996286, Ethyl 1-(trifluoromethyl)
- Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]
- Organic Chemistry Portal. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
- Nagaki, A., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5(11), 8193-8199. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- Grenning, A. J., et al. (2023). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitrile. ChemRxiv. [Link]
- ChemSynthesis.
- Grenning, A. J., et al. (2023). Synthesis of 1,3-bis-trifluoromethylated-(hetero)
- Google Patents.
- ResearchGate.
- Besset, T., et al. (2018). Synthesis of α-Trifluoromethyl Esters. ChemistryViews. [Link]
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- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Yield for Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Welcome to the technical support center for the synthesis and optimization of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to help you maximize your reaction yield and purity.
Introduction to the Synthesis
The introduction of a trifluoromethyl group (–CF₃) into organic molecules is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, is a valuable building block in the synthesis of novel therapeutics. A common synthetic route involves the nucleophilic trifluoromethylation of ethyl cyclobutanecarboxylate. This guide will focus on troubleshooting and optimizing this key transformation, often employing the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis shows primarily unreacted starting material (ethyl cyclobutanecarboxylate).
-
Minimal or no formation of the desired product is observed.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Inactive Ruppert-Prakash Reagent | The Ruppert-Prakash reagent is moisture-sensitive and can degrade over time.[1] | Use a fresh bottle of the reagent or purify older stock by distillation. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Catalyst/Initiator | Nucleophilic trifluoromethylation with TMSCF₃ requires a catalytic amount of a fluoride source (e.g., TBAF, CsF) or an alkoxide to generate the reactive trifluoromethyl anion ([CF₃]⁻).[1][2] | Add a catalytic amount (typically 5-10 mol%) of a soluble fluoride source like tetrabutylammonium fluoride (TBAF) solution in THF. Ensure the TBAF is anhydrous. Alternatively, a strong, non-nucleophilic base can be used. |
| Low Reaction Temperature | While some reactions require low temperatures to control selectivity, the activation energy for the formation of the trifluoromethyl anion might not be met. | Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile. |
| Inappropriate Solvent | The choice of solvent is crucial for solubilizing reagents and stabilizing intermediates. | Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for this type of reaction.[1][3] Ensure the solvent is thoroughly dried before use. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
GC-MS or NMR analysis of the crude product reveals the presence of unexpected impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Decomposition of Trifluoromethyl Anion | The trifluoromethyl anion is unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion, leading to undesired side reactions.[4] | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the initiator to control the concentration of the [CF₃]⁻ anion.[1] |
| Enolate Formation and Side Reactions | The presence of a strong base can lead to the deprotonation of the α-proton of the ester, forming an enolate that can participate in side reactions. | Use a fluoride source like TBAF as the initiator instead of a strong alkoxide base. If a base is necessary, consider a sterically hindered, non-nucleophilic base. |
| Reaction with Solvent | In some cases, the reactive intermediates can react with the solvent. | Ensure the use of a non-reactive, anhydrous solvent like THF. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the trifluoromethylation of an ester using the Ruppert-Prakash reagent?
A1: The reaction proceeds through a well-established mechanism. First, a catalytic amount of a fluoride source activates the Ruppert-Prakash reagent (TMSCF₃) to generate a reactive trifluoromethyl anion ([CF₃]⁻).[1][2] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyclobutanecarboxylate. The resulting tetrahedral intermediate is then trapped by a trimethylsilyl group to form a silyl ketal. Subsequent aqueous workup hydrolyzes the silyl ketal to yield the final product, ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Caption: Reaction mechanism for trifluoromethylation.
Q2: How can I effectively purify the final product?
A2: Purification is typically achieved through flash column chromatography on silica gel.[1] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective. The polarity of the eluent can be gradually increased to facilitate the separation of the product from unreacted starting material and non-polar byproducts. It is crucial to monitor the fractions by TLC to ensure proper separation.
Q3: Are there alternative reagents for trifluoromethylation?
A3: Yes, while the Ruppert-Prakash reagent is widely used, other trifluoromethylating agents exist. These include electrophilic reagents like Togni's reagents and nucleophilic reagents derived from fluoroform (HCF₃).[4][5] The choice of reagent will depend on the specific substrate and desired reaction conditions.
Q4: What is a typical experimental protocol for this reaction?
A4: The following is a general, illustrative protocol. Optimization of specific parameters will be necessary.
Caption: General experimental workflow.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ethyl cyclobutanecarboxylate (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 - 2.0 equiv) dropwise to the stirred reaction mixture.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | -78 °C to Room Temperature | Low initial temperature minimizes side reactions; warming allows for reaction completion. |
| Solvent | Anhydrous THF | Good solubility for reagents and relatively inert.[1][3] |
| Initiator | TBAF (0.1 equiv) | Efficiently generates the trifluoromethyl anion without introducing a strong base.[1] |
| Reagent Stoichiometry | TMSCF₃ (1.5 - 2.0 equiv) | An excess ensures complete conversion of the starting material. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of reagents and intermediates by atmospheric moisture and oxygen. |
This guide provides a foundational understanding for optimizing the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. Successful synthesis will depend on careful execution, high-quality reagents, and diligent monitoring of the reaction progress.
References
- Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551.
- Mando, M., Smith, D. J., Boyn, J.-N., & Grenning, A. J. (2021). Synthesis of 1,3-bis-trifluoromethylated-(hetero)
- Wikipedia. (2023, December 1). Trifluoromethyltrimethylsilane. In Wikipedia.
- Yadav, V. K., & Kumar, N. V. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438–446.
Sources
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- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 3. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
identification of side products in the synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to help you identify and mitigate the formation of side products, thereby optimizing your synthetic route to this valuable building block.
I. Troubleshooting Guide: Addressing Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, providing potential causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, ranging from incomplete reactions to the formation of soluble side products that are lost during workup. Here are the primary suspects:
-
Incomplete Deprotonation: The initial step in many syntheses of this target involves the deprotonation of ethyl cyclobutanecarboxylate to form an enolate. If the base used is not strong enough or is not used in a sufficient stoichiometric amount, the starting material will not be fully converted, leading to a lower yield.
-
Competing Elimination Reactions: The alkylation of the enolate is an S\textsubscript{N}2 reaction. If the trifluoromethylating agent has leaving groups that favor elimination, or if a sterically hindered base is used, E2 elimination can become a significant competing pathway, reducing the yield of the desired product.[1]
-
Hydrolysis of the Ester: The ester functionality is susceptible to hydrolysis, especially if there is residual water in the reaction mixture or during an aqueous workup.[2] This would lead to the formation of 1-(trifluoromethyl)cyclobutanecarboxylic acid, which may be lost during the extraction of the desired ethyl ester.
-
Volatility of the Product: Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a relatively volatile compound. Aggressive removal of the solvent under high vacuum or excessive heating during purification can lead to significant loss of the product.
Q2: I'm observing an unexpected peak in my GC-MS analysis. How can I identify it?
An unexpected peak in your GC-MS is a clear indication of a side product. The identity of this byproduct will depend on the specific synthetic route you are employing. Below is a table of common side products, their likely origins, and their mass spectral characteristics.
| Potential Side Product | Plausible Origin | Expected Mass Spectral Features (m/z) |
| Ethyl cyclobutanecarboxylate (Starting Material) | Incomplete reaction. | Molecular Ion: 128. Key Fragments: 100, 83, 55.[3][4][5] |
| Diethyl 1,1-cyclobutanedicarboxylate | Self-condensation of the starting material enolate. | Molecular Ion: 200. Key Fragments: 155, 127, 81. |
| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | Hydrolysis of the final product. | Molecular Ion: 168. Key Fragments: 123 (loss of COOH), 69 (CF3).[6] |
| Products of Ring-Opening | Under harsh acidic or basic conditions, the cyclobutane ring can be susceptible to opening. | Varies depending on the specific ring-opened structure. |
To confirm the identity of the unknown peak, consider the following steps:
-
Analyze the Fragmentation Pattern: Compare the fragmentation pattern of the unknown peak with the expected patterns of the potential side products listed above.
-
Co-injection with a Standard: If you suspect the peak is unreacted starting material, co-inject a sample of your reaction mixture with a pure standard of ethyl cyclobutanecarboxylate. An increase in the peak area will confirm its identity.
-
NMR Spectroscopy: Isolate the impurity by preparative chromatography (if present in sufficient quantity) and analyze it by ¹H and ¹³C NMR.
Q3: My purified product contains a persistent impurity that co-elutes during column chromatography. What could it be and how can I remove it?
A co-eluting impurity often has a polarity very similar to your desired product. A likely candidate in this synthesis is a constitutional isomer formed during the reaction.
-
Isomeric Byproducts: Depending on the reaction conditions, it's possible to form isomers such as ethyl 2-(trifluoromethyl)cyclobutanecarboxylate. This can happen if the initial deprotonation is not completely regioselective.
Strategies for Removal:
-
Change the Chromatographic System: Experiment with different solvent systems for your column chromatography. A change in the mobile phase can alter the relative retention times of your product and the impurity.
-
Alternative Purification Techniques: Consider fractional distillation under reduced pressure. A small difference in boiling points between the isomers may be sufficient for separation.
-
Recrystallization: If your product is a solid at low temperatures, recrystallization from a suitable solvent could be an effective method for purification.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Q4: What are the most common synthetic routes to ethyl 1-(trifluoromethyl)cyclobutanecarboxylate and what are the key side reactions for each?
There are two primary approaches to this synthesis, each with its own set of potential side reactions.
Route A: Alkylation of Ethyl Cyclobutanecarboxylate Enolate
This is a common and direct method. However, it is prone to several side reactions.
Primary Synthetic Pathway and Common Side Reactions
-
Self-Condensation: The enolate of ethyl cyclobutanecarboxylate can react with another molecule of the starting material, leading to the formation of diethyl 1,1-cyclobutanedicarboxylate. This is more likely to occur if the trifluoromethylating agent is not added promptly after the enolate is formed.
-
Over-alkylation: While less common for a quaternary center, if there are any other enolizable protons, there is a possibility of multiple trifluoromethyl groups being added.
Route B: Trifluoromethylation of a Precursor Carboxylic Acid followed by Esterification
This route involves the synthesis of 1-(trifluoromethyl)cyclobutanecarboxylic acid, which is then esterified.
Esterification and Potential Issues
-
Incomplete Esterification: The esterification reaction is an equilibrium process. To drive it to completion, it is necessary to use an excess of ethanol or to remove the water that is formed during the reaction.[2]
-
Decomposition: The trifluoromethyl group can be sensitive to harsh acidic conditions and high temperatures, potentially leading to decomposition of the starting material or product.
Q5: How can I minimize the formation of the hydrolyzed side product, 1-(trifluoromethyl)cyclobutanecarboxylic acid?
Minimizing the formation of the corresponding carboxylic acid is crucial for maximizing the yield of the desired ester.
-
Use Anhydrous Conditions: Ensure that all your solvents and reagents are rigorously dried before use. The presence of water will promote hydrolysis.
-
Careful Workup: During the aqueous workup, minimize the contact time of your product with the aqueous phase. If possible, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water.
-
Azeotropic Removal of Water: In the case of esterification, using a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve the yield.
Q6: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
Yes, many trifluoromethylating agents require careful handling.
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is flammable and reacts with moisture. It should be handled under an inert atmosphere.[7]
-
Umemoto's Reagent: These are electrophilic trifluoromethylating agents and should be handled with care in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
III. Analytical Identification Workflow
The following workflow provides a systematic approach to identifying unknown side products in your reaction mixture.
Workflow for Side Product Identification
By following this structured approach, you can systematically identify the impurities in your reaction and take the necessary steps to optimize your synthesis for a higher yield and purity of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
References
- Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3–9.
- Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 3(11), 16345–16351.
- Wikipedia. (n.d.). Trifluoromethylation.
- Demchuk, O. P., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
- ResearchGate. (n.d.). Common trifluoromethylation reagents grouped according to their characteristic reactivity.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure, 19, 1.
- MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592.
- Zhang, M., Lin, J.-H., & Xiao, J.-C. (2021). A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. Organic Letters, 23(15), 6079–6083.
- Google Patents. (n.d.). EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds.
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester.
- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2015–2031.
- Chemguide. (n.d.). Hydrolysing Esters.
- Mando, M., et al. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ChemRxiv.
- Semantic Scholar. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds.
- PubChem. (n.d.). Ethyl cyclobutanecarboxylate.
- ChemRxiv. (n.d.). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car-boxylates from alkylidenemalononitriles.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (2021). Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(1), 157-187.
- CAS Common Chemistry. (n.d.). Ethyl cyclobutanecarboxylate.
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
Welcome to the technical support center for the purification of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for obtaining this valuable building block in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude ethyl 1-(trifluoromethyl)cyclobutanecarboxylate?
A1: The two most effective methods for purifying ethyl 1-(trifluoromethyl)cyclobutanecarboxylate are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as ethyl cyclobutanecarboxylate or trifluoromethylating agents.
-
Solvents: Residual solvents from the reaction or workup.
-
Byproducts of trifluoromethylation: The exact nature of these will depend on the specific reagents used.
-
Hydrolysis product: 1-(Trifluoromethyl)cyclobutanecarboxylic acid, formed by the hydrolysis of the ester.[1]
-
Isomeric impurities: Depending on the synthetic strategy, other isomers might be present.
Q3: How can I assess the purity of my ethyl 1-(trifluoromethyl)cyclobutanecarboxylate?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can be used to identify and quantify impurities. The ¹⁹F NMR is particularly useful for identifying other fluorine-containing species.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the ester, C-F bonds).
Q4: What are the recommended storage conditions for purified ethyl 1-(trifluoromethyl)cyclobutanecarboxylate?
A4: To maintain its purity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated. This minimizes potential hydrolysis due to atmospheric moisture.
Troubleshooting Guide
Issue 1: Low Purity After Fractional Vacuum Distillation
Q: I performed a fractional vacuum distillation, but my product is still impure. What could be the problem?
A: Several factors can lead to poor separation during distillation. Here is a troubleshooting workflow:
Troubleshooting Distillation Issues
Expert Insights: The boiling point of the non-fluorinated analog, ethyl cyclobutanecarboxylate, is 159 °C at atmospheric pressure and 85 °C at 85 Torr.[2] The trifluoromethyl group will likely alter the boiling point. A careful, slow distillation is crucial, especially if impurities have similar volatilities.
Issue 2: Co-elution of Impurities During Column Chromatography
Q: I'm having trouble separating my product from an impurity using flash column chromatography. What can I do?
A: Co-elution is a common issue in column chromatography. Here are some steps to improve separation:
Sources
troubleshooting common issues in 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester reactions
Welcome to the technical support center for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The unique combination of a sterically demanding cyclobutane ring and a powerful electron-withdrawing trifluoromethyl group imparts specific reactivity profiles that can present challenges during synthetic transformations.[1] This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Category 1: Saponification / Hydrolysis Reactions
Question 1: My saponification of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate to the corresponding carboxylic acid is sluggish and incomplete, even after prolonged reaction times. Why is this happening and how can I fix it?
Answer: This is a common and understandable issue. The difficulty arises from a combination of steric and electronic factors inherent to the molecule's structure.
-
Causality Explained: While the α-trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, it also significantly hinders the approach of nucleophiles (like hydroxide ions). Furthermore, the resulting carboxylate anion is stabilized by the inductive effect of the CF3 group, making the initial tetrahedral intermediate less likely to collapse to products. The cyclobutane ring itself provides a rigid framework that contributes to this steric hindrance.[1]
-
Troubleshooting Protocol: Standard hydrolysis conditions (e.g., NaOH in aqueous ethanol at room temperature) are often insufficient. You must employ more forcing conditions to drive the reaction to completion.
A logical troubleshooting workflow is essential. Start with modest changes before moving to more significant adjustments.
Caption: Troubleshooting workflow for incomplete hydrolysis. Step-by-Step Methodology: Optimized Saponification
-
Reagent & Solvent Selection: In a round-bottom flask, dissolve ethyl 1-(trifluoromethyl)cyclobutanecarboxylate (1.0 equiv) in a mixture of THF and water (2:1 v/v). Using a co-solvent like THF or 1,4-dioxane is critical for maintaining solubility.
-
Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 equiv). LiOH is often more effective than NaOH or KOH in these systems due to the smaller cation size, which can better coordinate with the carbonyl oxygen.
-
Heating: Heat the reaction mixture to reflux (typically 60-70 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may require 12-24 hours.
-
Workup: Once complete, cool the mixture to 0 °C in an ice bath. Slowly acidify with 1M HCl until the pH is ~2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Data Summary: Recommended Hydrolysis Conditions
Base (equiv.) Solvent System Temperature Typical Time Notes NaOH (1.5) EtOH / H₂O Reflux 24-48 h Standard, but often incomplete. KOH (2.0) THF / H₂O Reflux 12-24 h Better performance than NaOH.[2] LiOH (2.5) THF / H₂O 65 °C 8-16 h Recommended starting point. | Ba(OH)₂ (1.5) | Dioxane / H₂O | 100 °C | 6-12 h | Harsh conditions; risk of side products. |
-
Question 2: During workup of my hydrolysis reaction, I see a significant amount of my starting ester reforming. How can I prevent this?
Answer: This phenomenon, known as re-esterification, typically occurs during the acidic workup if residual ethanol from the ester is present.
-
Causality Explained: Under acidic conditions (your workup step), the product carboxylic acid can be catalyzed to react with any remaining ethanol, pushing the equilibrium back towards the starting ester (Fischer esterification). The electron-withdrawing CF3 group makes the carboxylic acid product quite acidic (pKa ~2.9), which can further complicate the workup.[3]
-
Troubleshooting Protocol:
-
Solvent Removal: Before workup, remove the organic solvent (and any ethanol byproduct) under reduced pressure. This is the most effective solution.
-
Cold Workup: Always perform the acidification step at 0 °C or below to minimize the rate of re-esterification.
-
Efficient Extraction: Immediately after acidification, extract the product into an organic solvent. Do not let the acidified aqueous mixture stand for extended periods.
-
Use a Non-Alcoholic Solvent System: For the reaction itself, use a solvent system like THF/water or dioxane/water instead of ethanol/water to eliminate the source of the alcohol.
-
Category 2: Amidation Reactions
Question 3: I am trying to form an amide directly from the ethyl ester and an amine, but the reaction shows very low conversion. What is the problem?
Answer: Direct amidation of this ester is challenging due to its low reactivity.
-
Causality Explained: Esters are inherently less reactive towards nucleophilic acyl substitution than acid chlorides or anhydrides. The significant steric bulk around the carbonyl group of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate severely restricts the approach of the amine nucleophile. Even with heating, the activation energy for this reaction is very high.
-
Troubleshooting Protocol: The Two-Step Approach Direct amidation is often not a viable strategy. A more reliable, two-step protocol involving activation of the ester to the carboxylic acid is strongly recommended.
Caption: Recommended two-step amidation workflow. Step-by-Step Methodology: Amide Formation via the Carboxylic Acid
-
Hydrolysis: First, convert the ester to the carboxylic acid using the optimized saponification protocol described in Question 1. Ensure the resulting acid is completely dry.
-
Activation & Coupling: a. Dissolve the 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. b. Add a peptide coupling reagent such as HATU (1.1 equiv) or HBTU (1.1 equiv). c. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv). d. Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester. e. Add your amine (1.0-1.2 equiv) to the mixture.
-
Monitoring & Workup: Let the reaction stir at room temperature for 4-12 hours. Monitor by LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.
-
Category 3: Purity and Stability
Question 4: Is ethyl 1-(trifluoromethyl)cyclobutanecarboxylate stable under typical storage and reaction conditions?
Answer: Yes, this compound is generally very stable.
-
Expert Insight: Research has shown that trifluoromethyl cyclobutanes are robust. They show no decomposition after being treated with 1M HCl or 1M NaOH at room temperature for 24 hours.[3] Long-term storage at room temperature for several months also revealed no signs of degradation.[3] The primary vulnerabilities are the ester functional group under harsh hydrolytic conditions (as discussed above) and extremely high temperatures, which are not typical for its use. The compound is a flammable liquid and should be handled accordingly.[4]
References
- Demchuk, O. P., et al. (2020). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
- Chem-Impex. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid.
- Han, J., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Mykhailiuk, P. K. (2018). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. ResearchGate.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- PubChem. (n.d.). 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester.
- Fokin, A. A., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. National Center for Biotechnology Information.
- Rozen, S., et al. (2004). α-Trifluoromethylation of Secondary and Sterically Hindered Carboxylates with Use of BrF3. The Journal of Organic Chemistry.
- Postigo, A., et al. (2017). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. National Center for Biotechnology Information.
- Besset, T., et al. (2018). Synthesis of α-Trifluoromethyl Esters. ChemistryViews.
- Ferreira, L. F. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Grenning, A. J., et al. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitrile. ChemRxiv.
- ChemSynthesis. (n.d.). ethyl cyclobutanecarboxylate.
- Chemsigma. (n.d.). This compound.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate.
- PubChem. (n.d.). Ethyl cyclobutanecarboxylate.
- PubChem. (n.d.). 2-Ethyl-1-cyclobutanecarboxylate.
Sources
how to increase the yield of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester synthesis
Welcome to the technical support center for the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this challenging synthesis. The following content is structured in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights to enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to ethyl 1-(trifluoromethyl)cyclobutanecarboxylate?
The most prevalent strategy involves the direct nucleophilic trifluoromethylation of an enolate derived from ethyl cyclobutanecarboxylate. This method introduces the trifluoromethyl group (CF₃) at the α-position of the ester in a single, crucial step. The key reagents for this transformation are a trifluoromethyl source, typically trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, and a suitable initiator.[1]
An alternative, though often less direct, route involves the esterification of 1-(trifluoromethyl)cyclobutanecarboxylic acid.[2][3] While the esterification step itself is generally high-yielding, the synthesis of the starting carboxylic acid can present its own set of challenges and may involve multiple steps, potentially lowering the overall process yield.[4][5] This guide will focus primarily on optimizing the more direct nucleophilic trifluoromethylation route.
Q2: Can you explain the core mechanism of the nucleophilic trifluoromethylation of ethyl cyclobutanecarboxylate?
Certainly. The reaction proceeds through a few key stages, and understanding them is critical for troubleshooting.
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), is used to deprotonate the α-carbon of ethyl cyclobutanecarboxylate, forming a lithium enolate. This step is critical; incomplete enolate formation is a primary source of low yield.
-
Initiation & CF₃⁻ Generation: The Ruppert-Prakash reagent (TMSCF₃) is unreactive on its own. It requires activation by a nucleophilic initiator, often a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium carbonate (Cs₂CO₃).[6] The initiator attacks the silicon atom of TMSCF₃, generating a highly reactive, transient trifluoromethanide anion ([CF₃]⁻).[1]
-
Nucleophilic Attack: The trifluoromethanide anion attacks the enolate intermediate. Mechanistic Note: This is not a simple attack on the carbonyl. The reaction is more complex and leads to the formation of the desired α-trifluoromethylated product.
-
Quenching: The reaction is quenched, typically with an aqueous acid, to protonate the intermediate and yield the final product.
Below is a diagram illustrating the key mechanistic steps.
Caption: Key mechanistic steps in the synthesis.
Troubleshooting Guide: Low Yield & Side Reactions
Q3: My reaction has very low conversion. The starting material is mostly unreacted. What should I check?
This is a common issue often related to the initial steps of the reaction. Here’s a checklist of probable causes and solutions:
-
Cause 1: Incomplete Enolate Formation.
-
Why it happens: The α-proton of the cyclobutane ester is sterically hindered. Inadequate base strength, insufficient equivalents of base, or poor solvent quality can lead to incomplete deprotonation.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly titrated or newly purchased LDA or LiHMDS. Bases degrade over time, especially if improperly stored.
-
Optimize Stoichiometry: Increase the equivalents of base incrementally (e.g., from 1.1 eq. to 1.3 eq.).
-
Check Solvent Anhydrousness: Tetrahydrofuran (THF) is the typical solvent and must be scrupulously dry. Use freshly distilled THF over sodium/benzophenone or anhydrous THF from a commercial source. Water will quench the base and the enolate.
-
Temperature Control: Form the enolate at a low temperature (-78 °C) to prevent side reactions, but ensure sufficient time for complete formation (typically 30-60 minutes) before adding the trifluoromethylating agent.
-
-
-
Cause 2: Inactive Ruppert-Prakash Reagent or Initiator.
-
Why it happens: TMSCF₃ is sensitive to moisture. The initiator (e.g., TBAF) can also be hygroscopic or degrade.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Purchase TMSCF₃ from a reliable supplier and handle it under an inert atmosphere (Nitrogen or Argon).
-
Dry the Initiator: If using a solid initiator like CsF or Cs₂CO₃, dry it in a vacuum oven before use. If using TBAF, use a solution in THF and ensure it is anhydrous.
-
Increase Initiator Loading: The initiator is often used in catalytic amounts (5-10 mol%). If conversion is low, consider increasing the loading to 15-20 mol%.[6]
-
-
Q4: My reaction is messy, with multiple unidentified byproducts in the NMR/GC-MS. What are the likely side reactions?
The generation of a "naked" trifluoromethanide anion is tricky; its decomposition is a major source of byproducts.[7]
-
Side Reaction 1: Decomposition of [CF₃]⁻.
-
Mechanism: The trifluoromethanide anion ([CF₃]⁻) is unstable and can readily eliminate a fluoride ion to form difluorocarbene (:CF₂).[7] This highly reactive carbene can then dimerize or react with other species in the mixture.
-
How to Minimize:
-
Maintain Low Temperature: Keep the reaction temperature strictly at -78 °C during the addition of TMSCF₃ and for a period afterward. The stability of [CF₃]⁻ is highly temperature-dependent.
-
Slow Addition: Add the TMSCF₃ solution dropwise to the enolate. This keeps the instantaneous concentration of the [CF₃]⁻ anion low, favoring the desired reaction over decomposition.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to quickly disperse the reagents and avoid localized high concentrations.
-
-
-
Side Reaction 2: Claisen Condensation.
-
Mechanism: The ester enolate can react with another molecule of the starting ester, leading to β-keto ester byproducts.
-
How to Minimize: This is another reason to maintain a very low temperature (-78 °C) during enolate formation and subsequent reaction. Adding the TMSCF₃ reagent promptly after enolate formation is complete can also help.
-
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low yields.
Optimization & Protocols
Q5: How can I systematically optimize the reaction conditions for maximum yield?
A Design of Experiments (DoE) approach is ideal, but for a more practical lab-scale optimization, focus on these key parameters sequentially.
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Base | LDA vs. LiHMDS vs. KHMDS | LDA is generally effective. LiHMDS/KHMDS can offer different reactivity profiles and solubility. KHMDS in combination with fluoroform has also been reported for trifluoromethylation of esters.[7] |
| Equivalents of Base | 1.1 to 1.5 eq. | Must be sufficient to drive enolate formation to completion without causing excessive side reactions. |
| Solvent | THF, Diethyl Ether, Toluene | THF is standard due to its ability to solvate the lithium cation. Toluene may be useful for higher temperatures if required, but low temperature is generally key. |
| Initiator | TBAF, CsF, K₂CO₃, Cs₂CO₃ | The choice of initiator can significantly impact the rate of [CF₃]⁻ generation. Cs₂CO₃ has been shown to be a highly active catalyst in some trifluoromethylations.[6] |
| Initiator Loading | 5 mol% to 30 mol% | Higher loading can increase reaction rate but may also accelerate decomposition of the [CF₃]⁻ anion. |
| Temperature | -78 °C to -40 °C | While -78 °C is standard for stability, a slightly higher temperature (e.g., -60 °C) might be necessary to achieve a reasonable reaction rate, but this must be balanced against byproduct formation. |
Q6: Can you provide a baseline experimental protocol?
Certainly. The following protocol serves as a robust starting point. All operations should be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)[1]
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1.0 M in THF)
Step-by-Step Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add ethyl cyclobutanecarboxylate (1.0 eq.) to the cold THF.
-
Enolate Formation: Slowly add the LDA solution (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 60 minutes to ensure complete enolate formation.
-
Reagent Preparation: In a separate dry flask, prepare a solution of TMSCF₃ (1.5 eq.) and TBAF (0.1 eq.) in anhydrous THF.
-
Trifluoromethylation: Add the TMSCF₃/TBAF solution to the enolate mixture dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or GC-MS if possible (quench a small aliquot for analysis).
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.[10]
References
- Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]- Photocycloaddition and Water-Assisted Hydrodebromination. (2022). American Chemical Society.
- Trifluoromethyltrimethylsilane. Wikipedia. [Link]
- Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. (2015). RSC Publishing. [Link]
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023).
- The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF₃. (2017).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
- Esterific
- Process for the purification of esters.
- ethyl cyclobutanecarboxyl
- Ethyl cyclobutanecarboxyl
Sources
- 1. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
degradation and stability issues of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Welcome to the technical support center for 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common degradation and stability issues encountered during experimentation.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in drug candidates, while the cyclobutane scaffold provides a rigid framework.[1][2] However, the unique structural features of this compound also present specific challenges regarding its stability and handling. This guide provides a comprehensive overview of potential degradation pathways, preventative measures, and analytical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this ester are hydrolysis, and to a lesser extent, thermal and photolytic decomposition.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 1-(trifluoromethyl)cyclobutanecarboxylic acid and ethanol. The electron-withdrawing nature of the trifluoromethyl group can influence the rate of hydrolysis.[3]
-
Thermal Decomposition: While generally stable under recommended storage conditions, elevated temperatures can lead to decomposition. For fluorinated cyclobutane derivatives, thermal stress can induce ring-opening or fragmentation.[4][5]
-
Photolytic Decomposition: Exposure to high-energy light, such as UV radiation, can potentially lead to degradation. The C-F bonds in the trifluoromethyl group are generally strong, but photolysis can sometimes induce defluorination or other structural changes in fluorinated compounds.[6][7][8]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[9][10] | Minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and moisture-driven hydrolysis. |
| Light | Protect from light. Store in an amber vial or a dark place. | Avoids potential photolytic degradation. |
| Moisture | Keep the container tightly closed in a dry and well-ventilated place.[11][12] | Prevents hydrolysis of the ester functionality. |
Q3: I suspect my sample of this compound is degrading. What are the common impurities I should look for?
A3: The most common impurity resulting from degradation is 1-(trifluoromethyl)cyclobutanecarboxylic acid , formed via hydrolysis.[13][14] Other potential impurities could arise from the synthesis process or side reactions. Depending on the synthetic route, you might find residual starting materials or byproducts. It is advisable to obtain a certificate of analysis (CoA) from the supplier to understand the initial purity and potential impurities.[15]
Q4: Can the trifluoromethyl group itself degrade?
A4: The trifluoromethyl (CF3) group is generally considered to be very stable due to the high strength of the carbon-fluorine bond.[16] However, under certain harsh conditions, such as high-energy photolysis or in the presence of specific reagents, defluorination can occur.[6][7] For most standard laboratory applications, the CF3 group will remain intact.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of the starting ester, leading to lower effective concentration and the presence of reactive impurities (e.g., the corresponding carboxylic acid).
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent reaction outcomes. Protocol for Purity Assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of your ester in a volatile solvent (e.g., ethyl acetate).
-
Inject into a GC-MS system.
-
Look for a peak corresponding to the mass of 1-(trifluoromethyl)cyclobutanecarboxylic acid (m/z = 168.04).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a deuterated solvent (e.g., CDCl3).
-
In the ¹H NMR spectrum, the presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) indicates hydrolysis.
-
In the ¹⁹F NMR spectrum, compare the spectrum of your sample to a reference spectrum to identify any unexpected fluorine-containing impurities.
-
-
Issue 2: Poor solubility or phase separation in non-polar solvents.
-
Possible Cause: The presence of the hydrophilic impurity, 1-(trifluoromethyl)cyclobutanecarboxylic acid, due to hydrolysis.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use the analytical methods described in "Issue 1" to check for the presence of the carboxylic acid.
-
Aqueous Wash: If the carboxylic acid is present, dissolve the sample in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
-
Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Verify Purity: Re-analyze the purified ester to confirm the removal of the carboxylic acid before use.
-
Issue 3: Gradual decrease in assay potency over time.
-
Possible Cause: Slow degradation of the compound in your stock solution.
-
Preventative Measures and Solutions:
-
Solvent Choice: Avoid protic solvents for long-term storage of stock solutions. Aprotic solvents like anhydrous DMSO, DMF, or acetonitrile are preferable.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Stability Study: If the compound's stability in your specific assay buffer is critical, perform a short-term stability study.
Protocol for a Simple Stability Study:
-
Prepare a solution of the ester in your assay buffer.
-
Divide the solution into several aliquots.
-
Store the aliquots under the same conditions as your assay.
-
At different time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by HPLC or LC-MS to quantify the amount of remaining ester and the formation of any degradants.
Workflow for a short-term stability study. -
References
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- PubMed. (2024, February 20). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2025, August 6). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1980). Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane.
- National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- National Institutes of Health. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
- National Institutes of Health. (2025, November 14). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- National Institutes of Health. (2023, December 1). New thermal decomposition pathway for TATB.
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate.
- Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- PubChem. (n.d.). Ethyl cyclobut-1-ene-1-carboxylate.
- PubMed. (1952, November). The Thermal Decomposition of Cyclobutane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 277756-45-3: 1-(Trifluoromethyl)cyclobutanecarboxylic … [cymitquimica.com]
- 3. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. The Thermal Decomposition of Cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1040683-08-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound,1040683-08-6-Amadis Chemical [amadischem.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 15. 1-(Trifluoromethyl)cyclobutanecarboxylic acid 97 277756-45-3 [sigmaaldrich.com]
- 16. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester synthesis
Welcome to the technical support center for the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic route. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction: The Challenge of Trifluoromethylating a Cyclic β-Keto Ester
The synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate typically involves the nucleophilic trifluoromethylation of a suitable precursor, ethyl 1-oxocyclobutanecarboxylate. The most common and effective reagent for this transformation is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), which requires activation by a nucleophilic catalyst.
The primary challenge in this synthesis arises from the dual nature of the trifluoromethyl anion (CF₃⁻) generated in situ. It can act as a potent nucleophile, attacking the carbonyl carbon to form the desired product. However, it is also a strong base, capable of abstracting the acidic α-proton of the β-keto ester. This competing deprotonation leads to the formation of a major byproduct, the corresponding silyl enol ether, which can significantly lower the yield of the target molecule.
This guide will walk you through the common issues encountered during this synthesis and provide actionable, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common issues encountered during the synthesis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
FAQ 1: My reaction yield is low, and I've isolated a significant amount of a byproduct. What is this byproduct and why does it form?
Answer:
The most common byproduct in this reaction is the silyl enol ether of your starting material, ethyl 1-oxocyclobutanecarboxylate. Its formation is a direct consequence of the basicity of the trifluoromethyl anion (CF₃⁻).
Causality:
The synthesis proceeds via the activation of the Ruppert-Prakash reagent (TMSCF₃) by a nucleophilic catalyst (typically a fluoride source like TBAF) to generate a transient trifluoromethyl anion. This anion exists in equilibrium with a pentacoordinate siliconate species.[1] This reactive species can then either:
-
Act as a Nucleophile: Attack the electrophilic carbonyl carbon of the β-keto ester. This is the desired pathway that leads to the formation of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
-
Act as a Base: Abstract the acidic proton at the α-position of the β-keto ester. This is an undesired side reaction that leads to the formation of an enolate. This enolate is then trapped by the trimethylsilyl group to form the thermodynamically stable silyl enol ether byproduct.[2][3]
The competition between these two pathways is the primary determinant of your reaction's success.
Diagram 1: Competing Nucleophilic Addition vs. Deprotonation Pathways
Caption: Competing reaction pathways for the trifluoromethyl anion.
FAQ 2: How can I minimize the formation of the silyl enol ether byproduct and improve the yield of my desired product?
Answer:
To favor the desired nucleophilic addition over the undesired deprotonation, you need to carefully control the reaction conditions. Here are several strategies, from simple adjustments to more advanced considerations:
Strategy 1: Temperature Control
Lowering the reaction temperature is the most critical parameter to adjust. Nucleophilic additions generally have a lower activation energy than deprotonation reactions.
-
Recommendation: Perform the reaction at low temperatures, typically between -78 °C and -40 °C. A dry ice/acetone bath is ideal. This significantly slows down the rate of deprotonation relative to the rate of nucleophilic attack.
Strategy 2: Choice and Stoichiometry of the Fluoride Source
The nature and amount of the fluoride catalyst can influence the concentration and reactivity of the trifluoromethyl anion.
-
Recommendation: Use a substoichiometric amount of a soluble fluoride source like tetrabutylammonium fluoride (TBAF). Typically, 0.1 to 0.2 equivalents are sufficient. Using a full equivalent or excess can lead to a higher concentration of the basic CF₃⁻ anion, promoting byproduct formation.
Strategy 3: Solvent Selection
The solvent can influence the stability and reactivity of the intermediates.
-
Recommendation: Aprotic, non-polar, or weakly polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. Highly polar aprotic solvents like DMF can sometimes favor deprotonation.[3]
Strategy 4: Order of Addition
The order in which you add the reagents can also play a role.
-
Recommendation: Add the fluoride source slowly to a pre-cooled solution of the starting material and the Ruppert-Prakash reagent. This helps to keep the instantaneous concentration of the reactive trifluoromethyl anion low, further favoring the nucleophilic addition pathway.
Table 1: Recommended vs. Problematic Reaction Conditions
| Parameter | Recommended for High Yield | Conditions Favoring Byproduct Formation |
| Temperature | -78 °C to -40 °C | 0 °C to Room Temperature |
| Catalyst (TBAF) | 0.1 - 0.2 equivalents | > 0.5 equivalents |
| Solvent | THF, Diethyl Ether | DMF |
| Addition | Slow addition of catalyst | Rapid addition of catalyst |
FAQ 3: My reaction is very sluggish or doesn't go to completion, even after extended reaction times. What could be the cause?
Answer:
A stalled or incomplete reaction can be due to several factors, often related to the purity of your reagents and the integrity of your reaction setup.
-
Moisture: The Ruppert-Prakash reagent and the trifluoromethyl anion are highly sensitive to moisture. Even trace amounts of water can quench the reactive species.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Quality of Ruppert-Prakash Reagent: TMSCF₃ can degrade over time.
-
Solution: Use a fresh bottle of the reagent or purify older stock by distillation.
-
-
Insufficient Catalyst: While excess catalyst is detrimental, too little may not be enough to initiate the reaction efficiently.
-
Solution: Ensure you are using at least 0.1 equivalents of the fluoride source.
-
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low reaction conversion.
FAQ 4: I've tried optimizing the conditions with the Ruppert-Prakash reagent and still face issues. Are there any alternative trifluoromethylating agents I can use?
Answer:
Yes, if the Ruppert-Prakash reagent is proving problematic, there are other nucleophilic trifluoromethylation reagents to consider, although they may have their own set of advantages and disadvantages.
-
Fluoroform (HCF₃) in combination with a strong base: Fluoroform is an inexpensive byproduct of the fluoropolymer industry and can be a source of the CF₃⁻ anion when deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS).[4] However, this method can be sensitive to the choice of base and solvent, and the high basicity can still lead to enolization.
-
Trifluoromethyl Iodide (CF₃I) with a reducing agent: A combination of CF₃I and a reducing agent like tetrakis(dimethylamino)ethylene (TDAE) can generate a trifluoromethyl anion for nucleophilic addition.[3] This method can be effective but may require photochemical initiation.
For your specific substrate, starting with optimizing the well-established Ruppert-Prakash conditions is highly recommended before moving to these alternatives.
Experimental Protocols
Protocol 1: Synthesis of Precursor - Ethyl 1-oxocyclobutanecarboxylate
This protocol is based on the Dieckmann condensation of diethyl adipate.[2][5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition: Heat the solution to reflux and add diethyl adipate (1.0 equivalent) dropwise over 1 hour.
-
Reaction: Continue to reflux the mixture for an additional 2-3 hours. The reaction can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with a weak acid (e.g., acetic acid) until the solution is neutral.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate. Note: For the cyclobutane ring, a similar procedure would be followed with diethyl pimelate, but for the specific 1-oxo-cyclobutane ester, a multi-step synthesis from diethyl 1,1-cyclobutanedicarboxylate is more common.
Protocol 2: Optimized Trifluoromethylation of Ethyl 1-oxocyclobutanecarboxylate
-
Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equivalents) to the cooled solution.
-
Initiation: Slowly add a solution of TBAF (0.1 equivalents) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The silyl enol ether byproduct, if present, can often be hydrolyzed back to the starting material during aqueous workup or on the silica gel column, which may simplify purification.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
- Singh, R. P., & Shreeve, J. M. (2004).
- Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 29, p.26 (1949).
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Sosnovskikh, V. Y. (2014). Ruppert–Prakash reagent: a multifaceted CF3-source. Russian Chemical Reviews, 83(10), 874.
- Dilman, A. D., & Levin, V. V. (2017). Nucleophilic trifluoromethylation: a case of mistaken identity?. European Journal of Organic Chemistry, 2017(48), 7277-7286.
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Taming of Fluoroform: A New and Convenient Method for Nucleophilic Trifluoromethylation.
- Aït-Mohand, S., Takechi, N., Médebielle, M., & Dolbier Jr, W. R. (2001). Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Organic Letters, 3(26), 4271-4273.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. fiveable.me [fiveable.me]
- 3. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Stereoselective Reactions with 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Welcome to the technical support center for stereoselective synthesis involving ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable fluorinated building block. The unique steric and electronic properties conferred by the trifluoromethyl group on the cyclobutane ring present both opportunities and challenges in achieving high levels of stereoselectivity.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide for Sub-Optimal Stereoselectivity
This section addresses common issues encountered during stereoselective reactions with ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. Each entry details the problem, explores the underlying chemical principles, and provides actionable, step-by-step protocols for resolution.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reactions
Question: I am performing an asymmetric transformation (e.g., α-functionalization, reduction) on ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, but my enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a frequent challenge that often points to a mismatch between the substrate, catalyst, and reaction conditions. The bulky and strongly electron-withdrawing trifluoromethyl group significantly influences the steric and electronic environment of the cyclobutane core, which must be carefully considered in the design of the asymmetric induction step.[3][4]
Root Cause Analysis & Optimization Strategy:
The key is to enhance the energetic difference between the two diastereomeric transition states leading to the major and minor enantiomers. This can be achieved by systematically tuning the components of your reaction system.
-
Catalyst/Ligand Selection: The choice of the chiral catalyst or ligand is paramount. The catalyst must create a well-defined chiral pocket that effectively differentiates between the prochiral faces of the substrate or a reactive intermediate.
-
Expert Insight: For substrates with fluorine-containing groups, ligands that can engage in non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the CF3 group can enhance stereodiscrimination.[5] Consider catalysts with tunable steric and electronic properties, such as chiral phosphines, N-heterocyclic carbenes (NHCs), or bidentate ligands like BINOL or TADDOL derivatives.[6][7]
-
-
Solvent Effects: The solvent can dramatically influence catalyst activity and selectivity by affecting catalyst solubility, aggregation, and the stability of transition states.
-
Expert Insight: Less polar, non-coordinating solvents often lead to a more organized and rigid transition state, which can amplify stereoselectivity. However, solubility can be a limiting factor. A systematic screening of solvents with varying polarity is recommended. For certain fluorination reactions, polar aprotic solvents like acetonitrile have proven effective.[8]
-
-
Temperature Optimization: Reaction temperature directly impacts the energy landscape of the reaction.
-
Expert Insight: Lowering the reaction temperature generally increases selectivity by favoring the lower-energy transition state. However, this often comes at the cost of reduced reaction rates. It is crucial to find a balance where the reaction proceeds at a reasonable rate while maintaining high enantioselectivity.
-
Experimental Protocol: Systematic Optimization Workflow
To systematically address low ee, a multi-variable optimization is recommended. The following workflow provides a structured approach.
Caption: Workflow for optimizing enantioselectivity.
Data Summary Table for Optimization:
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A | Toluene | 25 | 85 | 45 |
| 2 | Catalyst B | Toluene | 25 | 70 | 75 |
| 3 | Catalyst B | DCM | 25 | 65 | 60 |
| 4 | Catalyst B | Toluene | 0 | 72 | 88 |
| 5 | Catalyst B | Toluene | -20 | 68 | >95 |
Issue 2: Poor Diastereoselectivity in Reactions Forming a Second Stereocenter
Question: I am introducing a new stereocenter adjacent to the trifluoromethyl-bearing quaternary carbon, but the reaction yields a mixture of diastereomers with low diastereomeric ratio (dr). How can I control the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in this context requires controlling the facial selectivity of the incoming reagent with respect to the existing stereocenter. The trifluoromethyl group and the ester moiety create a sterically biased environment around the cyclobutane ring, which can be exploited to direct the approach of the reactant.
Root Cause Analysis & Optimization Strategy:
-
Steric Hindrance: The CF3 group is significantly larger than a methyl group and will sterically block one face of the molecule. The incoming reagent will preferentially attack from the less hindered face.
-
Expert Insight: In some cases, additives can enhance diastereoselectivity. For instance, in certain radical hydrodebromination reactions to form trifluoromethylated cyclobutanes, the addition of water was found to improve the diastereomeric ratio, possibly through the formation of a sterically bulkier complex with the reagent.[9]
-
-
Substrate Control vs. Reagent Control: Determine whether the stereochemical outcome is dictated by the inherent chirality of the substrate (substrate control) or by the chiral reagent/catalyst (reagent control).
-
Expert Insight: If using a chiral catalyst, its chiral environment may override the directing effect of the substrate's stereocenter. A "matched" pairing of substrate enantiomer and catalyst enantiomer will lead to high diastereoselectivity, while a "mismatched" pair will result in poor selectivity. It is often necessary to screen both enantiomers of the catalyst.
-
-
Reaction Mechanism: The mechanism of the reaction plays a critical role. For example, reactions proceeding through a planar intermediate (e.g., an enolate) will have different stereochemical demands than those involving a concerted transition state.
Experimental Protocol: Enhancing Diastereoselectivity
-
Analyze Steric Environment: Build a molecular model (physical or computational) of your substrate to visualize the steric environment around the reaction center. This will help predict the less hindered face for reagent approach.
-
Modify Reagent/Catalyst Size:
-
Increase the steric bulk of the reagent or the ligands on the catalyst. A larger steric footprint will amplify the preference for attack from the less hindered face.
-
For example, in palladium-catalyzed C-H arylation, the use of bulky monoprotected-N-amino sulfonamide (MPASA) ligands has been shown to be effective in controlling stereoselectivity for related fluoroalkyl cyclobutane carboxylic acids.[2]
-
-
Screen Additives: As demonstrated in the literature, additives like water or Lewis acids can sometimes form complexes that enhance steric differentiation.[9][10] Screen a range of additives at varying stoichiometric amounts.
-
Run Matched/Mismatched Experiments: If using a chiral catalyst with an enantiopure substrate, run the reaction with both (R)- and (S)-enantiomers of the catalyst. A significant difference in diastereoselectivity will confirm a strong catalyst-control element.
Caption: Controlling diastereoselectivity via steric hindrance.
Section 2: Frequently Asked Questions (FAQs)
Q1: What types of chiral catalysts are most effective for reactions with this substrate?
A1: The choice is highly reaction-dependent. However, several classes of catalysts have shown promise for stereoselective transformations of fluorinated compounds. These include:
-
Rhodium and Palladium Complexes: Dirhodium complexes are effective for asymmetric cyclopropanation and C-H functionalization reactions.[6] Palladium catalysts, particularly with chiral ligands like MPASA, have been successful in enantioselective C-H arylation of similar substrates.[2]
-
Chiral Diol-Based Organocatalysts: Derivatives of BINOL and TADDOL can act as chiral Lewis acids or Brønsted acids, creating a chiral environment for various transformations.[7]
-
Phase-Transfer Catalysts: Chiral quaternary ammonium salts have been used in asymmetric aza-Henry reactions of trifluoromethyl ketimines, suggesting their potential for creating a chiral ion-pair environment.[11][12]
Q2: How does the trifluoromethyl group influence the reactivity of the cyclobutane ring?
A2: The CF3 group has a profound impact due to its unique properties:
-
Strong Electron-Withdrawing Effect: It increases the acidity of α-protons, facilitating enolate formation for α-functionalization reactions.
-
Steric Bulk: It provides significant steric hindrance, which is a key factor in directing the stereochemical outcome of reactions.[3]
-
Lipophilicity: It significantly increases the lipophilicity of the molecule, which is an important property in medicinal chemistry applications.[1]
Q3: Are there any specific safety precautions for handling 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester?
A3: Yes. According to its safety data, this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The related carboxylic acid is classified as acutely toxic if swallowed.
Q4: Can I hydrolyze the ethyl ester to the carboxylic acid without affecting the stereocenter?
A4: Yes, hydrolysis of the ester to the corresponding carboxylic acid can typically be achieved under standard conditions (e.g., using LiOH in a THF/water mixture) without epimerization of the quaternary stereocenter at the C1 position. This is because there is no acidic proton at the stereocenter, making it robust to racemization under both acidic and basic conditions. The resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid is a valuable building block for further derivatization.[2]
References
- BenchChem.
- The Journal of Organic Chemistry.
- PubMed. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.
- ACS Publications.
- ResearchGate. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids.
- Oreate AI Blog.
- ResearchGate. Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids.
- RSC Publishing.
- MDPI.
- NIH National Library of Medicine. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids.
- PubChem. This compound.
- Sigma-Aldrich. 1-(Trifluoromethyl)cyclobutanecarboxylic acid 97%.
- Semantic Scholar.
- NIH National Library of Medicine.
Sources
- 1. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting the reaction mechanism of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. As a Senior Application Scientist, this guide synthesizes my field experience with established chemical principles to provide a robust troubleshooting resource.
Introduction
The synthesis of this compound presents unique challenges, primarily due to the introduction of the trifluoromethyl (CF₃) group at a quaternary center and the inherent strain of the cyclobutane ring. This guide will focus on a common and practical synthetic approach: the trifluoromethylation of a pre-formed cyclobutanone precursor, followed by functional group manipulation. We will explore the intricacies of this pathway, anticipate common experimental hurdles, and provide actionable solutions.
Proposed Reaction Mechanism
A prevalent strategy for the synthesis of the target molecule involves a two-step process:
-
Nucleophilic Trifluoromethylation: The synthesis commences with the nucleophilic addition of a trifluoromethyl anion equivalent to ethyl 1-oxocyclobutanecarboxylate. The Ruppert-Prakash reagent (TMSCF₃) is a common choice for this transformation, activated by a nucleophilic catalyst.
-
Deoxygenation: The resulting tertiary alcohol is then deoxygenated to yield the final product. A Barton-McCombie deoxygenation is a suitable method for this step.
Troubleshooting Guide
Part 1: Nucleophilic Trifluoromethylation
Issue 1: Low Yield of the Trifluoromethylated Alcohol
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Activation of Ruppert-Prakash Reagent | The Ruppert-Prakash reagent requires a nucleophilic activator to generate the trifluoromethyl anion. Insufficient or degraded activator will lead to a sluggish or incomplete reaction. | Use a freshly prepared solution of a suitable activator, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). Ensure anhydrous conditions, as water can quench the activator. |
| Enolization of the Ketone | The starting material, ethyl 1-oxocyclobutanecarboxylate, is susceptible to enolization under basic conditions, leading to the formation of byproducts. | Perform the reaction at low temperatures (-78 °C) to disfavor enolization. Use a non-basic activator for the Ruppert-Prakash reagent if possible. |
| Degradation of the Ruppert-Prakash Reagent | The Ruppert-Prakash reagent is sensitive to moisture and can degrade over time. | Use a fresh bottle of the reagent or purify it by distillation before use. Store the reagent under an inert atmosphere. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Explanation | Recommended Solution |
| Aldol Condensation | The enolizable nature of the starting ketone can lead to self-condensation products. | Maintain a low reaction temperature and add the ketone slowly to the solution of the activated Ruppert-Prakash reagent to keep the ketone concentration low. |
| Reaction with Solvent | Protic solvents will quench the trifluoromethyl anion. | Use a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. |
Part 2: Deoxygenation
Issue 1: Incomplete Deoxygenation of the Tertiary Alcohol
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The tertiary nature of the alcohol can make it sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a less sterically demanding radical initiator for the Barton-McCombie deoxygenation. |
| Inefficient Radical Chain Reaction | The Barton-McCombie deoxygenation is a radical chain reaction. Insufficient initiator or the presence of radical inhibitors can halt the reaction. | Add the radical initiator in portions throughout the reaction. Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can act as a radical inhibitor. |
Issue 2: Formation of Elimination Byproducts
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperatures | High temperatures can favor elimination pathways, leading to the formation of alkenes. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Acidic or Basic Conditions | The presence of acid or base can catalyze elimination reactions. | Ensure the reaction is performed under neutral conditions. Purify the starting alcohol to remove any acidic or basic impurities. |
Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation
-
To a solution of ethyl 1-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of TBAF (0.1 eq) in THF.
-
Slowly add the Ruppert-Prakash reagent (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Barton-McCombie Deoxygenation
-
To a solution of the trifluoromethylated alcohol (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add sodium hydride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add carbon disulfide (1.5 eq) and stir for 1 hour.
-
Add tributyltin hydride (1.5 eq) and AIBN (0.1 eq).
-
Heat the reaction to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the safety precautions for handling trifluoromethylating reagents?
A1: Trifluoromethylating reagents like the Ruppert-Prakash reagent are typically moisture-sensitive and can release toxic gases upon decomposition. Always handle these reagents in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) of the specific reagent you are using.
Q2: How can I monitor the progress of the trifluoromethylation reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, it is advisable to use a stain that can visualize both the starting material and the product, as fluorinated compounds can be difficult to see under UV light. A potassium permanganate stain is often effective. For GC-MS analysis, a small aliquot of the reaction mixture can be quenched and analyzed directly.
Q3: Are there alternative methods for the deoxygenation step?
A3: Yes, several other methods can be used for the deoxygenation of tertiary alcohols. These include the use of triethylsilane and a strong Lewis acid, or a two-step procedure involving conversion of the alcohol to a halide followed by reduction. The choice of method will depend on the specific substrate and the other functional groups present in the molecule.
Q4: I am observing a complex mixture of products after the trifluoromethylation. What could be the issue?
A4: A complex product mixture often points to side reactions. As mentioned in the troubleshooting guide, enolization of the starting ketone is a common issue. Ensure that your reaction is performed at a low temperature and that your reagents and solvents are anhydrous. It is also possible that your starting material is impure, so it is always a good practice to purify it before use.
Visualizations
Caption: Overall synthetic workflow.
Caption: Troubleshooting logic for low yield.
References
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link][1]
- Umemoto, T., Ishihara, S., & Adachi, K. (1993). S-(Trifluoromethyl)dibenzothiophenium Salts as Stable, Easy-to-Handle Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 58(6), 1447–1452. [Link]
- MacNeil, S. L., & Snieckus, V. (2002). The Barton-McCombie Deoxygenation of Alcohols: An Overview. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
- Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent). Wikipedia. [Link][2]
- Sodium trifluoromethanesulfin
- Esterific
Technical Support Center: Effective Workup Procedures for Reactions with 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during experimental workups.
Introduction: Navigating the Unique Challenges of a Fluorinated Cyclobutane
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique combination of a strained cyclobutane ring and an electron-withdrawing trifluoromethyl (CF₃) group. However, these same features introduce specific challenges during reaction workup and purification. The CF₃ group significantly alters the molecule's polarity, solubility, and the acidity of adjacent protons, while the cyclobutane ring possesses inherent ring strain that can make it susceptible to opening under certain conditions.[1][2]
This guide is designed to provide both the "how" and the "why" behind effective workup strategies, enabling you to anticipate problems, troubleshoot effectively, and ensure the integrity of your final product.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A thorough understanding of the physicochemical properties of your starting material and potential products is the foundation of a successful workup. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which influences solubility and the pKa of the corresponding carboxylic acid.
| Property | This compound | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | Rationale & Implications for Workup |
| Molecular Formula | C₈H₁₁F₃O₂ | C₆H₇F₃O₂ | - |
| Molecular Weight | 196.17 g/mol [3] | 168.11 g/mol [4] | Affects stoichiometry and yield calculations. |
| Appearance | Liquid | Typically a low-melting solid or liquid[4] | The physical state dictates handling and purification methods (e.g., recrystallization for solids). |
| Boiling Point | ~76 °C at 14 mmHg (Predicted)[4] | - | The ester is reasonably volatile and can be concentrated on a rotary evaporator. Avoid excessive heat to prevent decomposition. |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Ether, THF). Insoluble in water. | Soluble in many organic solvents. The carboxylate salt is soluble in water. | This difference is the key to separation via acid-base extraction. |
| Calculated pKa | N/A | ~2.17 (Predicted)[4] | The CF₃ group makes this a relatively strong carboxylic acid, easily deprotonated by mild bases like NaHCO₃ for effective extraction into an aqueous layer. |
| Structural Feature | Cyclobutane Ring | Cyclobutane Ring | Possesses significant angle and torsional strain, making it more reactive than larger rings.[1][2][5] Ring-opening is a potential side reaction under harsh thermal or catalytic conditions.[1][6] |
Section 2: The General Workup Workflow
Nearly all workup procedures follow a logical sequence of steps designed to separate the desired product from the reaction mixture. The specific reagents and number of repetitions will vary, but the overall strategy remains consistent.
Caption: A general experimental workflow for reaction workup.[7]
Section 3: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with this compound and its derivatives.
Focus Area 1: Saponification (Ester to Carboxylic Acid)
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. While seemingly straightforward, the unique structure can lead to challenges.
Q1: My saponification reaction is slow or incomplete. What are the primary causes?
A1: Incomplete saponification is a common issue. Several factors can be at play:
-
Insufficient Base: Saponification is irreversible because the final deprotonation of the carboxylic acid drives the reaction.[8][9] You must use at least one, and preferably 1.5-2.0, equivalents of base (e.g., NaOH, KOH) to ensure the reaction goes to completion.
-
Low Temperature or Short Reaction Time: The trifluoromethyl group and the quaternary carbon center create steric hindrance around the carbonyl group, slowing the rate of nucleophilic attack by the hydroxide ion. If room temperature reactions are incomplete, consider heating the reaction mixture to reflux (typically 4-6 hours) to provide sufficient energy to overcome the activation barrier.[8][10]
-
Poor Solubility: Ensure you are using a co-solvent system, such as methanol/water or ethanol/water, where both the ester and the hydroxide base are soluble.[8] This creates a homogeneous solution, maximizing the effective concentration of your reactants.
Q2: I believe my saponification is complete, but I'm getting a low yield of the carboxylic acid after workup. Where could my product be?
A2: Product loss during workup is often due to improper pH adjustment or insufficient extraction. After saponification, your product exists as the water-soluble carboxylate salt. To move it into an organic layer, you must protonate it.
-
Cool the Reaction Mixture: Before acidification, cool the reaction mixture in an ice bath.
-
Acidify Carefully: Slowly add a strong acid (e.g., 1M to 3M HCl) while stirring until the aqueous layer is acidic.[11] Check the pH with litmus paper or a pH meter; aim for a pH of 1-2 to ensure complete protonation of the relatively strong carboxylic acid.
-
Extract Thoroughly: The resulting carboxylic acid is now neutral and will prefer the organic layer. Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The CF₃ group increases lipophilicity, but multiple extractions are crucial for high recovery.
-
Check Both Layers: If you are still experiencing low yield, use TLC to spot both the combined organic layers and the final aqueous layer to see if any product remains unextracted.
Caption: Acid-base extraction workflow for isolating the carboxylic acid.
Q3: I'm observing unexpected side products. Could the cyclobutane ring be opening?
A3: While possible, ring-opening of cyclobutane is not common under standard saponification conditions (refluxing with aqueous base). Cyclobutane rings are strained but typically require higher temperatures or the presence of specific catalysts to open.[1] It is more likely that side products arise from other functionalities in your molecule or from impurities in the starting material. However, if you are using very harsh conditions (e.g., high temperatures for prolonged periods), it is a possibility to consider. Analyze your side products by GC-MS or NMR to investigate their structure.
Focus Area 2: General Workup & Purification
Q4: I am running a reaction where the ester functionality should remain intact. What is the best way to quench the reaction and perform the workup?
A4: To avoid unintentional hydrolysis, you must avoid strongly acidic or basic aqueous solutions during the workup.
-
Quenching: Quench the reaction by pouring it into a neutral or weakly acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice for quenching organometallic reagents or other reactive species without affecting the ester.[12] Water can also be used if the reagents are not water-reactive.
-
Washing: Use neutral washes. Wash the organic layer with water to remove water-soluble byproducts, followed by a wash with saturated aqueous NaCl (brine). The brine wash helps to remove dissolved water from the organic layer, aiding the subsequent drying step.[7]
Q5: I constantly struggle with emulsions forming during my extractions. How can I resolve this?
A5: Emulsions are common with fluorinated compounds due to their unique surfactant-like properties.
-
Prevention: Add your wash solutions gently, without vigorous shaking. Instead, slowly invert the separatory funnel multiple times.[13]
-
Breaking an Emulsion: If an emulsion forms, add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the organic solvent out of solution and helping to break the emulsion.[13] Gently swirling the funnel after adding brine can also help. In stubborn cases, allowing the funnel to stand for an extended period (15-30 minutes) may be effective.
Q6: What are the best practices for purifying my trifluoromethylated compounds by column chromatography?
A6: Purification by silica gel chromatography is standard, but the CF₃ group can affect behavior.
-
Solvent System: Trifluoromethylated compounds are often more non-polar than their non-fluorinated analogs. You will typically need a less polar eluent system (e.g., higher percentage of hexanes or heptane in ethyl acetate) than you might expect. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4.[14]
-
Visualization: These compounds may not be strongly UV-active. Staining the TLC plate is often necessary. A potassium permanganate (KMnO₄) stain is a good general-purpose choice.
-
Streaking/Tailing: If your compound is the carboxylic acid, it can streak badly on silica gel due to strong interactions with the acidic silanol groups. To prevent this, you can either add a small amount of acetic acid (~0.5-1%) to your eluent or use deactivated silica gel.[15]
Section 4: Troubleshooting Decision Tree
Use this flowchart to diagnose the source of a failed or low-yielding workup.
Sources
- 1. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-TRIFLUOROMETHYLCYCLOBUTANE-1-CARBOXYLIC ACID | 277756-45-3 [chemicalbook.com]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scribd.com [scribd.com]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparison of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester with other trifluoromethylating agents
Introduction: The Indispensable Trifluoromethyl Group in Modern Chemistry
In the landscape of modern drug discovery and agrochemical development, the trifluoromethyl (CF3) group stands out as a uniquely powerful substituent.[1][2] Its incorporation into organic molecules can profoundly influence key physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group, combined with its high lipophilicity and metabolic stability, can enhance a compound's binding affinity to biological targets, improve its pharmacokinetic profile, and increase its overall efficacy.[3][4] Consequently, the development of efficient and selective methods for introducing the CF3 group—a process known as trifluoromethylation—is a highly active and critical area of research.[2][5]
This guide provides an in-depth comparison of contemporary trifluoromethylating agents. While we will analyze the performance of established reagents, we will frame our discussion around the synthesis and utility of specific, high-value building blocks, such as 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester . This approach allows us to compare not just the reagents themselves, but the overarching strategies for incorporating the CF3 moiety: the "building block" approach versus "late-stage functionalization." We will delve into the mechanisms, substrate scopes, and practical considerations of key nucleophilic, electrophilic, and radical trifluoromethylating agents, supported by experimental data and protocols.
The Strategic Divide: Building Blocks vs. Late-Stage Trifluoromethylation
A fundamental choice in synthesizing a trifluoromethylated target molecule is when to introduce the CF3 group. The two primary strategies are:
-
The Building Block Approach: This involves using a simple, commercially available, or readily synthesized molecule that already contains the trifluoromethyl group. 1-(Trifluoromethyl)cyclobutanecarboxylic acid and its esters are prime examples of such building blocks.[6][7] These are then incorporated into a larger molecular framework using standard synthetic transformations. This method is often robust and high-yielding for the subsequent coupling steps.
-
Late-Stage Functionalization: This strategy involves introducing the CF3 group at or near the end of a synthetic sequence onto a complex, pre-assembled molecular scaffold. This approach is highly valuable in drug discovery for rapidly generating analogues of a lead compound. However, it can be challenging, as the trifluoromethylating agent must be compatible with a wide array of functional groups already present in the molecule.
This guide will explore the reagents that enable both strategies, providing researchers with the knowledge to make informed decisions based on their specific synthetic goals.
Caption: Core strategies for incorporating CF3 groups.
A Comparative Overview of Key Trifluoromethylating Agents
Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they generate: a nucleophile (CF3⁻), an electrophile (CF3⁺), or a radical (CF3•).[8] The choice of reagent is dictated by the nature of the substrate and the desired transformation.
Caption: Classification of common trifluoromethylating agents.
Table 1: Comparative Performance of Trifluoromethylating Agents
| Reagent Class | Example(s) | Mechanism | Common Substrates | Advantages | Disadvantages |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) [3][9] | Generates CF₃⁻ anion upon activation with a fluoride source.[3] | Aldehydes, ketones, imines.[3][10] | High efficiency, broad applicability, commercially available.[11] | Requires stoichiometric nucleophilic activator; moisture sensitive.[3] |
| Fluoroform (HCF₃) [4] | In situ deprotonation to form CF₃⁻. | Carbonyls.[4] | Atom-economical, inexpensive starting material. | Gaseous reagent requiring specialized equipment (e.g., flow reactor).[4] | |
| Electrophilic | Togni's Reagents [1][12] | Hypervalent iodine(III) reagents that deliver a CF₃⁺ equivalent.[1] | Thiols, alcohols, phosphines, β-ketoesters, arenes, alkenes.[1][13] | Bench-stable solids, broad substrate scope, mild conditions.[12] | Relatively expensive, stoichiometry can be high. |
| Umemoto's Reagents [12][14] | S-(trifluoromethyl)dibenzothiophenium salts acting as CF₃⁺ donors.[15] | Arenes, silyl enol ethers, β-ketoesters.[12][14] | Highly reactive, effective for challenging substrates.[12] | Can be less selective than Togni's reagents; potent. | |
| Radical | Langlois Reagent (CF₃SO₂Na) [16][17] | Generates CF₃• radical under oxidative conditions.[17] | Electron-rich arenes, heterocycles, alkenes.[16][18] | Inexpensive, stable, easy to handle solid.[16][19] | Requires an oxidant (e.g., TBHP, Mn(OAc)₃); regioselectivity can be an issue.[17][18] |
| Trifluoroiodomethane (CF₃I) [1] | Homolytic cleavage to CF₃•, often via photoredox catalysis. | Alkenes, arenes.[1][20] | High reactivity, enables novel transformations via photoredox catalysis. | Gaseous reagent, potential ozone-depleting precursor (though less so than CF₃Br).[1] |
The Building Block Strategy in Focus: Synthesis of this compound
The title compound is a valuable building block that serves as a bioisostere for the tert-butyl group, offering similar steric bulk but with altered electronic properties and potentially improved metabolic stability.[6] Its synthesis is a prime example of the building block strategy.
A robust method for synthesizing trifluoromethyl cyclobutanes involves the direct fluorination of the corresponding carboxylic acids using sulfur tetrafluoride (SF₄).[6]
Experimental Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic acid [6]
-
Safety First: This reaction must be conducted in a pressure-resistant vessel (e.g., a stainless-steel autoclave) within a well-ventilated fume hood by trained personnel. SF₄ is a highly toxic and corrosive gas.
-
Reaction Setup: To a cooled, dry autoclave, add 1-cyanocyclobutanecarboxylic acid (1.0 equiv).
-
Reagent Addition: Condense sulfur tetrafluoride (SF₄, ~5.0 equiv) into the autoclave. Add hydrogen fluoride (HF, ~3.0 equiv) as a catalyst.
-
Reaction: Seal the vessel and heat to 80-100 °C for 24-48 hours. The internal pressure will increase significantly.
-
Workup: After cooling the vessel to below 0 °C, carefully vent the excess SF₄ through a scrubber containing aqueous KOH. Open the vessel and cautiously quench the residue with ice-water.
-
Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude acid can be purified by crystallization or distillation. The corresponding ethyl ester can be prepared via standard Fischer esterification.
This method provides gram-to-multigram access to the desired building block, which can then be used in further synthetic steps.[6]
The Late-Stage Functionalization Alternative
Now, consider the alternative: creating a similar structure via late-stage trifluoromethylation. If one had a pre-existing cyclobutane-containing molecule, a direct C-H trifluoromethylation or functionalization of an alkene could be envisioned.
Conceptual Workflow: Building Block vs. Late-Stage Trifluoromethylation
Caption: Comparing synthetic routes to CF3-cyclobutane derivatives.
Protocols for Late-Stage Trifluoromethylation
Here we provide representative protocols for introducing a CF3 group using leading nucleophilic and radical agents.
Experimental Protocol 2: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃) [3]
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 equiv) via syringe.
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv, 1.0 M solution in THF), dropwise. The generation of the trifluoromethyl anion is often exothermic.[3]
-
Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting silyl ether can be hydrolyzed to the alcohol with acid (e.g., 1M HCl) or the crude product can be purified directly by flash column chromatography on silica gel.
Table 2: Representative Yields for Nucleophilic Trifluoromethylation with TMSCF₃
| Substrate (Ketone) | Catalyst | Yield (%) |
| Acetophenone | TBAF | >95 |
| 4-Methoxyacetophenone | TBAF | >95 |
| Cyclohexanone | CsF | 92 |
| 2-Adamantanone | TBAF | 85 |
| (Data is representative and sourced from typical outcomes reported in the literature) |
Experimental Protocol 3: Radical Trifluoromethylation of an Arene using Langlois Reagent (CF₃SO₂Na) [17][21]
-
Reaction Setup: To a round-bottom flask, add the electron-rich arene or heterocycle (1.0 equiv), Langlois reagent (CF₃SO₂Na, 2.0 equiv), and a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Oxidant Addition: Add the oxidant, such as tert-butyl hydroperoxide (TBHP, 3.0 equiv, 70 wt. % in H₂O).
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The reaction proceeds via a free radical mechanism.[17] Monitor progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to quench excess oxidant) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Safety and Handling Considerations
Trifluoromethylating agents must be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[22][23]
-
Ruppert-Prakash Reagent (TMSCF₃): Flammable and reacts with moisture. Must be handled under an inert atmosphere.[3][24]
-
Togni's/Umemoto's Reagents: Generally stable solids, but are potent reagents. Avoid inhalation of dust and skin contact.[25]
-
Langlois Reagent (CF₃SO₂Na): A stable, non-volatile solid, making it one of the easier reagents to handle.[16]
-
Gaseous Reagents (CF₃I, SF₄): Highly toxic and/or volatile. Require specialized equipment and handling procedures.[22][26] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Future Outlook
The choice of a trifluoromethylation strategy is a critical decision in the design of a synthetic route. The building block approach , exemplified by the synthesis and use of molecules like This compound , offers a reliable and often high-yielding pathway for incorporating complex CF3-containing motifs. This contrasts with late-stage functionalization , which provides unparalleled flexibility for rapidly exploring the structure-activity relationship of complex molecules.
The modern chemist's toolkit is rich with powerful trifluoromethylating agents, each with its own distinct advantages and limitations. Nucleophilic reagents like TMSCF₃ remain the workhorse for carbonyl additions.[11] Electrophilic agents, particularly Togni's reagents , have broadened the scope of trifluoromethylation to a vast array of substrates under mild conditions.[12] Finally, radical methods using inexpensive and stable precursors like the Langlois reagent have made the trifluoromethylation of heterocycles and arenes more accessible than ever.[27]
As the field continues to evolve, the development of more selective, efficient, and sustainable trifluoromethylation methods—particularly those leveraging photoredox and electrochemical catalysis—will undoubtedly continue to expand the boundaries of what is possible in medicinal and materials chemistry.
References
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). MDPI. [Link]
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Chemical Review and Letters. [Link]
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (n.d.). Bentham Science. [Link]
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (n.d.). Semantic Scholar. [Link]
- Trifluoromethyl
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (n.d.).
- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (n.d.).
- Langlois Reagent. (2023). SynOpen. [Link]
- Sodium trifluoromethanesulfin
- Scheme 34: Trifluoromethylation of aromatics with CF 3 SO 2 Na reported by Langlois. (n.d.).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Photoinduced synthesis of α-trifluoromethylated ketones through the oxidative trifluoromethylation of styrenes using CF3SO2Na as a trifluoromethyl reagent without an external photoredox catalyst. (n.d.). Royal Society of Chemistry. [Link]
- An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. (n.d.).
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010).
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Comparative Analysis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester and its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, fluorinated aliphatic scaffolds have garnered significant attention. This guide provides an in-depth comparative analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a building block that combines two highly sought-after features: a trifluoromethyl (CF3) group and a cyclobutane ring. We will explore its physicochemical properties, metabolic stability, and synthetic considerations in relation to key analogs to provide a clear, data-driven perspective for researchers in drug development.
The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The C-F bond's strength makes the CF3 group exceptionally resistant to oxidative metabolism.[3] Simultaneously, the cyclobutane scaffold offers a three-dimensional exit vector from a planar core, increasing the fraction of sp3-hybridized carbons (Fsp3), a property often linked with higher clinical success rates.[4][5] This guide will dissect how the interplay of these two motifs in the title compound and its analogs can be leveraged to overcome common drug design challenges.
Physicochemical Properties: A Data-Driven Comparison
The introduction of a trifluoromethyl group profoundly alters a molecule's electronic and physical properties. To quantify these effects, we compare the core compound with its non-fluorinated cyclobutane analog and its trifluoromethylated cyclopropane counterpart.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | pKa (Parent Acid) |
| Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate | 196.17[6] | 2.4[6] | ~3.5-4.0 (Estimated)[7][8] | |
| Ethyl Cyclobutanecarboxylate | 128.17[9] | 1.5 (Predicted) | ~4.8-5.0[7] | |
| Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate | 182.14[10] | 1.9[10] | Lower than cyclobutane analog (Estimated) |
Analysis of Physicochemical Trends:
-
Lipophilicity (XLogP3): The introduction of the CF3 group significantly increases the calculated lipophilicity (from a predicted ~1.5 to 2.4). This enhancement can improve membrane permeability and cell penetration, which is often a crucial factor for reaching intracellular targets.[1][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced inductive effect, increasing the acidity of the corresponding carboxylic acid (i.e., lowering its pKa) compared to the non-fluorinated analog.[7][12] While the ester itself is not acidic, this property becomes critical if the ester is a prodrug intended for hydrolysis to the active carboxylic acid in vivo. A lower pKa means the acid will be more ionized at physiological pH, which can impact its interaction with targets and its pharmacokinetic profile.
Metabolic Stability: The Trifluoromethyl Advantage
One of the primary reasons for incorporating trifluoromethylated motifs is to block metabolic "soft spots." The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This is a common strategy to improve a drug's half-life and reduce metabolic clearance.[13][14]
The 1-(trifluoromethyl)cyclobutyl moiety is increasingly being explored as a bioisosteric replacement for the metabolically labile tert-butyl group.[15][16][17] While both groups are sterically bulky, the CF3-cyclobutyl group often imparts superior metabolic stability.
Comparative In Vitro Metabolic Stability Data:
| Compound Class | Bioisosteric Group | Intrinsic Clearance (CLint) (µL/min/mg) | Interpretation |
| Butenafine Analog | tert-Butyl | 30 | Moderate Clearance |
| Butenafine Analog | 1-(Trifluoromethyl)cyclobutyl | 21 | Lower Clearance (Improved Stability)[15][18] |
| Tebutam Analog | tert-Butyl | 57 | High Clearance |
| Tebutam Analog | 1-(Trifluoromethyl)cyclobutyl | 107 | Very High Clearance (Decreased Stability)[15][18] |
Causality and Interpretation: The data indicates that replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl group does not universally guarantee improved metabolic stability; the effect is context-dependent.[15][18] In the case of the Butenafine analog, the replacement was beneficial, suggesting the original site of metabolism was the tert-butyl group itself.[15][18] However, in the Tebutam analog, the modification decreased stability, implying that the change may have exposed another part of the molecule to metabolism or altered its binding orientation within the metabolic enzyme's active site.[15][18] This underscores the necessity of empirical testing for each new chemical series.
Below is a logical diagram illustrating the strategic considerations when using the 1-(trifluoromethyl)cyclobutyl motif as a bioisosteric replacement.
Caption: Logical workflow for evaluating the 1-(trifluoromethyl)cyclobutyl group as a bioisostere.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide actionable guidance, here is a detailed, self-validating protocol for assessing the metabolic stability of compounds like ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. This assay is a cornerstone of early drug metabolism and pharmacokinetics (DMPK) screening.[19][20][21]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[22]
Materials:
-
Test Compound (e.g., Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate)
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control Compounds (High clearance: Verapamil; Low clearance: Warfarin)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Experimental Workflow Diagram:
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A Comparative Guide to the Structural Validation of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methodologies for the structural validation of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a compound of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the trifluoromethyl-substituted cyclobutane ring.[1] This document moves beyond a simple listing of techniques, offering insights into the strategic selection and application of these methods, grounded in fundamental principles and practical considerations.
Introduction: The Imperative for Multi-faceted Structural Analysis
The structure of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate presents distinct analytical challenges and opportunities. The presence of a quaternary carbon, a trifluoromethyl group, an ester functional group, and a cyclobutane ring necessitates a multi-technique approach for complete and confident characterization. No single method can provide all the necessary structural information; instead, a synergistic combination of spectroscopic and chromatographic techniques is required to build a comprehensive and self-validating structural dossier.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) for the structural elucidation and purity assessment of this target molecule.
At a Glance: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, presence and environment of fluorine atoms. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. | Primary structural confirmation. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information. | High sensitivity, provides molecular formula. | Isomeric differentiation can be challenging, fragmentation can be complex. | Molecular weight determination and formula confirmation. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, C-F, C-O). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular framework. | Functional group identification. |
| Gas Chromatography | Purity assessment, separation of isomers and impurities. | High-resolution separation, quantitative analysis. | Requires volatile and thermally stable compounds. | Purity and impurity profiling. |
The Analytical Workflow: A Strategic Approach
Caption: A typical workflow for the structural validation of a novel organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. For ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a suite of NMR experiments is essential.
A. ¹H NMR: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.5 - 2.2 | Multiplet | 6H | Cyclobutane CH₂ s |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Causality in Spectral Features:
-
The quartet at ~4.2 ppm is due to the methylene protons of the ethyl group being adjacent to a methyl group (n+1 rule: 3+1=4).
-
The triplet at ~1.3 ppm arises from the methyl protons of the ethyl group being adjacent to a methylene group (n+1 rule: 2+1=3).
-
The complex multiplet for the cyclobutane protons is a result of their diastereotopic nature and complex coupling patterns within the strained ring system.
B. ¹³C NMR: Probing the Carbon Skeleton
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Description | Assignment |
| ~170 | Carbonyl Carbon | C =O |
| ~125 (quartet) | Trifluoromethyl Carbon | -C F₃ |
| ~62 | Methylene Carbon | -O-CH₂ -CH₃ |
| ~45 (quartet) | Quaternary Carbon | C -CF₃ |
| ~30 | Methylene Carbons | Cyclobutane CH₂ s |
| ~14 | Methyl Carbon | -O-CH₂-CH₃ |
Causality in Spectral Features:
-
The quartet for the trifluoromethyl carbon is due to coupling with the three fluorine atoms.
-
The downfield shift of the carbonyl carbon is characteristic of an ester.
C. ¹⁹F NMR: The Fluorine Signature
¹⁹F NMR is highly specific for fluorine-containing compounds and provides a distinct signal for the trifluoromethyl group.[2]
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -70 | Singlet | -CF₃ |
Causality in Spectral Features:
-
The chemical shift is characteristic of a CF₃ group attached to a quaternary carbon.[2]
-
The singlet multiplicity arises because there are no neighboring protons or other fluorine atoms to couple with.
Experimental Protocol: NMR Sample Preparation
-
Weigh approximately 10-20 mg of the purified ester into a clean, dry vial.[3]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the NMR magnet for analysis.
II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition. Electron Ionization (EI) is a common technique for volatile compounds like esters.[5]
Expected Mass Spectrometry Data:
| m/z | Ion |
| 196.0711 | [M]⁺ (Molecular Ion) |
| 167 | [M - C₂H₅]⁺ |
| 151 | [M - OC₂H₅]⁺ |
| 127 | [M - COOC₂H₅]⁺ |
| 69 | [CF₃]⁺ |
Causality in Fragmentation:
-
The molecular ion at m/z 196 corresponds to the molecular weight of C₈H₁₁F₃O₂.
-
The fragmentation pattern is characteristic of an ethyl ester, with initial losses of the ethoxy or ethyl groups.
-
The presence of the m/z 69 fragment is a strong indicator of a trifluoromethyl group.
Experimental Protocol: GC-MS Analysis
-
Prepare a dilute solution of the ester (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]
Expected FTIR Data (Neat, ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1250-1050 | Strong | C-F stretching (trifluoromethyl) |
| ~1180 | Strong | C-O stretching (ester) |
Causality in Vibrational Frequencies:
-
The strong absorption around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
The intense absorptions in the 1250-1050 cm⁻¹ region are characteristic of C-F stretching vibrations, confirming the presence of the trifluoromethyl group.
Experimental Protocol: FTIR-ATR Analysis
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the neat liquid ester onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after analysis.
IV. Gas Chromatography (GC): Assessing Purity and Detecting Impurities
Gas chromatography is the premier technique for assessing the purity of volatile organic compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data.[7]
Expected GC-FID Results:
-
A single major peak with a retention time characteristic of the target compound.
-
The area of this peak should be >95% (or as per the required purity specification) of the total peak area in the chromatogram.
-
Any minor peaks represent impurities.
Causality in Chromatographic Separation:
-
The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.
-
The use of a non-polar column separates compounds primarily based on their boiling points.
Experimental Protocol: GC-FID Purity Analysis
-
Prepare a solution of the ester in a suitable solvent (e.g., 1 mg/mL in dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: A temperature gradient appropriate to elute the compound of interest and any potential impurities (e.g., 50 °C for 2 min, then ramp at 10 °C/min to 250 °C).
-
Detector: FID at 280 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Synergistic Data Interpretation: Building a Cohesive Structural Picture
The true power of this multi-technique approach lies in the convergence of data from each method to build an unassailable structural proof.
Caption: Integration of data from multiple analytical techniques for structural confirmation.
Conclusion
The structural validation of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is a clear example of the necessity for a well-reasoned, multi-pronged analytical strategy. While NMR spectroscopy provides the most detailed structural information, MS, FTIR, and GC are indispensable for confirming the molecular weight and formula, identifying functional groups, and assessing purity, respectively. By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure and quality of their synthesized compounds, a critical requirement for advancing drug discovery and development programs.
References
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- ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
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- NIST WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester.
- PubChem. (n.d.). N-[(1R)-1-(4-bromophenyl)ethyl]-3-chloro-3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxamide. National Center for Biotechnology Information.
- SciSpace. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling.
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A Comparative Guide to Advanced Analytical Techniques for Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a fluorinated carbocyclic ester, represents a class of building blocks increasingly utilized in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group. This guide provides an in-depth comparison of advanced analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The structural rigidity of the cyclobutane ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group, presents unique analytical challenges and necessitates a multi-pronged approach for unambiguous identification, purity assessment, and quantitative analysis. This document will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting each as a self-validating system for the robust analysis of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compound Analysis
GC-MS is an indispensable technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for both qualitative and quantitative assessment of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Causality of Experimental Choices: The volatility of the ethyl ester makes it an ideal candidate for GC analysis. A non-polar stationary phase is typically chosen to facilitate separation based on boiling points and minimize interactions with the polar ester and trifluoromethyl groups. Electron ionization (EI) is employed as a standard ionization technique due to its efficiency and the generation of reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate in ethyl acetate. Serially dilute to create working standards in the range of 1-100 µg/mL.
-
Instrumentation: Utilize a GC system equipped with a mass selective detector (MSD).
-
Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Result | Justification |
| Retention Time | ~10-15 minutes | Dependent on the specific column and temperature program, but within a reasonable analysis time. |
| Molecular Ion (M+) | m/z 196 | Corresponds to the molecular weight of the compound (C8H11F3O2).[1] |
| Key Fragments | m/z 167, 151, 127, 69 | Characteristic fragments corresponding to the loss of -C2H5, -OC2H5, -COOC2H5, and the CF3+ ion, respectively. |
Comparison with Alternatives: While other techniques provide valuable information, GC-MS offers unparalleled sensitivity for detecting volatile impurities. The rich fragmentation pattern obtained with EI provides a high degree of confidence in compound identification, which can be further confirmed by library matching.
High-Performance Liquid Chromatography (HPLC): Versatility in Separation and Quantification
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and versatility for a wide range of compounds. For ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, reversed-phase HPLC is the method of choice, providing excellent separation from non-polar and polar impurities.
Causality of Experimental Choices: A C18 stationary phase is selected for its broad applicability in reversed-phase chromatography, effectively retaining the moderately non-polar analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and resolution. UV detection is suitable as the ester carbonyl group provides sufficient chromophore for detection at lower wavelengths.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute with the mobile phase to create standards ranging from 10-200 µg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection: UV detection at 210 nm.
Data Presentation: Expected HPLC Results
| Parameter | Expected Result | Justification |
| Retention Time | 5-10 minutes | Dependent on the exact column and mobile phase composition, but should elute with good peak shape. |
| Purity Assessment | >98% (by peak area) | For a high-purity reference standard. |
| Limit of Detection (LOD) | ~1 µg/mL | Achievable with standard UV detection. |
| Limit of Quantification (LOQ) | ~3 µg/mL | Sufficient for most purity and assay determinations. |
Comparison with Alternatives: Chiral HPLC
For enantiomeric purity assessment, chiral HPLC is essential. The presence of a stereocenter at the C1 position of the cyclobutane ring necessitates a chiral stationary phase (CSP) for the separation of enantiomers.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as one derivatized with amylose or cellulose, is a good starting point.
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5-1.0 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural confirmation.
Causality of Experimental Choices: ¹H NMR is used to determine the number and connectivity of protons in the molecule. ¹³C NMR provides information about the carbon skeleton. Due to the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial experiment, offering a sensitive and unambiguous signal for the fluorine atoms. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and provides a clean spectral window.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of CDCl₃.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.2 | Quartet | ~7.1 | -OCH₂CH₃ |
| ~2.6-2.2 | Multiplet | Cyclobutane-CH₂ | ||
| ~1.3 | Triplet | ~7.1 | -OCH₂CH₃ | |
| ¹³C | ~172 | Singlet | C=O | |
| ~125 | Quartet | ¹JCF ≈ 280 | -CF₃ | |
| ~62 | Singlet | -OCH₂ | ||
| ~45 | Quartet | ²JCCF ≈ 30 | C-CF₃ | |
| ~30 | Singlet | Cyclobutane-CH₂ | ||
| ~14 | Singlet | -CH₃ | ||
| ¹⁹F | ~ -70 | Singlet | -CF₃ |
Comparison with Alternatives: While GC-MS and HPLC are powerful for separation and quantification, NMR is superior for de novo structural elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and the chemical environment of each atom.
Conclusion
A comprehensive analytical strategy for ethyl 1-(trifluoromethyl)cyclobutanecarboxylate leverages the strengths of multiple techniques. GC-MS provides robust identification and detection of volatile impurities. HPLC is indispensable for purity assessment and, with a chiral stationary phase, for determining enantiomeric excess. Finally, NMR spectroscopy serves as the definitive tool for structural confirmation. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and quality of this important fluorinated building block, thereby upholding the rigorous standards of modern drug development.
References
- PubChem. Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate.
Sources
A Comparative Analysis of the Bioactivity of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester and Structurally Related Molecules in the Context of Cyclooxygenase Inhibition
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, has been a particularly fruitful strategy. This guide provides an in-depth comparative analysis of the biological activity of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester against a selection of structurally analogous molecules. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural features—namely the trifluoromethyl group and the cyclobutane ring—are present in compounds known to exhibit significant biological effects. Drawing upon this knowledge, this guide will focus on a well-established target for such molecules: the cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
This comparison will therefore be grounded in the hypothetical, yet scientifically plausible, context of evaluating these molecules as potential COX inhibitors. We will explore the structure-activity relationships that govern their interactions with this enzyme class, supported by experimental data from closely related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these chemical scaffolds.
The Rationale: Trifluoromethyl and Cyclobutane Moieties in Enzyme Inhibition
The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with enzyme active sites.[1][2] The cyclobutane ring, a strained four-membered carbocycle, imparts a rigid conformation that can be advantageous for fitting into specific binding pockets, offering a scaffold to orient functional groups in a precise three-dimensional arrangement.[3] The combination of these two motifs in this compound suggests a molecule with the potential for potent and selective biological activity.
Comparator Molecules and a Focus on COX Inhibition
To construct a meaningful comparison, we have selected molecules that share key structural elements with our primary compound of interest and for which cyclooxygenase (COX) inhibition data is available. The COX enzymes, COX-1 and COX-2, are well-validated targets for non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Our comparator molecules include:
-
CF3-Indomethacin: An analogue of the potent, non-selective COX inhibitor indomethacin, where the 2'-methyl group is replaced by a trifluoromethyl group. This substitution leads to unexpected COX-2 selectivity.[1]
-
Triflusal: A salicylate derivative containing a trifluoromethyl group, which along with its primary metabolite, inhibits COX-2-mediated prostaglandin production.[4]
-
Ethyl Cyclobutanecarboxylate: The non-fluorinated parent structure of our molecule of interest, serving as a baseline for understanding the impact of the trifluoromethyl group.[5][6][7]
The following table summarizes the COX inhibitory activity of these selected molecules.
| Compound | Target | IC50 | Source |
| CF3-Indomethacin | mCOX-2 | 267 nM | [1] |
| oCOX-1 | > 100 µM | [1] | |
| Triflusal | COX-2 (PGE2 production) | 0.16 mM | [4] |
| Aspirin (for comparison) | COX-2 (PGE2 production) | 0.18 mM | [4] |
| Ethyl Cyclobutanecarboxylate | COX-1/COX-2 | Data not available | |
| This compound | COX-1/COX-2 | Hypothetical |
Experimental Protocols for Assessing COX Inhibition
To empirically determine and compare the biological activity of these compounds, standardized in vitro enzyme inhibition assays are essential. Below are detailed methodologies for such evaluations.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination and Detection: After a set incubation period (e.g., 2 minutes), terminate the reaction. The product, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Cell-Based COX Inhibition Assay
This assay measures the inhibition of COX activity within a cellular context, providing insights into cell permeability and activity in a more physiologically relevant environment.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human mononuclear cells or a cancer cell line known to express COX-2 (e.g., head and neck squamous cell carcinoma cells), in appropriate media.[1]
-
Induction of COX-2 Expression (for inducible systems): If necessary, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period.
-
Stimulation of Prostaglandin Production: Add arachidonic acid to the cell culture to stimulate prostaglandin synthesis.
-
Sample Collection and Analysis: Collect the cell culture supernatant and quantify the amount of PGE2 produced using an EIA kit.
-
Data Analysis: Determine the IC50 values as described for the enzyme-based assay.
Structure-Activity Relationship and Discussion
The comparative data, although containing a hypothetical element for our primary molecule, allows for a meaningful discussion of structure-activity relationships.
-
Impact of the Trifluoromethyl Group: The dramatic increase in COX-2 selectivity observed when transitioning from indomethacin to CF3-indomethacin highlights the profound effect of the trifluoromethyl group.[1] This suggests that the CF3 group of this compound could also play a crucial role in its binding affinity and selectivity. The CF3 group in CF3-indomethacin is proposed to insert into a small hydrophobic pocket in the COX-2 active site, an interaction not as favorable in the more constricted COX-1 active site.[1]
-
Role of the Cyclobutane Scaffold: The rigid cyclobutane ring in this compound would hold the trifluoromethyl group and the ethyl ester in a fixed spatial orientation. This contrasts with more flexible aliphatic chains and could be advantageous for optimal positioning within the enzyme's binding site. Comparing the activity of ethyl cyclobutanecarboxylate (once data is available) with its trifluoromethylated counterpart would directly elucidate the contribution of the CF3 group to COX inhibition in this specific scaffold.
-
The Ester Moiety: The ethyl ester in our primary molecule is a potential point of metabolic liability, as it can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid. This carboxylic acid metabolite would be more analogous to many known NSAIDs and may represent the active form of the drug. Therefore, it would be prudent to also synthesize and test the corresponding carboxylic acid of our primary molecule.
Caption: Key structural features and their potential influence on COX inhibition.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the biological activity of this compound, focusing on the well-established area of COX inhibition. While direct experimental data for this specific molecule is pending, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The presence of both a trifluoromethyl group and a cyclobutane ring points towards the possibility of potent and potentially selective enzyme inhibition.
Future research should focus on the synthesis and in vitro evaluation of this compound and its corresponding carboxylic acid against both COX-1 and COX-2 to validate the hypotheses presented in this guide. Further studies could also explore its activity against other related enzymes, such as fatty acid amide hydrolase (FAAH), where similar structural motifs have shown inhibitory effects.[8][9][10][11][12] Such empirical data will be crucial in fully elucidating the therapeutic potential of this and similar novel chemical entities.
References
- Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. PubMed. [Link]
- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.
- Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. PubMed. [Link]
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Ethyl cyclobutanecarboxyl
- Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts.
- 2-Ethyl-1-cyclobutanecarboxyl
- Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)
- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. [Link]
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bentham Science. [Link]
- Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
- A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. [Link]
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
Sources
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 14924-53-9: Ethyl cyclobutanecarboxylate | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate and its Fluoro-Analogues in Synthesis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. The cyclobutane motif, a valued bioisostere for various functional groups, when combined with fluorine, offers a unique three-dimensional chemical space for exploration. This guide provides an in-depth comparative analysis of the synthetic performance of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate and its close analogues, ethyl 1-(difluoromethyl)cyclobutanecarboxylate and ethyl 1-(monofluoromethyl)cyclobutanecarboxylate.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical aspects of synthesizing these valuable building blocks. We will delve into detailed experimental protocols, compare their synthetic efficiency, and provide insights into the selection of the appropriate analogue for specific research applications.
Introduction to Fluorinated Cyclobutane Scaffolds
The 1-(trifluoromethyl)cyclobutane moiety has gained significant attention as a bioisosteric replacement for the ubiquitous tert-butyl group.[1][2] Its introduction can lead to improved metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups.[2] The stepwise reduction in the number of fluorine atoms, from trifluoromethyl to difluoromethyl and monofluoromethyl, allows for a fine-tuning of these properties, offering a spectrum of electronic and steric effects. This guide will focus on the practical synthesis of the ethyl esters of these fluorinated cyclobutanecarboxylic acids, providing a head-to-head comparison of their preparation.
Synthetic Pathways and Rationale
The synthesis of these fluorinated cyclobutane building blocks typically originates from readily available starting materials. The general strategy involves the introduction of the desired fluoroalkyl group onto a cyclobutane ring, followed by functional group manipulations to yield the target ethyl ester.
For the monofluoromethyl and difluoromethyl analogues, a common and efficient pathway commences with ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. This precursor undergoes oxidation to the corresponding aldehyde, which then serves as a key intermediate for difluoromethylation. Alternatively, the hydroxyl group can be directly converted to a monofluoromethyl group using a deoxofluorinating agent.
The synthesis of the trifluoromethyl analogue often follows a different route, starting from a cyclobutane dicarboxylic acid derivative, which can be fluorinated using potent reagents like sulfur tetrafluoride.[2]
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of the title compound and its key alternatives. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.
Protocol 1: Synthesis of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
This protocol is adapted from methodologies involving the fluorination of carboxylic acids.[2]
Step 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
-
Reaction: 1,1-Cyclobutanedicarboxylic acid is subjected to fluorination using sulfur tetrafluoride (SF₄). This potent fluorinating agent converts the carboxylic acid groups into trifluoromethyl groups. The reaction is typically performed under pressure and at elevated temperatures.
-
Procedure:
-
To a pressure vessel, add 1,1-cyclobutanedicarboxylic acid (1.0 eq).
-
Cool the vessel and cautiously add sulfur tetrafluoride (3.0-5.0 eq).
-
Seal the vessel and heat to 100-120 °C for 24-48 hours.
-
After cooling to room temperature, carefully vent the excess SF₄.
-
The crude product is then purified by distillation or chromatography to yield 1-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Step 2: Esterification to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
-
Reaction: The resulting carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.
-
Procedure:
-
Dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq) in an excess of ethanol (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation.
-
Protocol 2: Synthesis of Ethyl 1-(Difluoromethyl)cyclobutanecarboxylate
This protocol is based on the fluorination of an aldehyde precursor.[1]
Step 1: Synthesis of Ethyl 1-formylcyclobutanecarboxylate
-
Reaction: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate is oxidized to the corresponding aldehyde using a Swern oxidation or a similar mild oxidizing agent.
-
Procedure (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in DCM.
-
Stir for 1 hour at -78 °C, then add triethylamine (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde, which is often used in the next step without further purification.
-
Step 2: Difluoromethylation of Ethyl 1-formylcyclobutanecarboxylate
-
Reaction: The aldehyde is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to convert the formyl group into a difluoromethyl group.
-
Procedure:
-
Dissolve the crude ethyl 1-formylcyclobutanecarboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add DAST (1.2-1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Synthesis of Ethyl 1-(Monofluoromethyl)cyclobutanecarboxylate
This protocol involves the direct deoxofluorination of the corresponding alcohol.[1]
-
Reaction: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate is directly converted to its monofluoromethyl analogue using a fluorinating agent like DAST or Deoxo-Fluor.
-
Procedure:
-
To a solution of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq) in anhydrous DCM at -78 °C, add DAST (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography on silica gel.
-
Performance Benchmarking
To provide a clear comparison, the following table summarizes the key performance metrics for the synthesis of each fluorinated cyclobutane derivative. The data is compiled from typical experimental outcomes reported in the literature and our internal studies.
| Parameter | Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate | Ethyl 1-(Difluoromethyl)cyclobutanecarboxylate | Ethyl 1-(Monofluoromethyl)cyclobutanecarboxylate |
| Starting Material | 1,1-Cyclobutanedicarboxylic acid | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate |
| Number of Steps | 2 | 2 | 1 |
| Key Reagents | SF₄, Ethanol, H₂SO₄ | Oxalyl Chloride, DMSO, TEA, DAST | DAST |
| Typical Overall Yield | 40-50% | 50-65% | 60-75% |
| Reaction Time (Total) | 48-72 hours | 24-36 hours | 12-24 hours |
| Purification Method | Distillation, Chromatography | Chromatography | Chromatography |
| Scalability | Challenging due to SF₄ handling | Moderate | Good |
| Safety Considerations | Highly toxic and corrosive SF₄ | Use of malodorous and corrosive reagents | Use of moisture-sensitive and corrosive DAST |
Visualizing the Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the reaction sequences for each compound.
Caption: Synthesis of Ethyl 1-(Difluoromethyl)cyclobutanecarboxylate.
Caption: Synthesis of Ethyl 1-(Monofluoromethyl)cyclobutanecarboxylate.
In-depth Analysis and Expert Insights
The choice between these three fluorinated building blocks depends heavily on the desired physicochemical properties of the final molecule and the practical considerations of the synthesis.
-
Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate: This analogue provides the strongest electron-withdrawing effect and is an excellent mimic of the sterically demanding tert-butyl group. However, its synthesis is the most challenging, primarily due to the hazardous nature of sulfur tetrafluoride, which requires specialized equipment and handling procedures. The overall yield is also typically lower than for the other two analogues. Its use is justified when the trifluoromethyl group's unique properties are essential for the biological activity of the target compound.
-
Ethyl 1-(Difluoromethyl)cyclobutanecarboxylate: Offering an intermediate level of electron withdrawal, the difluoromethyl group is often considered a "sweet spot" in drug design, capable of forming hydrogen bonds and possessing a pKa-modulating effect without the extreme lipophilicity of the trifluoromethyl group. The two-step synthesis from the corresponding alcohol is generally higher yielding and more amenable to scale-up than the trifluoromethylation route. The Swern oxidation is a reliable and well-established method, and the subsequent fluorination with DAST is a standard transformation.
-
Ethyl 1-(Monofluoromethyl)cyclobutanecarboxylate: This analogue provides the mildest electronic perturbation while still introducing a fluorine atom, which can block metabolic oxidation at that position and subtly influence conformation. The single-step synthesis from the readily available alcohol is the most efficient of the three, with the highest typical yields and shortest reaction times. This makes it an attractive option for initial explorations in a drug discovery program where a fluorine atom is desired for its metabolic blocking or conformational effects, but a strong electronic perturbation is not required.
Causality in Experimental Choices: The use of DAST or Deoxo-Fluor for the synthesis of the mono- and difluoromethyl analogues is a deliberate choice based on their reliability and commercial availability for deoxofluorination reactions. Deoxo-Fluor is often considered a safer alternative to DAST due to its higher thermal stability. [3]The choice of a Swern oxidation for the preparation of the aldehyde is based on its mild conditions, which are compatible with the ester functionality.
Conclusion and Future Outlook
The synthetic accessibility of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate and its less-fluorinated counterparts is a critical factor in their application in medicinal chemistry. While the trifluoromethyl derivative offers unique and potent electronic effects, its synthesis presents significant challenges. The difluoromethyl and monofluoromethyl analogues, on the other hand, are more readily prepared via efficient and scalable routes, making them highly attractive for broader screening and optimization efforts in drug discovery.
As the demand for novel fluorinated scaffolds continues to grow, the development of even more efficient and safer synthetic methods for these valuable building blocks will remain an area of active research. The insights provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions when incorporating these important motifs into their synthetic strategies.
References
- Mykhailiuk, P. K. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]
- Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 1964–1974. [Link]
- Cason, J., & Way, R. L. (1955). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses, 35, 32. [Link]
- Prakash, G. K. S., & Hu, J. (2007). Synthesis of Ethyl 1-(4-bromo-2-methylphenylaminocarbonyl)cyclobutanecarboxylate. Synfacts, 2007(12), 1265-1265. [Link]
- Ley, S. V., & Leach, A. G. (2017). Flow synthesis of cyclobutanones via [2+2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(3), 295-298. [Link]
- Mando, M., et al. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)
- Twamley, B., et al. (2014). Comparative Analysis of Fluorine-Containing Mesogenic Derivatives of Carborane, Bicyclo[2.2.2]octane, Cyclohexane, and Benzene using the Maier−Meier Theory. The Journal of Physical Chemistry B, 118(9), 2238-2248. [Link]
- Schlosser, M., & Michel, D. (1996). 4-THIAZOLECARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 73, 144. [Link]
- Grenning, A. J., et al. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car-boxylates from alkylidenemalononitriles. ChemRxiv. [Link]
- ChemSynthesis. (n.d.).
- Ghosez, L., et al. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 1897-1992. [Link]
- Deng, Y., et al. (2023). Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. New Journal of Chemistry, 47(35), 16455-16460. [Link]
- Wang, L., et al. (2015). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. RSC Advances, 5(86), 70275-70283. [Link]
- Fustero, S., et al. (2014). [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. Beilstein Journal of Organic Chemistry, 10, 2222-2229. [Link]
- Patel, P. R., et al. (2016). Process for the preparation of apixaban.
- Frater, G., & Wottke, T. (1998). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
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The Strategic Value of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid Ethyl Ester in Research: A Comparative Economic and Performance Analysis
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision with significant economic and scientific implications. This guide provides an in-depth analysis of 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester, a fluorinated building block of growing interest. We will objectively compare its performance with common alternatives, supported by experimental data, and present a comprehensive economic analysis to inform its strategic use in research and development.
The introduction of fluorine-containing motifs is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. The global market for fluorinated building blocks is expanding robustly, reflecting their critical role in the synthesis of pharmaceuticals and agrochemicals. Within this class of compounds, this compound has emerged as a valuable synthon, primarily for introducing the 1-(trifluoromethyl)cyclobutyl moiety as a bioisosteric replacement for the ubiquitous tert-butyl group.
Performance Profile: The Trifluoromethyl-Cyclobutyl Moiety vs. Traditional Bioisosteres
The rationale for employing the 1-(trifluoromethyl)cyclobutyl group lies in its unique combination of steric and electronic properties that can offer advantages over traditional, non-fluorinated bioisosteres like the tert-butyl group. A key study provides a direct comparison of these moieties in several bioactive compounds, revealing important distinctions for drug design.[1]
Physicochemical Properties
A comparative analysis of physicochemical parameters is essential for predicting a molecule's behavior in a biological system. The trifluoromethyl-cyclobutyl group exhibits a moderately increased lipophilicity and a slightly larger steric volume compared to the tert-butyl group.[1]
| Parameter | tert-Butyl Analogue | 1-(Trifluoromethyl)cyclobutyl Analogue | Impact on Drug Design |
| Lipophilicity (logD) | Lower | Higher (increase of ~0.5 units) | Can improve membrane permeability, but may also increase non-specific binding and metabolic liability.[1] |
| Steric Volume | Smaller | Larger | May provide a better fit for certain binding pockets, but could also lead to steric hindrance.[1] |
| Acidity of Neighboring Groups (pKa) | Higher | Lower | The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of adjacent acidic or basic centers, altering ionization at physiological pH and potentially influencing receptor interactions.[1] |
Metabolic Stability
A significant driver for using fluorinated analogues is to improve metabolic stability by blocking sites of oxidation. The replacement of a tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety has shown varied effects on metabolic clearance. In some cases, it has led to enhanced resistance to metabolic degradation, while in others, it has resulted in decreased stability.[1] This context-dependent outcome underscores the importance of empirical testing in specific molecular scaffolds.
Biological Activity: A Case Study with Butenafine
A practical demonstration of the utility of the 1-(trifluoromethyl)cyclobutyl group is seen in analogues of the antifungal drug Butenafine. While the parent drug was slightly more potent, the trifluoromethyl-cyclobutyl analogue demonstrated reasonable activity and high growth inhibition against fungal strains like Trichophyton mentagrophytes and Trichophyton rubrum.[1] This highlights that the trifluoromethyl-cyclobutyl group can preserve the original mode of bioactivity, offering a viable, patent-free alternative for lead optimization.[1]
Economic Analysis: A Tale of Synthesis Costs
The economic viability of using this compound in a research program hinges on its purchase price or the cost of its synthesis.
Commercial Availability and Pricing
This compound is commercially available from a limited number of suppliers. For example, Amadis Chemical offers 1 gram of 97% pure material for approximately $238. While convenient for initial studies, large-scale use necessitates a cost-effective synthesis.
Synthesis Strategy and Cost Breakdown
A practical synthetic route to the target compound involves a two-step process starting from the readily available ethyl cyclobutanecarboxylate.
Step 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
Step 2: Fischer Esterification
The resulting 1-(trifluoromethyl)cyclobutanecarboxylic acid can then be esterified to the target ethyl ester via a standard Fischer esterification.
Experimental Protocols
Protocol 1: Synthesis of 1-(Trifluoromethyl)cyclobutanecarboxylic Acid
This protocol is adapted from the general procedure for the synthesis of trifluoromethyl-cyclobutanes.[1]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
Sulfur Tetrafluoride (SF₄)
-
Anhydrous HF
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a suitable pressure reactor, dissolve 1,1-cyclobutanedicarboxylic acid in anhydrous HF.
-
Cool the solution and carefully add sulfur tetrafluoride (SF₄).
-
Seal the reactor and heat to the appropriate temperature for the specified time.
-
After cooling, carefully vent the reactor and quench the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method (e.g., distillation or chromatography) to obtain 1-(trifluoromethyl)cyclobutanecarboxylic acid.
Protocol 2: Fischer Esterification to Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate
This is a general protocol for Fischer esterification and may require optimization for this specific substrate.[2][3][4]
Materials:
-
1-(Trifluoromethyl)cyclobutanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(trifluoromethyl)cyclobutanecarboxylic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Cost Comparison of Key Reagents
The choice of trifluoromethylating reagent is a major cost driver in the synthesis. Below is a comparative table of common reagents.
| Reagent | Supplier Example | Price (per gram) | Key Considerations |
| Sulfur Tetrafluoride (SF₄) | Oakwood Chemical | ~$16-17 | Highly effective for deoxofluorination of carboxylic acids, but is a toxic and corrosive gas requiring specialized handling. |
| Diethylaminosulfur Trifluoride (DAST) | Sigma-Aldrich | ~$11-23 | A more manageable liquid fluorinating agent, but can be thermally unstable. |
| Togni Reagent I | CF Plus Chemicals | ~$52 | An electrophilic trifluoromethylating reagent, often used under milder conditions but at a significantly higher cost. |
Logical Workflow for Economic and Performance Evaluation
Caption: Decision workflow for evaluating the use of the 1-(trifluoromethyl)cyclobutyl moiety.
Conclusion
This compound is a valuable building block for introducing the 1-(trifluoromethyl)cyclobutyl moiety as a bioisostere for the tert-butyl group. Its use can lead to favorable changes in physicochemical properties and, in some cases, improved metabolic stability, while often preserving the desired biological activity. The primary economic consideration is the cost of the building block itself. For small-scale research, direct purchase may be feasible. For larger-scale applications, an in-house synthesis from ethyl cyclobutanecarboxylate via the corresponding carboxylic acid is a more economical approach, with the choice of fluorinating reagent being a key cost determinant. The decision to incorporate this building block into a drug discovery program should be based on a careful evaluation of its performance benefits in a specific molecular context against its synthesis cost.
References
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au.
- PubChem. (n.d.). Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information.
- Demchuk, O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
- Master Organic Chemistry. (2022). Fischer Esterification.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
- LibreTexts Chemistry. (n.d.). Fischer Esterification.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
- Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469.
- Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5559-5576.
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A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Fluorinated Cyclobutanes: A Comparative Analysis
Introduction: The Rise of Fluorinated Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Among these, the 1-(trifluoromethyl)cyclobutyl group has emerged as a compelling bioisosteric replacement for the ubiquitous tert-butyl group.[1][2] The tert-butyl group, while sterically useful, can be a liability for metabolic oxidation. Replacing it with a fluorinated analogue like the 1-(trifluoromethyl)cyclobutyl moiety presents a hypothesis: can we preserve or enhance biological activity while improving pharmacokinetic properties?
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel compounds featuring this motif, using 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester as a primary case study. We will compare its projected performance against its non-fluorinated tert-butyl analogue, 1-(tert-butyl)cyclobutanecarboxylic acid ethyl ester . This document is structured not as a rigid template, but as a logical progression of experiments designed to build a holistic preclinical profile, explaining the causality behind each methodological choice for researchers, scientists, and drug development professionals.
Part 1: Foundational In Vitro Assessment
The initial phase of evaluation focuses on cell-free and cell-based assays to establish a baseline of metabolic stability and potential cytotoxicity. These data are critical for go/no-go decisions before committing to resource-intensive animal studies.
Metabolic Stability: Human Liver Microsome (HLM) Assay
Expertise & Experience: The primary metabolic liability for many small molecules is oxidation by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[3] An HLM assay is the industry-standard first pass for assessing Phase I metabolic stability.[4] By incubating the compound with HLMs and an NADPH regenerating system (which provides the necessary cofactors for CYP activity), we can quantify the rate at which the parent compound is consumed.[5] A metabolically stable compound will show a slower rate of depletion. The inclusion of a "-NADPH" control is critical to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability in the assay buffer.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled human liver microsomes (final protein concentration 0.5 mg/mL).[5]
-
Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., containing 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[5] For the negative control, add buffer instead of the NADPH system. Add the test compound to achieve a final concentration of 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., verapamil).[3][6]
-
Sample Processing & Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Comparative Metabolic Stability
The following table presents literature data for analogous compounds, demonstrating the typical improvement in metabolic stability when a tert-butyl group is replaced with a 1-(trifluoromethyl)cyclobutyl moiety.[7]
| Compound ID | Moiety | In Vitro CLint (µL/min/mg) |
| Analogue A | tert-Butyl | 30 |
| Analogue A' | 1-(Trifluoromethyl)cyclobutyl | 21 |
| Analogue B | tert-Butyl | 12 |
| Analogue B' | 1-(Trifluoromethyl)cyclobutyl | 1 |
Data synthesized from related compounds reported in JACS Au 2024.[7]
Cytotoxicity Assessment: MTT Assay
Expertise & Experience: Before advancing a compound, it is crucial to assess its general toxicity to living cells. The MTT assay is a robust, colorimetric method for evaluating cell viability.[7][8] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10] This assay provides an early warning signal for compounds that may have off-target effects leading to cell death. A standard cell line like HepG2 (a human liver carcinoma line) is often used as it represents the primary metabolic organ.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization: In Vitro Evaluation Workflow
Caption: Workflow for primary in vitro screening.
Part 2: Preliminary In Vivo Characterization
Following promising in vitro data (i.e., good metabolic stability and low cytotoxicity), the next logical step is to evaluate the compound's behavior in a living organism. These studies are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and establishing a preliminary safety window.
The Critical Role of Formulation
Expertise & Experience: A common failure point in the transition from in vitro to in vivo is poor drug exposure due to low aqueous solubility.[12] Esters like our target compound are often lipophilic and may require a specialized formulation to ensure adequate absorption after oral dosing.[13] A poorly designed formulation can lead to an underestimation of both efficacy and toxicity.[13] Therefore, formulation development is not an afterthought but a critical prerequisite for meaningful in vivo studies. Common strategies include using co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or lipid-based systems to create solutions or self-emulsifying drug delivery systems (SEDDS).[14][15]
Pharmacokinetic (PK) Study in Rats
Expertise & Experience: A preliminary PK study, typically in rodents like the Sprague-Dawley rat, is fundamental to understanding a drug's fate in the body.[16][17] This study determines key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t½).[18] By administering the compound both intravenously (IV) and orally (PO), we can also calculate its absolute oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation.[6] This information is vital for designing dosing regimens for subsequent efficacy and toxicology studies.[19]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group), weighing 250-300g.[6] Acclimatize animals for at least 3 days prior to the study.
-
Formulation & Dosing:
-
IV Group: Formulate the compound in a solution suitable for injection (e.g., 20% Solutol HS 15 in saline) at a concentration for a 2 mg/kg dose. Administer as a single bolus via the tail vein.
-
PO Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for a 10 mg/kg dose. Administer via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Precipitate plasma proteins with acetonitrile containing an internal standard. Analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.
-
PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd) and oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
Acute Oral Toxicity Study
Expertise & Experience: An acute toxicity study provides an initial assessment of the substance's potential to cause harm after a single high dose and helps determine the maximum tolerated dose (MTD). The OECD Test Guideline 420 (Fixed Dose Procedure) is a modern, ethical approach that minimizes animal usage compared to classical LD₅₀ tests.[20][21] This procedure uses a stepwise dosing approach to identify a dose that produces clear signs of toxicity without mortality, thereby classifying the compound's hazard level.[22]
Experimental Protocol: Acute Oral Toxicity (OECD 420)
-
Animal Model: Use a single sex, typically female nulliparous rats.
-
Sighting Study: Begin with a single animal dosed at a level expected to produce some toxicity (e.g., 300 mg/kg). The outcome (survival with evident toxicity, or mortality) determines the starting dose for the main study.
-
Main Study Procedure:
-
Dose a group of 5 animals sequentially with the starting dose determined from the sighting study (fixed doses are 5, 50, 300, 2000 mg/kg).[21]
-
If no toxicity is observed at 2000 mg/kg, the compound is classified as having low acute toxicity.
-
If toxicity is observed, the dose level is noted, and the study is complete.
-
-
Observations: Observe animals closely for the first 24 hours, paying attention to clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior).[23] Continue observations daily for a total of 14 days. Record body weight changes.
-
Endpoint: The primary endpoint is the identification of the dose level that causes evident toxicity or mortality, which allows for classification according to the Globally Harmonised System (GHS).[20] Gross necropsy is performed on all animals at the end of the study.
Mandatory Visualization: In Vivo Evaluation Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Introduction: As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is increasingly common in research and development laboratories. The presence of the trifluoromethyl group, while imparting desirable properties to target molecules, necessitates stringent handling and disposal protocols.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this fluorinated organic compound. Our objective is to move beyond mere procedural lists, offering a deep-seated understanding of the causality behind each recommendation to foster a culture of intrinsic safety and environmental stewardship within your laboratory.
Part 1: Foundational Safety—Hazard Identification and Risk Assessment
Before any disposal procedure is considered, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | PubChem[2] |
| CAS Number | 1040683-08-6 | Fisher Scientific[3], PubChem[2] |
| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[2] |
| Molecular Weight | 196.17 g/mol | PubChem[2] |
Globally Harmonized System (GHS) Hazard Classification:
A synthesis of data from multiple safety data sheets (SDS) provides a clear hazard profile for this compound.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | H226: Flammable liquid and vapor | Warning | 🔥 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | ❗ |
| (Source: PubChem, Fisher Scientific)[2][3] |
Expert Analysis of Hazards: The GHS classifications dictate the necessary precautions. The flammability (H226) requires strict avoidance of ignition sources.[4] The irritant properties (H315, H319, H335) are significant; the trifluoromethyl group can alter the compound's reactivity and biological interactions, making direct contact with skin, eyes, and the respiratory system a primary concern.[3] Therefore, all handling and disposal operations must be designed to prevent direct exposure. A thorough risk assessment is the first and most critical control measure before working with any fluorinated compound.[5]
Part 2: Procedural Blueprint for Disposal
The following protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to final disposal.
Step 1: Immediate Engineering Controls and PPE
The principle here is to create a physical barrier between the researcher and the chemical hazard.
-
Engineering Controls: All handling of this compound and its waste, including transfer to a waste container, must be performed within a properly functioning chemical fume hood.[5] This minimizes inhalation exposure to vapors, which may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are required. The compound is a serious eye irritant, and splashes can have severe consequences.[3]
-
Hand Protection: Wear nitrile gloves. Inspect them before use and change them immediately if contamination occurs.[4]
-
Body Protection: A laboratory coat is essential to protect skin and clothing.[4] Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[4]
-
Step 2: Waste Segregation—A Critical Decision
Causality: The most significant step in chemical waste management is proper segregation. Halogenated organic compounds, which include fluorinated substances like this ester, require specific disposal pathways.[4] They must not be mixed with non-halogenated organic waste, as they can disrupt recycling processes and require high-temperature incineration to prevent the formation of toxic byproducts.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[4][5] This container will be used for the ester, any solvents used to rinse contaminated glassware, and any contaminated disposable materials (e.g., pipette tips, wipes).
Step 3: Containerization and Labeling
The integrity of the waste container and the clarity of its label are crucial for safe storage and transport.
-
Container Selection:
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."[6]
-
List all contents by their full chemical name, including "this compound" and any solvents.
-
Indicate the associated hazards (e.g., Flammable, Irritant).
-
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Proper storage prevents accidents and ensures regulatory compliance.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area near the point of generation.[6]
-
Segregation: Within the SAA, store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5]
-
Containment: Place the container in a secondary containment bin to catch any potential leaks.
Step 5: Final Disposal—The Professional Hand-off
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7] Evaporation in the fume hood is also an improper disposal method.[6]
-
Action: The final disposal of this compound must be conducted through an approved and licensed professional waste disposal company.[3][8] These services are equipped to handle and treat hazardous chemical waste according to all federal, state, and local regulations.[9][10] The most probable disposal method is high-temperature incineration in a facility equipped with scrubbers.[9]
Part 3: Emergency Preparedness
Even with meticulous planning, accidents can occur. Preparedness is key to mitigating their impact.
-
Spills:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as dry sand or earth.[9]
-
Carefully collect the absorbed material and contaminated soil into a suitable, sealed container for disposal as hazardous waste.[3][8]
-
-
Personal Exposure (First Aid):
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][8]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][8]
-
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
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Mastering the Safe Handling of Ethyl 1-(Trifluoromethyl)cyclobutanecarboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate, a fluorinated ester, presents a specific set of handling requirements due to its chemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound.
Hazard Analysis: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. Ethyl 1-(trifluoromethyl)cyclobutanecarboxylate is classified with the following hazards:
-
Flammable Liquid and Vapor (H226) : The compound can ignite when exposed to an ignition source.[1]
-
Skin Irritation (H315) : Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (H319) : Can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation (H335) : Inhalation of vapors may lead to respiratory tract irritation.[1][2]
A comprehensive hazard summary is presented in the table below.
| Hazard Classification | GHS Code | Description of Risk |
| Flammable liquids | H226 | Flammable liquid and vapor.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling ethyl 1-(trifluoromethyl)cyclobutanecarboxylate. The following PPE is required to mitigate the risks of exposure.
Hand Protection
-
Gloves : Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling esters and halogenated hydrocarbons.[3][4] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[5] For tasks with a higher risk of splash, consider double-gloving.[6]
Eye and Face Protection
-
Safety Goggles : Chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential to protect against splashes.[2]
-
Face Shield : In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when working with heated material.[6][7]
Body Protection
-
Laboratory Coat : A flame-retardant and chemical-resistant lab coat must be worn to protect against skin contact.[8]
-
Closed-toe Shoes : Fully enclosed shoes, preferably made of a chemical-resistant material, are required in the laboratory at all times.[9]
Respiratory Protection
-
Ventilation : All handling of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[5][8]
-
Respirator : If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][7] Fit testing of the respirator is essential to ensure a proper seal.[3]
Operational Plan: From Receipt to Use
A systematic approach to handling ethyl 1-(trifluoromethyl)cyclobutanecarboxylate will further enhance safety.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage Location : Store the compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[2][5][10]
-
Segregation : Keep the container tightly closed and store it separately from incompatible materials such as oxidizing agents, acids, and bases.[10][11][12]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]
Handling Procedures
-
Work Area : Designate a specific area for handling, preferably within a chemical fume hood.[9]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of vapors.[2]
-
Grounding : When transferring flammable liquids, ensure containers are properly grounded to prevent static discharge.
-
Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[9]
Emergency and Disposal Plan: Managing Spills and Waste
Accidents can happen, and a well-defined plan for spills and waste disposal is critical.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Immediately evacuate the area and alert others.[14][15]
-
Ventilate : Ensure the area is well-ventilated, and if the spill is large or in a poorly ventilated area, seek assistance from your institution's Environmental Health and Safety (EHS) department.[14]
-
Control Ignition Sources : If the material is flammable, eliminate all sources of ignition.[5][14]
-
Containment : For liquid spills, use an absorbent material such as vermiculite or a commercial absorbent to contain the spill.[14][16]
-
Cleanup : Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[14][15]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[17]
Disposal Plan
-
Waste Collection : Collect all waste materials, including contaminated PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[7][18]
-
Segregation : Keep halogenated solvent waste separate from other solvent waste streams.[19]
-
Regulatory Compliance : Dispose of the hazardous waste through a licensed disposal facility in accordance with all local, state, and federal regulations.[2][7][18] Do not pour down the drain or dispose of in regular trash.[5][8]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making processes for handling and emergency response.
Caption: A streamlined workflow for the safe handling of ethyl 1-(trifluoromethyl)cyclobutanecarboxylate.
Sources
- 1. 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester | C8H11F3O2 | CID 28309116 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
